Velusetrag hydrochloride
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N-[(1S,5R)-8-[(2R)-2-hydroxy-3-[methyl(methylsulfonyl)amino]propyl]-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-1-propan-2-ylquinoline-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N4O5S.ClH/c1-16(2)29-23-8-6-5-7-17(23)11-22(25(29)32)24(31)26-18-12-19-9-10-20(13-18)28(19)15-21(30)14-27(3)35(4,33)34;/h5-8,11,16,18-21,30H,9-10,12-15H2,1-4H3,(H,26,31);1H/t18?,19-,20+,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIKSWRONBYRDD-BCDHGJHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3CC4CCC(C3)N4CC(CN(C)S(=O)(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C=C(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C[C@H](CN(C)S(=O)(=O)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37ClN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866933-51-9 | |
| Record name | Velusetrag hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866933519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VELUSETRAG HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF4JCT94PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Velusetrag Hydrochloride: A Technical Guide to its High-Selectivity 5-HT4 Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of velusetrag (B1683485) hydrochloride (formerly TD-5108), a potent and high intrinsic activity agonist of the serotonin (B10506) 5-HT4 receptor. Velusetrag has been investigated for the treatment of gastrointestinal motility disorders, including gastroparesis and chronic idiopathic constipation.[1] Its clinical development has been underpinned by a pharmacological profile characterized by a high degree of selectivity for the 5-HT4 receptor, which is critical for minimizing off-target effects that have limited the therapeutic potential of earlier generation 5-HT4 agonists.
Executive Summary
Velusetrag is a highly selective 5-HT4 receptor agonist.[2][3] In vitro studies have demonstrated its high affinity and functional potency at the human 5-HT4 receptor.[4] Notably, velusetrag exhibits substantial selectivity over other serotonin receptor subtypes, other biogenic amine receptors, and the hERG potassium channel, which is a key consideration for cardiovascular safety.[4] This document summarizes the available quantitative data, details the experimental methodologies used to ascertain this selectivity, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional potency of velusetrag for the human 5-HT4 receptor, along with its selectivity against other key targets.
Table 1: Velusetrag On-Target Binding Affinity and Functional Potency
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| Binding Affinity (pKi) | h5-HT4(c) | 7.7 | Human | Radioligand Binding Assay | [4] |
| Functional Potency (pEC50) | h5-HT4(c) | 8.3 | Human | cAMP Functional Assay | [4] |
pKi is the negative logarithm of the inhibition constant (Ki). pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).
Table 2: Velusetrag Selectivity Profile
| Off-Target Receptor/Channel | Selectivity Fold vs. 5-HT4 | Comments | Reference |
| Other 5-HT Receptors (including h5-HT2B and h5-HT3A) | >500-fold | Based on comparative binding affinities. | [4] |
| Other Biogenic Amine Receptors | ≥25-fold | Based on comparative binding affinities. | [4] |
| hERG K+ Channel | No effect at 3 µM | Indicates low risk for cardiac arrhythmia. | [4] |
While comprehensive screening data with specific Ki values for a wide panel of off-target receptors are not publicly available, the existing data strongly support the assertion that velusetrag has no significant affinity for a broad range of other receptors, ion channels, and enzymes at therapeutically relevant concentrations.[3][5]
Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like velusetrag initiates a Gs-protein coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and subsequent downstream cellular effects that are crucial for modulating gastrointestinal motility.
Caption: 5-HT4 Receptor Signaling Pathway Activated by Velusetrag.
Experimental Protocols
The selectivity and potency of velusetrag were determined using standard in vitro pharmacological assays. The general methodologies for these key experiments are described below.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the recombinant human 5-HT4(c) receptor are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptor are isolated by centrifugation.
-
Assay Incubation: The prepared cell membranes are incubated in a buffer solution with a constant concentration of a radiolabeled ligand known to bind to the 5-HT4 receptor (e.g., [3H]-GR113808).
-
Competitive Binding: Increasing concentrations of the unlabeled test compound (velusetrag) are added to the incubation mixture. Velusetrag competes with the radioligand for binding to the 5-HT4 receptor.
-
Separation and Detection: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter. The radioactivity trapped on the filter, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of velusetrag that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
cAMP Functional Assay for 5-HT4 Receptor Agonist Activity
This assay measures the ability of a compound to activate the 5-HT4 receptor and elicit a downstream cellular response, in this case, the production of cyclic AMP (cAMP).
-
Cell Culture: HEK293 cells expressing the human 5-HT4(c) receptor are cultured in multi-well plates.
-
Compound Incubation: The cells are incubated with increasing concentrations of velusetrag.
-
cAMP Production: As velusetrag binds to and activates the 5-HT4 receptors, the coupled Gs protein stimulates adenylyl cyclase, which converts ATP to cAMP.
-
Cell Lysis and Detection: After a specific incubation period, the cells are lysed, and the intracellular concentration of cAMP is measured using a detection kit, often based on a competitive immunoassay format (e.g., HTRF or ELISA).
-
Data Analysis: The concentration of velusetrag that produces 50% of the maximal response (EC50) is calculated from the dose-response curve. The intrinsic activity (IA) is also determined by comparing the maximal response induced by velusetrag to that of a reference full agonist, such as serotonin.
Experimental Workflow Visualization
The process of determining the selectivity of a compound like velusetrag involves a systematic series of assays.
Caption: Experimental Workflow for Assessing Receptor Selectivity.
Conclusion
The available preclinical data robustly demonstrate that velusetrag hydrochloride is a potent and highly selective 5-HT4 receptor agonist with high intrinsic activity. Its selectivity against other serotonin receptor subtypes and the hERG channel is a key differentiating feature, suggesting a favorable safety profile compared to older, less selective agents. This high selectivity is fundamental to its mechanism of action in treating gastrointestinal motility disorders by specifically targeting the 5-HT4 receptor-mediated pathways. Further research and clinical studies continue to build upon this foundational pharmacological profile.
References
- 1. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Theravance Biopharma Receives FDA Fast Track Designation for Velusetrag (TD-5108) for Idiopathic and Diabetic Gastroparesis :: Theravance Biopharma [investor.theravance.com]
- 4. The in vitro pharmacological profile of TD-5108, a selective 5-HT(4) receptor agonist with high intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
Velusetrag Hydrochloride for Gastroparesis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Velusetrag (B1683485) hydrochloride (formerly TD-5108), an investigational drug for the treatment of gastroparesis. It details the mechanism of action, pharmacology, clinical trial data, and experimental protocols relevant to its development.
Introduction to Gastroparesis and Velusetrag
Gastroparesis is a debilitating gastrointestinal (GI) disorder characterized by delayed gastric emptying in the absence of any mechanical obstruction.[1][2][3] Symptoms can be severe and chronic, including nausea, vomiting, early satiety, bloating, and upper abdominal pain, which can lead to dehydration, malnutrition, and a significant reduction in quality of life.[4] The condition is most commonly idiopathic or a complication of diabetes mellitus.[5] Current therapeutic options are limited, and some prokinetic agents have been associated with significant side effects, creating a substantial unmet medical need for safer and more effective treatments.[6][7]
Velusetrag is an oral, once-daily, potent, and highly selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist being investigated for GI motility disorders.[4][5][6][8][9] Its high selectivity for the 5-HT4 receptor suggests a potential for a favorable safety profile, particularly concerning cardiovascular effects that have limited older, less selective agents.[6][10][11] In 2016, the U.S. Food and Drug Administration (FDA) granted Fast Track designation to Velusetrag for the treatment of symptoms associated with diabetic and idiopathic gastroparesis.[4]
Mechanism of Action
Velusetrag exerts its prokinetic effects by acting as a high-affinity agonist at the 5-HT4 receptor. These receptors are widely distributed throughout the gastrointestinal tract, and their activation is a key mechanism in regulating GI motility.
Signaling Pathway:
-
Binding: Velusetrag binds to the 5-HT4 receptors located on presynaptic terminals of cholinergic neurons in the enteric nervous system.
-
Activation: This binding activates the Gs alpha subunit of the G-protein coupled receptor.
-
Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
Neurotransmitter Release: Elevated cAMP levels promote the release of acetylcholine (B1216132) (ACh).
-
Prokinetic Effect: ACh then acts on muscarinic receptors on smooth muscle cells, stimulating contractions and enhancing gastrointestinal motility, including the acceleration of gastric emptying.
A key feature of Velusetrag is its high selectivity. It has demonstrated no significant affinity for other receptor types, including other serotonin (B10506) receptors (5-HT1, 5-HT2, 5-HT3), dopamine (B1211576) receptors, or the hERG potassium channel, which is associated with cardiac side effects.[6][10][11][12][13] This selectivity is anticipated to provide a better safety and tolerability profile compared to previous generations of prokinetic drugs.[6]
References
- 1. Velusetrag accelerates gastric emptying in subjects with gastroparesis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theravance begins Phase IIb trial of velusetrag to treat gastroparesis - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Randomised study: effects of the 5-HT4 receptor agonist felcisetrag vs placebo on gut transit in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
- 5. Velusetrag Improves Bowel Movements in Diabetic or Idiopathic Gastroparesis [medicaldialogues.in]
- 6. Velusetrag Could Be a Safer Long-term Treatment for Gastroparesis - Mass General Advances in Motion [advances.massgeneral.org]
- 7. Safety and Efficacy of Highly Selective 5-Hydroxytryptamine Receptor 4 Agonists for Diabetic and Idiopathic Gastroparesis: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patientworthy.com [patientworthy.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. investor.theravance.com [investor.theravance.com]
- 13. researchgate.net [researchgate.net]
Velusetrag Hydrochloride for Chronic Idiopathic Constipation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of velusetrag (B1683485) hydrochloride (formerly TD-5108), a selective serotonin (B10506) 5-HT4 receptor agonist, and its clinical investigation for the treatment of chronic idiopathic constipation (CIC). This document details the mechanism of action, summarizes key clinical trial data, outlines experimental protocols, and presents the preclinical evidence supporting its development.
Introduction: The Challenge of Chronic Idiopathic Constipation
Chronic idiopathic constipation is a prevalent and burdensome functional gastrointestinal disorder characterized by infrequent, difficult, and often incomplete bowel movements.[1] The pathophysiology is multifactorial, often involving disordered colonic motility and transit. Velusetrag hydrochloride emerged as a promising therapeutic agent designed to address these underlying mechanisms through its targeted action on the serotonin 5-HT4 receptor.
Mechanism of Action: Selective 5-HT4 Receptor Agonism
Velusetrag is a potent and highly selective agonist of the 5-HT4 receptor.[2][3] These receptors are predominantly located on enteric neurons, where their activation triggers a cascade of signaling events that enhance gastrointestinal motility.[4]
Signaling Pathway
Activation of the 5-HT4 receptor by velusetrag initiates a G-protein-coupled signaling cascade. This leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which is thought to play a crucial role in modulating neuronal activity. A key downstream effect is the facilitation of acetylcholine (B1216132) (ACh) release from presynaptic motor neurons in the myenteric plexus. This enhanced cholinergic stimulation of intestinal smooth muscle cells promotes peristaltic contractions and accelerates colonic transit.
Clinical Studies in Chronic Idiopathic Constipation
A pivotal Phase 2, multicenter, randomized, double-blind, placebo-controlled study (NCT00391820) evaluated the efficacy and safety of velusetrag in patients with CIC.[2][5]
Experimental Protocol: Phase 2 Study (NCT00391820)
-
Study Design: This was a dose-response study with a 2-week baseline period, a 4-week double-blind treatment period, and a 1-week follow-up.[2][5]
-
Patient Population: The study enrolled patients with CIC, defined as having fewer than three spontaneous bowel movements (SBMs) per week.[2][5]
-
Intervention: Patients were randomized to receive either placebo or one of three daily doses of velusetrag: 15 mg, 30 mg, or 50 mg.[2][5]
-
Primary Endpoint: The primary efficacy measure was the change from baseline in the weekly frequency of SBMs, averaged over the 4-week treatment period.[2][5]
-
Secondary Endpoints: A key secondary endpoint was the change from baseline in the weekly frequency of complete spontaneous bowel movements (CSBMs).[2]
-
Endpoint Definitions:
-
Spontaneous Bowel Movement (SBM): A bowel movement that occurs without the use of laxatives, enemas, or suppositories within the preceding 24 hours.
-
Complete Spontaneous Bowel Movement (CSBM): A spontaneous bowel movement that is associated with a sensation of complete evacuation.[5]
-
Efficacy Results
Velusetrag demonstrated statistically significant improvements in the primary and key secondary endpoints compared to placebo.
Table 1: Change from Baseline in Weekly Bowel Movement Frequency (4-Week Average)
| Treatment Group | Mean Change in SBMs/week | P-value vs. Placebo | Mean Change in CSBMs/week |
| Placebo | 1.4 | - | 0.6 |
| Velusetrag 15 mg | 3.6 | < 0.0001 | 2.3 |
| Velusetrag 30 mg | 3.3 | < 0.0001 | 1.8 |
| Velusetrag 50 mg | 3.5 | < 0.0001 | 2.3 |
| Data sourced from Goldberg et al., 2010.[2] |
Safety and Tolerability
Velusetrag was generally well-tolerated in the Phase 2 study. The most common adverse events were related to its prokinetic mechanism of action.
Table 2: Common Adverse Events in the Phase 2 CIC Study
| Adverse Event | Frequency in Velusetrag Groups |
| Diarrhea | Common |
| Headache | Common |
| Nausea | Common |
| Vomiting | Common |
| Adverse events were generally reported to occur during the initial days of dosing.[2][6] |
Preclinical Pharmacology
Preclinical studies in various animal models provided the foundational evidence for velusetrag's prokinetic effects.
Table 3: Summary of Preclinical In Vivo Studies
| Animal Model | Key Findings |
| Guinea Pig | Increased colonic transit.[6] |
| Rat | Produced dose-dependent relaxation of the esophagus.[6] Exhibited acceptable oral bioavailability.[6] |
| Dog | Increased smooth muscle contractility of the antrum, fundus, duodenum, and jejunum.[6] Demonstrated greater potency than tegaserod (B130379) in a GI smooth muscle contractility model.[6] Exhibited acceptable oral bioavailability.[6] |
Importantly, in vitro studies confirmed velusetrag's high selectivity for the 5-HT4 receptor with no significant affinity for other receptor types, including the hERG potassium channel, which has been a safety concern for other prokinetic agents.[6][7]
Conclusion
The clinical and preclinical data for this compound demonstrate its efficacy as a selective 5-HT4 receptor agonist in increasing bowel movement frequency in patients with chronic idiopathic constipation. The Phase 2 trial results showed statistically and clinically significant improvements in both spontaneous and complete spontaneous bowel movements with a generally well-tolerated safety profile.[2][6] These findings underscore the therapeutic potential of targeting the 5-HT4 receptor pathway in the management of CIC. Further long-term studies would be valuable to fully establish its place in the therapeutic armamentarium for this chronic condition.[3]
References
- 1. Chronic constipation: new diagnostic and treatment approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 111.68.96.114:8088 [111.68.96.114:8088]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
Velusetrag Hydrochloride: A Deep Dive into its Serotonin Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velusetrag (B1683485) hydrochloride (formerly TD-5108) is a potent and highly selective serotonin (B10506) 5-HT₄ receptor agonist that has been investigated for the treatment of gastrointestinal motility disorders, including gastroparesis and chronic idiopathic constipation.[1][2][3][4] Its therapeutic potential lies in its targeted mechanism of action, which is centered on the activation of the 5-HT₄ receptor, a key player in regulating gastrointestinal transit.[4][5] This technical guide provides an in-depth analysis of the binding affinity of velusetrag for serotonin receptors, the experimental protocols used to determine these properties, and the associated signaling pathways.
Binding Affinity of Velusetrag for Serotonin Receptors
Velusetrag exhibits a high affinity for the human 5-HT₄ receptor.[1][6] Extensive in vitro studies have demonstrated its remarkable selectivity for the 5-HT₄ receptor subtype over other serotonin receptors, as well as other biogenic amine receptors.[1][6]
Quantitative Binding Affinity Data
The binding affinity of velusetrag for the human 5-HT₄(c) receptor has been determined to be high, with a pKᵢ value of 7.7.[1] This corresponds to a Kᵢ (inhibitory constant) in the nanomolar range, indicating a strong interaction between velusetrag and its target receptor.
One of the most critical features of velusetrag for its potential therapeutic application is its high selectivity. It has been reported to be more than 500-fold selective for the human 5-HT₄ receptor compared to other serotonin receptor subtypes, including the 5-HT₂₋ and 5-HT₃₋ receptors.[1][2] Furthermore, it shows at least 25-fold selectivity for the 5-HT₄ receptor over other biogenic amine receptors.[1] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the safety profile of the drug. Velusetrag has shown no significant affinity for the hERG potassium channel, a common target for adverse cardiovascular effects of other prokinetic agents.[3]
| Receptor Subtype | Binding Affinity (pKᵢ) | Selectivity vs. 5-HT₄ |
| Human 5-HT₄(c) | 7.7[1] | - |
| Other 5-HT Receptors (including 5-HT₂₋ and 5-HT₃₋) | Not specified, but >500-fold lower affinity than for 5-HT₄[1][2] | >500-fold[1][2] |
| Other Biogenic Amine Receptors | Not specified, but ≥25-fold lower affinity than for 5-HT₄[1] | ≥25-fold[1] |
Experimental Protocols
The binding affinity of velusetrag for serotonin receptors is typically determined using radioligand binding assays. These assays are a standard and powerful tool for quantifying the interaction between a ligand (in this case, velusetrag) and its receptor.[1]
Radioligand Binding Assay for 5-HT₄ Receptor Affinity
A common experimental workflow for determining the binding affinity of a test compound like velusetrag at the 5-HT₄ receptor is as follows:
-
Membrane Preparation: Cell membranes are prepared from cells engineered to express a high density of the human 5-HT₄ receptor subtype (e.g., HEK293 cells expressing the h5-HT₄(c) receptor).[1]
-
Radioligand Selection: A specific radiolabeled ligand that is known to bind with high affinity to the 5-HT₄ receptor is chosen.
-
Competition Binding Assay: The cell membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound (velusetrag).
-
Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The IC₅₀ value is then converted to a Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Below is a generalized workflow for a competitive radioligand binding assay.
Signaling Pathway of Velusetrag at the 5-HT₄ Receptor
The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that is positively coupled to adenylyl cyclase via the Gs alpha subunit.[1] Activation of the 5-HT₄ receptor by an agonist like velusetrag initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This increase in cAMP is a key mechanism underlying the prokinetic effects of 5-HT₄ receptor agonists in the gastrointestinal tract.
The signaling pathway initiated by velusetrag binding to the 5-HT₄ receptor can be visualized as follows:
Conclusion
Velusetrag hydrochloride is a highly potent and selective 5-HT₄ receptor agonist. Its high affinity for the 5-HT₄ receptor, coupled with its significant selectivity over other serotonin and biogenic amine receptors, underscores its targeted mechanism of action. The activation of the 5-HT₄ receptor by velusetrag leads to the stimulation of the adenylyl cyclase-cAMP signaling pathway, which is the foundation of its prokinetic effects in the gastrointestinal tract. This detailed understanding of its binding affinity and mechanism of action is critical for ongoing research and development in the field of gastrointestinal motility disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional selectivity in serotonin receptor 2A (5-HT2A) endocytosis, recycling, and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The in vitro pharmacological profile of TD-5108, a selective 5-HT(4) receptor agonist with high intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Velusetrag Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velusetrag hydrochloride (formerly TD-5108) is a potent and highly selective serotonin (B10506) 5-HT4 receptor agonist that has been investigated for the treatment of gastrointestinal motility disorders, including gastroparesis and chronic idiopathic constipation. Its prokinetic effects are mediated through the activation of 5-HT4 receptors, which are Gs-protein coupled receptors that stimulate adenylyl cyclase and increase intracellular cyclic adenosine (B11128) monophosphate (cAMP). This technical guide provides a comprehensive overview of the in vitro pharmacological characterization of this compound, including its binding affinity, functional potency, and selectivity profile. Detailed experimental protocols for key in vitro assays are provided, along with visual representations of the relevant signaling pathway and experimental workflows.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating gastrointestinal (GI) motility. Of the various 5-HT receptor subtypes, the 5-HT4 receptor is a key mediator of peristalsis and secretion in the gut. Agonism of the 5-HT4 receptor leads to the release of acetylcholine, which in turn stimulates muscle contraction and enhances GI transit. This compound has been designed as a high-affinity, high-intrinsic-activity agonist with marked selectivity for the 5-HT4 receptor over other receptor types, aiming to provide therapeutic benefit with a favorable safety profile. This document outlines the in vitro studies that define the pharmacological properties of Velusetrag.
Mechanism of Action: 5-HT4 Receptor Signaling
Velusetrag exerts its pharmacological effects by activating the 5-HT4 receptor, a Gs-protein coupled receptor. Upon agonist binding, the Gαs subunit of the G-protein is activated, which in turn stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately result in enhanced neurotransmitter release and smooth muscle contraction, promoting gastrointestinal motility.[1]
Quantitative Pharmacology
The in vitro pharmacological profile of Velusetrag has been extensively characterized using a variety of assays to determine its binding affinity, functional potency, and selectivity.
Binding Affinity and Functional Potency
The affinity of Velusetrag for the human 5-HT4(c) receptor was determined using radioligand binding assays, while its functional potency was assessed in several in vitro systems, including cAMP accumulation assays in recombinant cell lines and tissue-based assays measuring smooth muscle contraction and relaxation.
| Parameter | Assay System | Value | Reference |
| Binding Affinity (pKi) | Human recombinant 5-HT4(c) receptors in HEK-293 cells | 7.7 | [2][3][4] |
| Functional Potency (pEC50) | cAMP elevation in HEK-293 cells expressing h5-HT4(c) receptor | 8.3 | [2][3][5] |
| Functional Potency (pEC50) | Rat esophagus relaxation | 7.9 | [2] |
| Functional Potency (pEC50) | Guinea pig colon contraction | 7.9 | [2][3] |
Table 1: In Vitro Binding Affinity and Functional Potency of Velusetrag.
Receptor Selectivity
Velusetrag exhibits a high degree of selectivity for the 5-HT4 receptor over other serotonin receptor subtypes and a wide range of other receptors, ion channels, and enzymes.
| Target | Selectivity | Reference |
| Other 5-HT Receptors (including 5-HT2A, 5-HT2B, 5-HT3A) | >500-fold selective for 5-HT4 | [2][6] |
| Other Biogenic Amine Receptors | ≥25-fold selective for 5-HT4 | [2] |
| hERG Potassium Channel | No effect at 3 µM | [2] |
| 5-HT2A and 5-HT2B Receptors | No affinity (Ki > 10 µM) | [3][4] |
Table 2: In Vitro Selectivity Profile of Velusetrag.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity of Velusetrag for the 5-HT4 receptor using membranes from cells expressing the human 5-HT4 receptor and [3H]-GR113808 as the radioligand.[7][8][9]
Materials:
-
Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT4(c) receptor.
-
Radioligand: [3H]-GR113808 (specific activity ~80 Ci/mmol).
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Non-specific Binding Control: 10 µM unlabeled 5-HT.
-
Test Compound: this compound.
-
Instrumentation: 96-well microplates, filtration apparatus with glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein per well), a fixed concentration of [3H]-GR113808 (typically around its Kd, e.g., 0.5 nM), and varying concentrations of Velusetrag.
-
Total and Non-specific Binding: For total binding, wells contain membranes and radioligand only. For non-specific binding, wells contain membranes, radioligand, and a high concentration of an unlabeled 5-HT4 ligand (e.g., 10 µM 5-HT).
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of Velusetrag by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes a cell-based functional assay to measure the ability of Velusetrag to stimulate cAMP production in cells expressing the 5-HT4 receptor. A common method for this is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[2][10]
Materials:
-
Cell Line: HEK-293 cells stably expressing the human 5-HT4(c) receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer).
-
Instrumentation: 384-well white microplates and an HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture cells to approximately 80-90% confluency. Harvest the cells and resuspend them in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX).
-
Compound Plating: Prepare serial dilutions of Velusetrag in assay buffer. Add a small volume (e.g., 5 µL) of each concentration to the wells of a 384-well plate. Include a vehicle control.
-
Cell Stimulation: Add an equal volume (e.g., 5 µL) of the cell suspension to each well. Incubate the plate at room temperature for 30 minutes to allow for cAMP accumulation.
-
cAMP Detection: Following the manufacturer's instructions for the HTRF kit, add the detection reagents to the wells. This typically involves the addition of a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (d2).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the Velusetrag concentration. Determine the EC50 value from the resulting dose-response curve using non-linear regression.
Conclusion
The in vitro characterization of this compound demonstrates that it is a potent and highly selective 5-HT4 receptor agonist with high intrinsic activity. The robust stimulation of the 5-HT4 receptor, coupled with its excellent selectivity profile, underscores its potential as a targeted therapy for gastrointestinal motility disorders. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel 5-HT4 receptor agonists.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [3H]-GR113808 labels 5-HT4 receptors in the human and guinea-pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Velusetrag Hydrochloride: A Comprehensive Technical Guide on its Effects on Gastrointestinal Motility
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velusetrag hydrochloride (formerly TD-5108) is a potent and highly selective serotonin (B10506) 5-HT4 receptor agonist with prokinetic properties that has been investigated for the treatment of gastrointestinal (GI) motility disorders, including gastroparesis and chronic idiopathic constipation. As a selective agonist, Velusetrag mimics the action of serotonin at 5-HT4 receptors, which are primarily located on enteric neurons. This activation enhances the release of acetylcholine (B1216132), a key neurotransmitter in the regulation of GI muscle contractions. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical effects on GI motility, and detailed experimental protocols relevant to the study of Velusetrag. All quantitative data from key studies are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using diagrams.
Introduction
Gastrointestinal motility disorders are characterized by abnormal GI muscle contractions, leading to symptoms such as nausea, vomiting, bloating, abdominal pain, and constipation. This compound is a next-generation prokinetic agent designed to selectively target the 5-HT4 receptor, thereby avoiding the off-target effects associated with older, less selective prokinetic drugs. Its high intrinsic activity and selectivity for the 5-HT4 receptor make it a promising therapeutic candidate for conditions characterized by delayed GI transit.
Mechanism of Action: 5-HT4 Receptor Signaling Pathway
Velusetrag is a potent agonist of the 5-HT4 receptor, which is a Gs-protein coupled receptor (GPCR). The binding of Velusetrag to the 5-HT4 receptor on presynaptic terminals of cholinergic enteric neurons initiates a downstream signaling cascade that ultimately leads to enhanced acetylcholine release and increased gastrointestinal motility.[1][2]
The signaling pathway is initiated by the activation of the Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][3][4] Elevated cAMP levels activate Protein Kinase A (PKA), which is thought to phosphorylate downstream targets that facilitate the release of acetylcholine from the neuron.[3][4] The released acetylcholine then binds to muscarinic receptors on smooth muscle cells, triggering muscle contraction and promoting gastrointestinal motility.[5]
Quantitative Data on Gastrointestinal Motility
The effects of Velusetrag on gastrointestinal motility have been quantified in several clinical trials involving healthy volunteers and patient populations.
Effects on Gastric Emptying
| Study Population | Treatment Group | N | Baseline GE T1/2 (min) | Post-treatment GE T1/2 (min) | Change from Baseline (%) | p-value vs. Placebo | Reference |
| Healthy Volunteers (Multiple Doses) | Placebo | 12 | - | - | - | - | [6][7] |
| Velusetrag 15 mg | 12 | - | - | Accelerated | 0.002 | [6][7] | |
| Velusetrag 30 mg | 12 | - | - | Accelerated | 0.002 | [6][7] | |
| Velusetrag 50 mg | 12 | - | - | Accelerated | 0.002 | [6][7] | |
| Gastroparesis Patients (Phase 2) | Placebo | 34 | - | - | - | - | [8] |
| Velusetrag 5 mg | 34 | - | - | Numerically Reduced | >0.05 | [8] | |
| Velusetrag 15 mg | 34 | - | - | Numerically Reduced | >0.05 | [8] | |
| Velusetrag 30 mg | 34 | - | - | ≥20% reduction in 52% of subjects | 0.002 | [8] |
Effects on Colonic Transit
| Study Population | Treatment Group | N | Baseline GC24 | Post-treatment GC24 | Change from Baseline | p-value vs. Placebo | Reference |
| Healthy Volunteers (Single Dose) | Placebo | 12 | - | - | - | - | [6][7] |
| Velusetrag 5 mg | 12 | - | - | Significantly Accelerated | <0.05 | [6][7] | |
| Velusetrag 15 mg | 12 | - | - | Significantly Accelerated | <0.05 | [6][7] | |
| Velusetrag 30 mg | 12 | - | - | Significantly Accelerated | <0.05 | [6][7] | |
| Velusetrag 50 mg | 12 | - | - | Significantly Accelerated | <0.05 | [6][7] |
Effects on Bowel Function in Chronic Idiopathic Constipation
| Treatment Group | N | Baseline SBM/week | Change from Baseline in SBM/week | p-value vs. Placebo | Reference |
| Placebo | ~100 | <3 | 1.4 | - | [9] |
| Velusetrag 15 mg | ~100 | <3 | 3.6 | <0.0001 | [9] |
| Velusetrag 30 mg | ~100 | <3 | 3.3 | <0.0001 | [9] |
| Velusetrag 50 mg | ~100 | <3 | 3.5 | <0.0001 | [9] |
GE T1/2: Gastric Emptying Half-Time; GC24: Geometric Center at 24 hours; SBM: Spontaneous Bowel Movements.
Detailed Experimental Protocols
Clinical Assessment of Gastric Emptying: Scintigraphy
Gastric emptying scintigraphy is a validated method to quantitatively measure the rate at which stomach contents empty into the small intestine.
Protocol:
-
Patient Preparation: Patients are required to fast overnight for at least 8 hours. Medications that may affect gastrointestinal motility are typically withheld.
-
Radiolabeled Meal: A standardized meal, commonly a low-fat, egg-white meal, is prepared. The meal is radiolabeled with a gamma-emitting isotope, such as Technetium-99m (99mTc) sulfur colloid.
-
Meal Ingestion: The patient consumes the radiolabeled meal within a specified timeframe, usually 10 minutes.
-
Imaging: Immediately after meal ingestion (time 0) and at subsequent time points (typically 1, 2, and 4 hours), anterior and posterior images of the stomach are acquired using a gamma camera.
-
Data Analysis: The geometric mean of the counts in the anterior and posterior images is calculated to correct for tissue attenuation. The percentage of the meal remaining in the stomach at each time point is determined, and the gastric emptying half-time (GE T1/2) is calculated.
Clinical Assessment of Gastric Emptying: 13C-Octanoate Breath Test
The 13C-octanoate breath test is a non-invasive method to assess solid-phase gastric emptying.
Protocol:
-
Patient Preparation: Similar to scintigraphy, patients fast overnight.
-
Test Meal: A standardized meal, such as a scrambled egg, is prepared with the yolk containing a fixed amount of 13C-octanoic acid.
-
Baseline Breath Sample: Before consuming the meal, a baseline breath sample is collected into a collection bag.
-
Meal Ingestion and Breath Sampling: The patient consumes the test meal. Breath samples are then collected at regular intervals (e.g., every 15-30 minutes) for up to 4-6 hours.
-
Analysis: The ratio of 13CO2 to 12CO2 in the breath samples is measured using isotope ratio mass spectrometry. The rate of 13CO2 exhalation reflects the rate of gastric emptying, as the 13C-octanoic acid is absorbed in the small intestine and metabolized in the liver to produce 13CO2.
Preclinical Assessment: In Vitro Organ Bath
The organ bath technique is used to assess the contractile effects of Velusetrag on isolated gastrointestinal tissues.
Protocol:
-
Tissue Preparation: Segments of animal intestine (e.g., guinea pig ileum) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Transducer Attachment: One end of the tissue is fixed, and the other is attached to an isometric force transducer to record contractile activity.
-
Equilibration: The tissue is allowed to equilibrate under a resting tension.
-
Drug Administration: Increasing concentrations of Velusetrag are added to the organ bath in a cumulative manner.
-
Data Recording and Analysis: The contractile responses at each concentration are recorded. A concentration-response curve is constructed to determine the potency (EC50) and efficacy (Emax) of Velusetrag.
Preclinical Assessment: In Vivo Animal Models of Constipation
Animal models are used to evaluate the prokinetic effects of Velusetrag in a whole-organism setting. The loperamide-induced constipation model is commonly used.
Protocol:
-
Induction of Constipation: Animals (e.g., rats or mice) are treated with loperamide, an opioid receptor agonist that inhibits intestinal motility, to induce constipation.
-
Drug Administration: Animals are then treated with Velusetrag or a vehicle control.
-
Assessment of Gastrointestinal Transit: A non-absorbable marker (e.g., charcoal meal or carmine (B74029) red) is administered orally.
-
Measurement: After a specific time, the animals are euthanized, and the distance traveled by the marker through the gastrointestinal tract is measured. The total length of the small intestine is also measured to calculate the percentage of intestinal transit. Fecal parameters such as pellet output and water content can also be assessed.
Safety and Tolerability
Across clinical trials, Velusetrag has been generally well-tolerated. The most common adverse events are related to its prokinetic mechanism of action and include diarrhea, headache, nausea, and vomiting.[9] Importantly, Velusetrag has shown no significant affinity for the hERG potassium channel, suggesting a low risk for cardiac arrhythmias that were a concern with older 5-HT4 receptor agonists.[6]
Conclusion
This compound is a selective 5-HT4 receptor agonist that has demonstrated significant prokinetic effects across the gastrointestinal tract in both preclinical and clinical studies. Its ability to accelerate gastric emptying and colonic transit, coupled with a favorable safety profile, underscores its potential as a valuable therapeutic option for patients with gastrointestinal motility disorders. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of gastroenterology.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The 5-hydroxytryptamine 4 Receptor Agonist-induced Actions and Enteric Neurogenesis in the Gut [jnmjournal.org]
- 6. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Velusetrag accelerates gastric emptying in subjects with gastroparesis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation - a 4-week, randomized, double-blind, placebo-controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
Velusetrag Hydrochloride: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Pharmacological Profile of a Selective 5-HT4 Receptor Agonist
Abstract
Velusetrag hydrochloride, a potent and highly selective serotonin (B10506) 5-HT4 receptor agonist, is an investigational drug with significant therapeutic potential for gastrointestinal motility disorders, including gastroparesis and chronic idiopathic constipation. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and pharmacological characteristics. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource summarizing key data, experimental methodologies, and the underlying mechanisms of action. All quantitative data is presented in structured tables for clarity, and key biological and experimental processes are visualized using Graphviz diagrams.
Chemical Structure and Identification
This compound is a complex synthetic molecule. Its chemical identity is well-defined by its structural formula, IUPAC name, and CAS registry number.
Chemical Structure:
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | N-((1R,3r,5S)-8-{(2R)-2-hydroxy-3-[(methanesulfonyl)(methyl)amino]propyl}-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-(propan-2-yl)-1H-quinoline-3-carboxamide hydrochloride | [1] |
| CAS Number | 866933-51-9 | [1][2] |
| Molecular Formula | C25H36N4O5S · HCl | [2] |
| Molecular Weight | 541.1 g/mol | [2] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Solubility | Soluble in DMSO | |
| pKi (5-HT4 Receptor) | 7.7 | |
| Storage Temperature | 4°C (away from moisture) |
Note: A precise melting point and pKa for this compound have not been identified in the reviewed literature. During its development, a key objective was to lower the pKa to optimize its pharmacokinetic properties.
Pharmacology
Mechanism of Action
Velusetrag is a potent and high-efficacy agonist of the serotonin 5-HT4 receptor.[1] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade in the enteric nervous system results in enhanced neurotransmitter release, promoting gastrointestinal motility.
References
Velusetrag Hydrochloride: A Technical Guide to its Emerging Roles in Non-Gastrointestinal Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Velusetrag hydrochloride, a potent and highly selective 5-hydroxytryptamine receptor 4 (5-HT4R) agonist, has been primarily investigated for its prokinetic effects in gastrointestinal disorders. However, a growing body of preclinical evidence suggests its therapeutic potential extends to the central nervous system, particularly in the context of neurodegenerative diseases. This technical guide provides an in-depth overview of the non-gastrointestinal applications of Velusetrag, focusing on its mechanism of action, preclinical findings in models of Parkinson's disease and spinocerebellar ataxia, and detailed experimental protocols. The document aims to serve as a comprehensive resource for researchers exploring the broader therapeutic utility of this compound.
Introduction
This compound is a small molecule agonist with high affinity and selectivity for the 5-HT4 receptor.[1] While its role in enhancing gastrointestinal motility is well-established, the widespread distribution of 5-HT4 receptors in the brain has prompted investigations into its neurological effects.[2] Preclinical studies have begun to uncover its potential neuroprotective and anti-inflammatory properties, opening new avenues for research in neurodegenerative conditions.
Mechanism of Action in the Central Nervous System
In the central nervous system, the activation of 5-HT4 receptors by Velusetrag initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to the Gs alpha subunit of the G protein complex. This stimulates adenylyl cyclase (AC) to increase the production of cyclic AMP (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which can then phosphorylate various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to changes in gene expression.
Furthermore, evidence suggests a non-canonical signaling pathway independent of G-protein activation. This alternative pathway involves the activation of the Src tyrosine kinase, which in turn leads to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK).[3] This multifaceted signaling cascade underlies the potential of Velusetrag to influence neuronal function, plasticity, and survival.
Preclinical Research in Neurodegenerative Disease Models
Parkinson's Disease
A preclinical study investigated the effects of Velusetrag in the PrP human A53T alpha-synuclein (B15492655) transgenic mouse model of Parkinson's disease, which exhibits severe constipation.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Velusetrag rescues GI dysfunction, gut inflammation and dysbiosis in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Velusetrag Hydrochloride in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velusetrag hydrochloride is a potent and highly selective serotonin (B10506) 5-HT4 receptor agonist currently under investigation for the treatment of gastrointestinal motility disorders.[1][2] As a prokinetic agent, it has demonstrated significant potential in preclinical and clinical studies for conditions such as gastroparesis and chronic idiopathic constipation.[3][4] These application notes provide detailed experimental protocols for the use of this compound in mouse models, based on established research, to facilitate further investigation into its therapeutic efficacy and mechanism of action.
Mechanism of Action
Velusetrag acts as an agonist at the 5-HT4 receptor, a G-protein coupled receptor predominantly expressed in the gastrointestinal tract.[5][6][7] Activation of the 5-HT4 receptor initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5][6][7] This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately resulting in enhanced neurotransmitter release and increased smooth muscle contractility, thereby promoting gastrointestinal motility.[5][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in mice.
Table 1: Efficacy of Velusetrag in a Mouse Model of Chronic Intestinal Pseudo-Obstruction (CIPO) [8]
| Parameter | Vehicle Control | Velusetrag (1 mg/kg) | Velusetrag (3 mg/kg) |
| Intestinal Damage Score (DSI) | 3.5 ± 0.1 | 2.4 ± 0.1 | 1.8 ± 0.1 |
| Intestinal Damage Score (Colon) | 3.2 ± 0.1 | 2.4 ± 0.1 | 1.5 ± 0.1 |
| Neuronal Count (DSI) | Baseline | 91.00 ± 1.88 | 99.90 ± 2.68 |
| Neuronal Count (Colon) | Baseline | 145.10 ± 8.93 | 175.20 ± 17.87 |
Data are presented as mean ± SEM. DSI: Distal Small Intestine.
Table 2: Effects of Velusetrag on Gut Inflammation in a Parkinson's Disease Mouse Model [1][9]
| Inflammatory Marker | Vehicle Control | Velusetrag (1 mg/kg) | Velusetrag (3 mg/kg) |
| Serum IL-1β | Increased | Reduced | Reduced |
| Colonic IL-1β | Increased | Reduced | Reduced |
| Serum TNF-α | Increased | Reduced | Reduced |
| Colonic TNF-α | Increased | Reduced | Reduced |
| GFAP-positive glia cells (Colon) | Increased | Significantly Normalized | No clear effect |
Specific quantitative reductions for IL-1β and TNF-α were not available in the search results.
Table 3: Pharmacokinetic Parameters of Velusetrag in Rats (as a reference) [2]
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |
| Velusetrag | 5 | 290 | 1.0 | 1230 | 25 |
Pharmacokinetic data for mice were not available in the provided search results.
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
This protocol describes the preparation of this compound solution and its administration to mice via oral gavage.
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Microcentrifuge tubes
-
Vortex mixer
-
Animal balance
-
22-24 gauge gavage needles (1.5 inches with a rounded tip)[10]
-
1 mL syringes
Procedure:
-
Animal Handling and Preparation:
-
All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.
-
Weigh each mouse to determine the correct dosage volume.
-
-
Preparation of Velusetrag Solution:
-
Note: The following is a recommended procedure based on standard laboratory practice, as specific preparation instructions were not detailed in the search results.
-
For a 1 mg/kg dose in a 25 g mouse, the required dose is 0.025 mg. To administer a volume of 100 µL (0.1 mL), a solution with a concentration of 0.25 mg/mL is needed.
-
To prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile saline.
-
To prepare a 0.25 mg/mL working solution for the 1 mg/kg dose, dilute the 1 mg/mL stock solution accordingly with sterile saline.
-
To prepare a 0.75 mg/mL working solution for the 3 mg/kg dose, dilute the stock solution or weigh the appropriate amount of this compound.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
-
Oral Gavage Administration: [10][11][12]
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.[10]
-
Measure the appropriate volume of the prepared Velusetrag solution into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, advancing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.[10]
-
Slowly administer the solution.[11]
-
Withdraw the gavage needle gently.
-
Monitor the mouse for any signs of distress immediately after the procedure.
-
Protocol 2: Whole-Gut Transit Assay
This protocol is for measuring the total gastrointestinal transit time in mice.
Materials:
-
Carmine (B74029) red powder
-
0.5% Methylcellulose (B11928114) solution
-
Animal balance
-
Clean cages with wire mesh floors
-
White paper or bedding to place under the cages
Procedure:
-
Preparation of Carmine Red Marker:
-
Prepare a 6% (w/v) solution of carmine red in 0.5% methylcellulose. For example, add 0.6 g of carmine red to 10 mL of 0.5% methylcellulose solution.
-
Vortex thoroughly to create a uniform suspension.
-
-
Assay Procedure:
-
Fast the mice for 4-6 hours before the assay, with free access to water.
-
Administer 200 µL of the carmine red suspension to each mouse via oral gavage as described in Protocol 1.
-
Record the time of administration for each mouse.
-
House the mice individually in clean cages with wire mesh floors, with free access to food and water.
-
Place a white paper or a thin layer of clean bedding under the cages to easily visualize the fecal pellets.
-
Monitor the mice for the appearance of the first red-colored fecal pellet.
-
Record the time of the appearance of the first red pellet.
-
The whole-gut transit time is calculated as the time difference between the administration of the carmine red and the appearance of the first red pellet.
-
Visualizations
Caption: Signaling pathway of Velusetrag via the 5-HT4 receptor.
Caption: Experimental workflow for evaluating Velusetrag in mice.
References
- 1. Velusetrag rescues GI dysfunction, gut inflammation and dysbiosis in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, oral pharmacokinetics and in vivo efficacy of velusetrag, a highly selective 5-HT(4) receptor agonist that has achieved proof-of-concept in patients with chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. Velusetrag rescues GI dysfunction, gut inflammation and dysbiosis in a mouse model of Parkinson's disease [ricerca.sns.it]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Velusetrag Hydrochloride in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velusetrag (B1683485) hydrochloride (formerly TD-5108) is a potent and highly selective serotonin (B10506) 5-HT₄ receptor agonist with prokinetic properties, making it a subject of investigation for gastrointestinal (GI) motility disorders.[1] These application notes provide detailed protocols and dosage information for the use of velusetrag hydrochloride in in vivo rat models to study its effects on GI function.
Mechanism of Action
Velusetrag selectively binds to and activates the 5-HT₄ receptor. This activation stimulates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). In the gastrointestinal tract, this signaling cascade enhances acetylcholine (B1216132) release from enteric neurons, which in turn promotes smooth muscle contraction and increases motility.[1]
Velusetrag Signaling Pathway
Caption: Signaling cascade of Velusetrag via the 5-HT₄ receptor.
Data Presentation: this compound Dosages in Rat Studies
The following table summarizes the reported dosages of velusetrag used in various in vivo rodent models.
| Study Type | Animal Model | Route of Administration | Dosage Range | Observed Effect |
| Pharmacokinetics | Rat | Oral (gavage) | 5 mg/kg | Determination of Cmax, AUC, and bioavailability |
| Esophageal Relaxation | Rat | Intravenous | ED₅₀: 25 µg/kg | Dose-dependent esophageal relaxation |
| Gastrointestinal Motility | Mouse | Oral (gavage) | 1 - 3 mg/kg/day (for 5 weeks) | Improved intestinal damage and neuronal loss |
| Colonic Transit | Guinea Pig | Subcutaneous | 0.3 mg/kg | Decreased colonic transit time |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Transit in a Loperamide-Induced Constipation Rat Model
This protocol is designed to evaluate the prokinetic effects of velusetrag in a rat model of constipation.
Experimental Workflow
Caption: Workflow for the loperamide-induced constipation model in rats.
Materials:
-
This compound
-
Loperamide hydrochloride
-
Vehicle for velusetrag (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)
-
Activated charcoal
-
Gum acacia
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles (16-18 gauge, 2-3 inches)
-
Syringes
-
Surgical instruments for dissection
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week prior to the experiment.
-
Induction of Constipation: Induce constipation by subcutaneous (s.c.) injection of loperamide hydrochloride (e.g., 4 mg/kg).
-
Drug Administration:
-
Prepare a suspension of this compound in 0.5% methylcellulose. A recommended starting dose is 1 to 5 mg/kg.
-
One hour after loperamide administration, administer the velusetrag suspension or vehicle control to the respective groups via oral gavage.
-
-
Gastrointestinal Transit Measurement (Charcoal Meal Method):
-
Thirty minutes after velusetrag/vehicle administration, administer a charcoal meal (10% activated charcoal in 5% gum acacia solution) orally to each rat.
-
Thirty minutes after the charcoal meal administration, humanely euthanize the animals.
-
Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum.
-
Measure the total length of the small intestine and the distance traveled by the charcoal front.
-
Calculate the gastrointestinal transit ratio as: (distance traveled by charcoal / total length of the small intestine) x 100%.
-
Protocol 2: Evaluation of Esophageal Relaxation in Anesthetized Rats
This protocol details a method to measure the direct effects of velusetrag on esophageal smooth muscle relaxation.
Materials:
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Saline solution
-
Male Sprague-Dawley rats (300-400 g)
-
Sonomicrometry crystals
-
Surgical instruments
-
Intravenous (i.v.) or intraduodenal (i.d.) catheters
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane.
-
Perform a laparotomy to expose the distal esophagus.
-
Implant miniature piezoelectric crystals externally in a longitudinal orientation on the distal esophagus.
-
Insert catheters for intravenous (e.g., jugular vein) or intraduodenal drug administration.
-
-
Data Acquisition:
-
Allow the animal to stabilize after surgery.
-
Record the baseline inter-crystal distance, which corresponds to the resting esophageal muscle length.
-
-
Drug Administration:
-
Administer this compound intravenously in a cumulative dose-dependent manner (e.g., starting from 1 µg/kg). A suggested dose range is 1-100 µg/kg.
-
Alternatively, for intraduodenal administration, a higher dose range may be required.
-
-
Measurement of Esophageal Relaxation:
-
Continuously record the inter-crystal distance using the sonomicrometry system.
-
An increase in the inter-crystal distance indicates esophageal muscle relaxation.
-
Calculate the dose-response curve and the ED₅₀ (the dose that produces 50% of the maximal relaxation).
-
Important Considerations
-
Vehicle Selection: this compound has limited water solubility. For oral gavage, a suspension in a vehicle such as 0.5% methylcellulose or a solution containing co-solvents like PEG 300 and Tween 80 may be necessary. It is crucial to test the stability and homogeneity of the formulation.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Dose Selection: The provided dosages are recommendations based on available literature. Dose-response studies are recommended to determine the optimal dose for a specific experimental endpoint.
-
Pharmacokinetics: The pharmacokinetic profile of velusetrag in rats indicates good oral bioavailability, but this can be influenced by the formulation.[2]
By following these detailed protocols and considering the provided dosage information, researchers can effectively investigate the in vivo effects of this compound on gastrointestinal function in rat models.
References
Application Notes and Protocols for Oral Gavage Administration of Velusetrag Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the oral gavage administration of Velusetrag hydrochloride (also known as TD-5108), a selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist. Velusetrag is under investigation for its prokinetic effects in treating gastrointestinal motility disorders such as gastroparesis and chronic idiopathic constipation.
Mechanism of Action
Velusetrag is a potent and highly selective agonist for the 5-HT4 receptor.[1][2] Activation of 5-HT4 receptors, which are G-protein coupled receptors, primarily stimulates the Gαs subunit, leading to the activation of adenylyl cyclase. This, in turn, increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA). This signaling cascade is believed to be the primary mechanism for enhancing gastrointestinal motility. Additionally, 5-HT4 receptor activation can occur through a G-protein-independent pathway involving Src kinase.
Signaling Pathway of Velusetrag at the 5-HT4 Receptor
Caption: Signaling pathway of Velusetrag at the 5-HT4 receptor.
Preclinical and Clinical Data
Velusetrag has been evaluated in both preclinical animal models and human clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Preclinical Oral Gavage Studies of Velusetrag
| Animal Model | Dosage | Vehicle | Duration | Key Findings | Reference |
| Mice (SCA7 Tg) | 1 and 3 mg/kg | Saline Solution | 5 weeks (daily) | Reversed intestinal abnormalities and neuronal loss. | [3][4] |
| Rats (Sprague-Dawley) | 5 mg/kg | Not Specified | Single dose | Assessment of oral pharmacokinetics. | [1] |
Table 2: Human Clinical Trial Data for Oral Velusetrag
| Study Population | Dosages | Duration | Key Efficacy Endpoints | Common Adverse Events | Reference |
| Chronic Idiopathic Constipation | 15, 30, and 50 mg | 4 weeks (daily) | Significant increase in spontaneous bowel movements. | Diarrhea, headache, nausea, vomiting. | [5] |
| Gastroparesis | 5, 15, and 30 mg | 12 weeks (daily) | Improved gastroparesis symptoms and accelerated gastric emptying. | Diarrhea, nausea, headache. | [6] |
| Healthy Volunteers | 5, 15, 30, and 50 mg | Single and 6-day dosing | Accelerated intestinal and colonic transit; accelerated gastric emptying with multiple doses. | Diarrhea, altered bowel movements. | [7] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Velusetrag in Mice
This protocol is based on a study investigating the efficacy of Velusetrag in a transgenic mouse model of chronic intestinal pseudo-obstruction.[3][4]
Materials:
-
This compound
-
Sterile saline solution (0.9% NaCl)
-
Appropriate gavage needles for mice (e.g., 20-22 gauge, 1.5-inch, ball-tipped)
-
Syringes (1 mL)
-
Animal balance
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, prepare a fresh solution of this compound in sterile saline.
-
For a 1 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg (0.25 mL), the concentration would be 0.1 mg/mL.
-
For a 3 mg/kg dose, the concentration would be 0.3 mg/mL.
-
Ensure the compound is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately to determine the precise dosing volume. The recommended maximum oral gavage volume for mice is 10 mL/kg.[8]
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib) and mark the needle if necessary.
-
Carefully insert the gavage needle into the esophagus and administer the calculated volume of the Velusetrag solution.
-
Administer the solution slowly and steadily.
-
Observe the animal for any signs of distress during and after the procedure.
-
-
Experimental Workflow:
Caption: Workflow for oral gavage of Velusetrag in mice.
Protocol 2: General Oral Gavage Administration of Velusetrag in Rodents
This protocol provides a general framework for the oral gavage of Velusetrag in rodents, adaptable for rats and other similar models.
Materials:
-
This compound
-
Selected vehicle (e.g., sterile water, saline, or a suspension vehicle like 0.5% methylcellulose)
-
Appropriate gavage needles for the specific rodent species and size
-
Syringes
-
Animal balance
-
Vortex mixer and/or sonicator (if preparing a suspension)
Procedure:
-
Vehicle Selection and Formulation:
-
The choice of vehicle will depend on the solubility of this compound and the study design. While saline has been used, for higher concentrations or different formulations, a suspending agent may be necessary.
-
If preparing a suspension (e.g., in 0.5% methylcellulose), weigh the appropriate amount of Velusetrag and vehicle. Mix thoroughly using a vortex mixer and/or sonicator to ensure a homogenous suspension. Prepare fresh daily.
-
-
Dosing and Administration:
-
Accurately weigh the animal to calculate the required dosing volume.
-
Properly restrain the animal to ensure its safety and the accuracy of the administration.
-
Measure and mark the gavage needle to the correct insertion length (from the oral cavity to the xiphoid process).
-
Gently and carefully insert the gavage needle into the esophagus.
-
Administer the formulation at a steady rate.
-
Monitor the animal for any adverse reactions post-administration.
-
General Oral Gavage Workflow:
Caption: General workflow for rodent oral gavage of Velusetrag.
Important Considerations
-
Animal Welfare: Oral gavage should only be performed by trained personnel to minimize stress and potential injury to the animals.
-
Formulation Stability: The stability of the Velusetrag formulation should be considered, especially for longer-term studies. It is recommended to prepare fresh dosing solutions or suspensions daily.
-
Dose Volume: Adhere to recommended maximum dosing volumes for the specific animal model to avoid adverse events.
-
Fasting: Depending on the experimental design, animals may need to be fasted prior to oral gavage to ensure consistent absorption. This should be clearly defined in the study protocol.
-
Safety Precautions: Researchers should wear appropriate personal protective equipment (PPE) when handling this compound and during the gavage procedure.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation - a 4-week, randomized, double-blind, placebo-controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols: Velusetrag Hydrochloride In Vitro Assay in HEK-293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velusetrag (B1683485) hydrochloride (also known as TD-5108) is a potent and highly selective agonist for the serotonin (B10506) 5-HT4 receptor.[1][2][3] The 5-HT4 receptor, a Gs protein-coupled receptor (GPCR), is a key target in the development of promotility agents for gastrointestinal disorders such as chronic idiopathic constipation and gastroparesis.[4][5][6] Activation of the 5-HT4 receptor initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Consequently, in vitro assays measuring cAMP accumulation in response to receptor activation are fundamental for characterizing the potency and efficacy of 5-HT4 agonists like Velusetrag.
This document provides detailed application notes and protocols for conducting in vitro assays of Velusetrag hydrochloride using Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human 5-HT4 receptor.
Data Presentation
The following tables summarize the in vitro pharmacological profile of Velusetrag in HEK-293 cells stably expressing the human 5-HT4(c) receptor splice variant.
Table 1: Velusetrag Binding Affinity for the Human 5-HT4(c) Receptor in HEK-293 Cells
| Compound | Parameter | Value | Assay Conditions |
| Velusetrag (TD-5108) | pKi | 7.7 | Radioligand binding assay with [3H]-GR113808 in membranes from HEK-293 cells.[7] |
Table 2: Velusetrag Functional Potency in cAMP Accumulation Assay in HEK-293 Cells
| Compound | Parameter | Value | Intrinsic Activity (% of 5-HT max response) | Assay Conditions |
| Velusetrag (TD-5108) | pEC50 | 8.3 | 95% | Whole-cell cAMP accumulation in HEK-293 cells with physiological receptor expression levels.[8][9][10] |
| Velusetrag (TD-5108) | pEC50 | 9.2 | 110% | Whole-cell cAMP accumulation in HEK-293 cells with 100-fold physiological receptor expression levels.[8] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Higher values indicate greater binding affinity and potency, respectively.
Signaling Pathway
Activation of the 5-HT4 receptor by an agonist such as Velusetrag initiates a Gs protein-mediated signaling cascade. The Gαs subunit of the G protein activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in a physiological response.
Experimental Protocols
Cell Culture and Maintenance of HEK-293 Cells Stably Expressing 5-HT4 Receptor
Materials:
-
HEK-293 cells stably expressing the human 5-HT4 receptor
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Geneticin (G418) or other appropriate selection antibiotic
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
96-well cell culture plates
Protocol:
-
Culture the HEK-293 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., G418) to maintain stable receptor expression.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells when they reach 80-90% confluency. To do this, wash the cell monolayer with PBS, add Trypsin-EDTA to detach the cells, and then neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed new flasks at the desired density.
-
For the cAMP assay, seed the cells into 96-well plates at a density of approximately 30,000 to 50,000 cells per well and allow them to attach and grow overnight.
In Vitro cAMP Accumulation Assay
This protocol is designed to measure the intracellular accumulation of cAMP in response to stimulation with this compound.
Materials:
-
HEK-293 cells expressing the 5-HT4 receptor seeded in a 96-well plate
-
This compound stock solution (in DMSO or appropriate solvent)
-
Serotonin (5-HT) as a reference agonist
-
Forskolin (optional, as a positive control for adenylyl cyclase activation)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation
-
Stimulation buffer (e.g., HBSS or serum-free medium)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Lysis buffer (provided with the cAMP assay kit)
Experimental Workflow Diagram:
Protocol:
-
Cell Preparation: On the day of the assay, remove the growth medium from the 96-well plate containing the HEK-293 cells. Wash the cells once with pre-warmed stimulation buffer.
-
Pre-incubation: Add stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and pre-incubate the plate for 10-15 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (5-HT) in stimulation buffer. Also, prepare a vehicle control (buffer with the same concentration of solvent used for the compounds).
-
Stimulation: Add the prepared compound dilutions to the respective wells of the 96-well plate.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature or 37°C to allow for agonist-induced cAMP production.
-
Cell Lysis: Terminate the stimulation by adding the lysis buffer provided in the cAMP assay kit to each well. This will release the intracellular cAMP.
-
cAMP Detection: Follow the specific instructions of the chosen cAMP assay kit for the detection of cAMP levels. This typically involves the addition of detection reagents and a further incubation period.
-
Data Acquisition: Read the plate using a plate reader compatible with the assay format (e.g., a luminometer for luminescence-based assays or a fluorescence plate reader for HTRF assays).
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Convert the raw data to cAMP concentrations.
-
Plot the concentration-response curves for Velusetrag and the reference agonist.
-
Calculate the EC50 and pEC50 values for each compound using a non-linear regression analysis (e.g., sigmoidal dose-response).
-
Conclusion
Velusetrag is a high-affinity and potent 5-HT4 receptor agonist. The protocols and data presented here provide a framework for the in vitro characterization of Velusetrag and other 5-HT4 receptor agonists using HEK-293 cells. The cAMP accumulation assay is a robust and reliable method for determining the functional activity of compounds targeting Gs-coupled receptors and is an essential tool in the drug discovery and development process for novel gastrointestinal prokinetic agents. Velusetrag has demonstrated high in vitro intrinsic activity and selectivity for the 5-HT4 receptor.[11][12]
References
- 1. Discovery, oral pharmacokinetics and in vivo efficacy of velusetrag, a highly selective 5-HT(4) receptor agonist that has achieved proof-of-concept in patients with chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation - a 4-week, randomized, double-blind, placebo-controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. The novel, potent and highly selective 5‐HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic review with meta-analysis: highly selective 5-HT4 agonists (prucalopride, velusetrag or naronapride) in chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vitro pharmacological profile of TD-5108, a selective 5-HT(4) receptor agonist with high intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Danger Will Robinson! Sonometrics AI bad Robot Detected... [sonometrics.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
- 12. investor.theravance.com [investor.theravance.com]
Application Notes and Protocols for Velusetrag Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velusetrag hydrochloride (formerly TD-5108) is a potent and highly selective agonist for the serotonin (B10506) 5-HT4 receptor.[1] It exhibits high intrinsic activity, making it a valuable tool for studying 5-HT4 receptor signaling and for the development of therapeutic agents targeting gastrointestinal motility disorders.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, with a focus on cell-based functional assays.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₆N₄O₅S·HCl | |
| Molecular Weight | 541.1 g/mol | |
| Appearance | Solid | [3] |
| Storage | Store at -20°C for 1 month or -80°C for 6 months in solvent. | [3] |
Mechanism of Action
Velusetrag is a full agonist of the 5-HT4 receptor. The 5-HT4 receptor is a Gs protein-coupled receptor (GPCR). Upon binding of Velusetrag, the Gαs subunit of the G protein is activated, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[4] This increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[4]
Data Presentation
In Vitro Activity of Velusetrag
| Assay Type | Cell Line | Parameter | Value | Reference |
| cAMP Accumulation | Cell line expressing 5-HT4(c) receptor (10-fold physiological levels) | pEC₅₀ | 8.3 | |
| cAMP Accumulation | Cell line expressing 5-HT4(c) receptor (100-fold physiological levels) | pEC₅₀ | 9.2 | |
| Guinea Pig Colon Contraction | Isolated longitudinal muscle/myenteric plexus | pEC₅₀ | 7.9 | |
| Rat Esophagus Relaxation | Carbachol-precontracted esophagus | pEC₅₀ | 7.9 | [3] |
| 5-HT4 Receptor Binding | Not specified | pKi | 7.7 | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM). A 10 mM stock solution can be prepared by dissolving 5.41 mg of this compound in 1 mL of DMSO.
-
Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be used to aid dissolution if necessary.
-
Sterilization: If required, filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[3]
Cell-Based cAMP Assay Protocol
This protocol is designed to determine the potency (EC₅₀) of this compound in stimulating cAMP production in a cell line expressing the 5-HT4 receptor.
Recommended Cell Lines:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
CHO-K1 cells stably expressing the human 5-HT4 receptor.
Materials:
-
5-HT4 receptor-expressing cells
-
Complete cell culture medium (e.g., DMEM or F-12K supplemented with 10% FBS and antibiotics)
-
Phosphate-buffered saline (PBS)
-
Cell dissociation reagent (e.g., Trypsin-EDTA)
-
White, opaque 96-well or 384-well microplates, sterile and tissue culture-treated
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., HBSS or serum-free medium)
-
cAMP assay kit (e.g., HTRF, FRET, or luminescence-based kits)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation (optional, but recommended)
Experimental Workflow:
Protocol:
-
Cell Seeding:
-
Harvest and count the 5-HT4 receptor-expressing cells.
-
Resuspend the cells in complete culture medium to the desired density.
-
Seed the cells into a white, opaque 96-well or 384-well plate at a density optimized for your cell line and assay kit (typically 5,000-20,000 cells per well).
-
Incubate the plate at 37°C in a 5% CO₂ incubator overnight.
-
-
Compound Preparation:
-
On the day of the assay, prepare serial dilutions of this compound from the stock solution in assay buffer. The final concentration range should typically span from 1 pM to 10 µM.
-
Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest drug concentration).
-
If using a PDE inhibitor, add it to the assay buffer used for dilutions.
-
-
Cell Stimulation:
-
Gently remove the culture medium from the cell plate.
-
Add the prepared Velusetrag dilutions and vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined stimulation time (e.g., 30 minutes). This time may need to be optimized.
-
-
cAMP Detection:
-
Following the stimulation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP signal as a function of the logarithm of the Velusetrag concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which is the concentration of Velusetrag that elicits 50% of the maximal response.
-
Conclusion
This compound is a powerful research tool for investigating the 5-HT4 receptor. The protocols provided here offer a framework for preparing and utilizing this compound in cell-based assays to characterize its pharmacological properties. Researchers should optimize the specific conditions for their cell lines and experimental setup to ensure robust and reproducible results.
References
- 1. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis :: Theravance Biopharma [investor.theravance.com]
- 2. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Velusetrag Hydrochloride Efficacy in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Velusetrag (B1683485) hydrochloride (TD-5108) is a potent and highly selective serotonin (B10506) 5-HT4 receptor agonist with high intrinsic activity, currently under investigation for the treatment of gastrointestinal (GI) motility disorders such as gastroparesis and chronic idiopathic constipation.[1][2][3][4][5] Its high selectivity for the 5-HT4 receptor, with over 500-fold greater affinity compared to other 5-HT receptor types, suggests a favorable safety profile, particularly concerning cardiovascular side effects that have been associated with older, less selective 5-HT4 agonists.[1][6][7] These application notes provide detailed protocols for utilizing established animal models to evaluate the preclinical efficacy of Velusetrag in treating constipation.
Mechanism of Action: 5-HT4 Receptor Signaling
Velusetrag exerts its prokinetic effects by activating 5-HT4 receptors located on enteric neurons.[8] This activation initiates a downstream signaling cascade that enhances the release of acetylcholine (B1216132), a key neurotransmitter that stimulates muscle contraction and peristalsis in the gastrointestinal tract. The binding of Velusetrag to the 5-HT4 receptor, a G-protein coupled receptor (GPCR), leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which ultimately promotes the release of acetylcholine from presynaptic terminals, leading to increased smooth muscle contraction and enhanced GI motility.
Animal Model: Loperamide-Induced Constipation in Rats
The loperamide-induced constipation model is a widely used and reliable method for creating a functional constipation phenotype in rodents.[8][9] Loperamide (B1203769), a peripherally acting μ-opioid receptor agonist, inhibits intestinal peristalsis and water secretion, leading to delayed intestinal transit, reduced fecal frequency, and harder stools.[9] This model is effective for evaluating the prokinetic and laxative effects of novel therapeutic agents like Velusetrag.
Experimental Protocol
This protocol provides a general framework for inducing constipation in rats and assessing the efficacy of Velusetrag. Researchers may need to optimize doses and durations based on specific experimental goals.
1. Materials
-
Male Sprague-Dawley rats (200-250 g)
-
Velusetrag hydrochloride
-
Loperamide hydrochloride (Sigma-Aldrich or equivalent)[9]
-
Vehicle for Velusetrag (e.g., distilled water)
-
Vehicle for Loperamide (e.g., 0.9% saline)[10]
-
Carmine (B74029) red marker (for GI transit measurement)
-
Metabolic cages for fecal collection[10]
-
Oral gavage needles
-
Syringes and needles for injection
2. Experimental Workflow
3. Detailed Procedure
-
Acclimatization: House rats in a controlled environment (22±2°C, 55±5% humidity, 12-hour light/dark cycle) for at least one week to acclimate them to the housing conditions. Provide standard chow and water ad libitum.[10]
-
Baseline Measurement: For 3-5 days before the experiment, monitor and record baseline parameters, including body weight, food and water intake, and fecal characteristics (number, weight, and water content).[10]
-
Induction of Constipation:
-
Constipation can be induced by administering loperamide hydrochloride (e.g., 3-5 mg/kg body weight) either orally or via intraperitoneal/subcutaneous injection.[9][11]
-
Administration is typically done once or twice daily for a period of 3 to 7 days to establish a consistent constipation model.[10][11][12]
-
The "Normal Control" group should receive the vehicle (e.g., 0.9% saline) instead of loperamide.
-
-
Velusetrag Administration:
-
Prepare solutions of this compound in the chosen vehicle (e.g., distilled water) at the desired concentrations (e.g., 1, 3, and 10 mg/kg).
-
Administer Velusetrag or vehicle (for control groups) via oral gavage. This is typically done 1 hour after loperamide administration.[9]
-
-
Evaluation of Constipation Parameters:
-
Fecal Parameters: House rats in individual metabolic cages and collect all fecal pellets excreted over a 24-hour period.[11]
-
Count the number of pellets.
-
Measure the total wet weight.
-
To determine water content, dry the pellets in an oven at 60°C for 24 hours and weigh them again (dry weight). Calculate water content using the formula: [(Wet Weight - Dry Weight) / Wet Weight] x 100.[8]
-
-
Gastrointestinal (GI) Transit Ratio: On the final day of the experiment, administer a non-absorbable marker, such as carmine red (1.5 ml of a 3% suspension in saline), via oral gavage. After a set time (e.g., 30 minutes), humanely euthanize the animals. Carefully dissect the entire gastrointestinal tract from the stomach to the anus. Measure the total length of the small intestine and the distance traveled by the carmine red marker. The GI transit ratio is calculated as: (Distance traveled by marker / Total length of small intestine) x 100.
-
Data Presentation
The efficacy of this compound can be summarized in a tabular format. The following table presents hypothetical data based on expected outcomes from the described protocol.
| Treatment Group | Dose (mg/kg) | Fecal Pellet Count (per 24h) | Fecal Water Content (%) | GI Transit Ratio (%) |
| Normal Control | - | 35 ± 4 | 45 ± 5 | 75 ± 6 |
| Loperamide Control | - | 12 ± 3 | 25 ± 4 | 30 ± 5 |
| Velusetrag | 1 | 18 ± 3 | 32 ± 4 | 45 ± 5* |
| Velusetrag | 3 | 25 ± 4 | 38 ± 5 | 60 ± 6** |
| Velusetrag | 10 | 32 ± 4 | 43 ± 4 | 72 ± 5*** |
*Values are presented as Mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to Loperamide Control.
Other Potential Animal Models
-
Gastroparesis Models: While the loperamide model is excellent for constipation, studying gastroparesis may require different models. These can include:
-
Diabetic Models: Spontaneous (e.g., BB Wistar rats) or chemically-induced (e.g., streptozotocin-induced) diabetes in rodents often leads to delayed gastric emptying.
-
Surgical Models: Vagotomy or pyloroplasty can be performed to induce delayed gastric emptying.
-
Pharmacological Models: Administration of agents like atropine (B194438) or glucagon (B607659) can transiently delay gastric emptying.
-
-
Transgenic Models: Recent studies have utilized transgenic mouse models, such as those mimicking Parkinson's disease or Spinocerebellar Ataxia, which present with constipation and GI dysfunction, to demonstrate the efficacy of Velusetrag in reversing these symptoms.[13][14][15]
The loperamide-induced constipation model in rats is a robust and effective preclinical tool for evaluating the efficacy of prokinetic agents like this compound. The protocols outlined in these notes provide a comprehensive framework for assessing key parameters of intestinal motility. The potent and selective nature of Velusetrag makes it a promising candidate for treating GI motility disorders, and these animal models are crucial for its continued development and characterization.[4][16]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, oral pharmacokinetics and in vivo efficacy of velusetrag, a highly selective 5-HT(4) receptor agonist that has achieved proof-of-concept in patients with chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theravance Biopharma Receives FDA Fast Track Designation for Velusetrag (TD-5108) for Idiopathic and Diabetic Gastroparesis :: Theravance Biopharma [investor.theravance.com]
- 6. researchgate.net [researchgate.net]
- 7. Velusetrag Could Be a Safer Long-term Treatment for Gastroparesis - Mass General Advances in Motion [advances.massgeneral.org]
- 8. benchchem.com [benchchem.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Multi-strain probiotics alleviate loperamide-induced constipation by adjusting the microbiome, serotonin, and short-chain fatty acids in rats [frontiersin.org]
- 12. KoreaMed Synapse [synapse.koreamed.org]
- 13. Velusetrag rescues GI dysfunction, gut inflammation and dysbiosis in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice [frontiersin.org]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for Measuring Velusetrag Hydrochloride Effects on Colonic Transit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the effects of Velusetrag hydrochloride, a selective serotonin (B10506) 5-HT4 receptor agonist, on colonic transit. The protocols outlined below are based on established methodologies used in clinical and preclinical research to assess gastrointestinal motility.
Introduction to this compound
This compound is a potent, high-intrinsic activity agonist for the serotonin 5-HT4 receptor.[1] Activation of the 5-HT4 receptor in the gastrointestinal (GI) tract is known to play a crucial role in regulating peristalsis and colonic motility.[1] By selectively targeting this receptor, Velusetrag promotes the release of acetylcholine, a neurotransmitter that stimulates muscle contractions in the colon, thereby accelerating colonic transit.[2] This mechanism of action makes Velusetrag a promising therapeutic agent for motility disorders characterized by delayed colonic transit, such as chronic idiopathic constipation (CIC) and gastroparesis.[1]
Mechanism of Action: 5-HT4 Receptor Signaling
Velusetrag exerts its prokinetic effects by activating 5-HT4 receptors located on enteric neurons. This activation initiates a downstream signaling cascade that ultimately enhances coordinated muscle contractions and accelerates the movement of contents through the colon.
Data Presentation: Quantitative Effects of Velusetrag on Colonic Transit
The following tables summarize the quantitative data from clinical trials investigating the effects of Velusetrag on various measures of colonic transit.
Table 1: Effect of Single and Multiple Doses of Velusetrag on Colonic Transit (Scintigraphy) in Healthy Volunteers [1]
| Parameter | Placebo | Velusetrag (5 mg) | Velusetrag (15 mg) | Velusetrag (30 mg) | Velusetrag (50 mg) |
| Single Dose | |||||
| Geometric Center at 24h | Baseline | Accelerated | Accelerated | Significantly Accelerated | Significantly Accelerated |
| Ascending Colon Emptying T1/2 | Baseline | Accelerated | Accelerated | Significantly Accelerated | Significantly Accelerated |
| Multiple Doses (6 days) | |||||
| Geometric Center at 24h | Baseline | - | - | Significantly Accelerated | - |
Specific numerical data for geometric center and ascending colon emptying T1/2 were not publicly available in the cited study. The table reflects the qualitative descriptions of the effects.
Table 2: Effect of Velusetrag on Spontaneous Bowel Movements (SBM) in Patients with Chronic Idiopathic Constipation (4-week treatment)
| Parameter | Placebo | Velusetrag (15 mg) | Velusetrag (30 mg) | Velusetrag (50 mg) |
| Mean Increase in SBMs/week from Baseline | 1.4 | 3.6 | 3.3 | 3.5 |
| Mean Increase in Complete SBMs/week from Baseline | 0.6 | 2.3 | 1.8 | 2.3 |
Experimental Protocols
Detailed methodologies for key experiments to measure the effects of Velusetrag on colonic transit are provided below.
Experimental Workflow Overview
Protocol 1: Colonic Transit Measurement by Scintigraphy
This method provides quantitative assessment of colonic transit by tracking the movement of a radiolabeled marker.
1. Materials:
-
Radiolabeled marker (e.g., 111In-DTPA in a delayed-release capsule or mixed with a meal).
-
Gamma camera for imaging.
-
Standardized meal.
2. Procedure:
-
Patient Preparation: Patients should discontinue any medications that may affect GI motility for a specified period before the study. A standardized diet may be recommended.
-
Radiolabel Administration: The radiolabeled marker is administered orally. The formulation (e.g., pH-sensitive coated capsule) is designed to release the marker in the distal small intestine or colon.
-
Imaging: Serial anterior and posterior abdominal images are acquired using a gamma camera at specified time points (e.g., 4, 8, 24, 48, and 72 hours) after administration of the radiolabel.
-
Data Analysis:
-
Regions of interest (ROIs) are drawn around the ascending, transverse, descending, and rectosigmoid colon on the images.
-
The geometric center (GC) of the radiolabel distribution in the colon is calculated at each imaging time point. The GC is a weighted average of the counts in the different colonic regions. A higher GC value indicates faster transit.
-
Other parameters such as ascending colon emptying half-time (T1/2) can also be calculated.
-
Protocol 2: Colonic Transit Measurement by Wireless Motility Capsule
This non-invasive method uses an ingestible capsule to measure pH, temperature, and pressure as it travels through the GI tract.
1. Materials:
-
Wireless motility capsule (e.g., SmartPill™).
-
Data receiver and analysis software.
-
Standardized meal.
2. Procedure:
-
Patient Preparation: Patients fast overnight before the procedure.
-
Capsule Ingestion: The patient ingests the wireless motility capsule with a standardized meal.
-
Data Recording: The patient wears a data receiver that records data transmitted from the capsule for up to 5 days. Patients can typically resume their normal activities.
-
Data Analysis:
-
The recorded data is downloaded and analyzed using specialized software.
-
Colonic transit time is determined by identifying the time of capsule entry into the cecum (indicated by a distinct drop in pH) and the time of capsule exit from the body (indicated by a drop in temperature to ambient levels).
-
Protocol 3: Colonic Transit Measurement by Radiopaque Markers
This method is a simple and widely available technique for assessing colonic transit.
1. Materials:
-
Capsules containing a standardized number of radiopaque markers (e.g., 24 markers).
-
X-ray equipment.
2. Procedure:
-
Patient Preparation: Patients should stop taking laxatives or other medications affecting GI motility.
-
Marker Ingestion: The patient swallows a capsule containing the radiopaque markers on a specific day (Day 1).
-
Abdominal X-ray: A single abdominal X-ray is taken on a predetermined day, typically Day 5 (120 hours after ingestion).
-
Data Analysis:
-
The number of remaining markers in the colon is counted on the X-ray.
-
The colon is often divided into three segments (right, left, and rectosigmoid) to assess segmental transit.
-
Slow transit is generally defined as the retention of more than 20% of the markers (e.g., >5 markers if 24 were ingested) on the Day 5 X-ray.
-
Protocol 4: Assessment of Patient-Reported Outcomes (PROs)
PROs are crucial for evaluating the clinical efficacy of Velusetrag from the patient's perspective. The Gastroparesis Cardinal Symptom Index (GCSI) is a validated questionnaire for this purpose.
1. Materials:
-
Gastroparesis Cardinal Symptom Index (GCSI) questionnaire.
2. Procedure:
-
Patients are asked to complete the GCSI questionnaire at baseline and at specified follow-up time points during the study.
-
The questionnaire assesses the severity of nine key gastroparesis-related symptoms over the preceding two weeks.
3. GCSI Questionnaire and Scoring:
The GCSI is composed of nine items, each rated on a 6-point Likert scale from 0 (none) to 5 (very severe). The items are grouped into three subscales:
-
Nausea/Vomiting Subscale:
-
Nausea
-
Retching
-
Vomiting
-
-
Postprandial Fullness/Early Satiety Subscale:
-
Stomach fullness
-
Not able to finish a normal-sized meal
-
Feeling excessively full after meals
-
Loss of appetite
-
-
Bloating Subscale:
-
Bloating
-
Stomach or belly visibly larger
-
Scoring:
-
The score for each subscale is the average of the scores for the items within that subscale.
-
The total GCSI score is the average of the three subscale scores. Higher scores indicate greater symptom severity.
References
Velusetrag Hydrochloride: Application Notes and Protocols for Smooth Muscle Contractility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velusetrag hydrochloride (formerly TD-5108) is a potent and highly selective serotonin (B10506) 5-HT4 receptor agonist with high intrinsic activity.[1][2][3] It is under investigation as a prokinetic agent for the treatment of gastrointestinal (GI) motility disorders, such as chronic idiopathic constipation and gastroparesis.[4][5][6] The primary mechanism of action of Velusetrag involves the stimulation of 5-HT4 receptors, which are expressed on various cells within the GI tract, including enteric neurons and smooth muscle cells.[7] Activation of these receptors initiates a signaling cascade that ultimately enhances smooth muscle contractility and accelerates gastrointestinal transit.[3][8][9]
These application notes provide a comprehensive overview of the use of this compound in in vitro smooth muscle contractility assays. Detailed protocols for isolated tissue bath experiments are provided to enable researchers to effectively characterize the pharmacological effects of Velusetrag on smooth muscle function.
Mechanism of Action and Signaling Pathway
Velusetrag selectively binds to and activates the 5-HT4 receptor, a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase.[7] This activation triggers a signaling cascade that leads to increased smooth muscle contraction. The key steps in this pathway are:
-
Receptor Binding: Velusetrag binds to the 5-HT4 receptor on the surface of smooth muscle cells or enteric neurons.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gsα subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Modulation of Ion Channels and Calcium Levels: PKA phosphorylates various downstream targets, including ion channels, which results in an increase in intracellular calcium concentrations.
-
Smooth Muscle Contraction: The elevated intracellular calcium levels trigger the cascade of events leading to the interaction of actin and myosin filaments, resulting in smooth muscle contraction.
In the context of the enteric nervous system, activation of 5-HT4 receptors on cholinergic neurons enhances the release of acetylcholine (B1216132) (ACh). ACh then acts on muscarinic receptors on smooth muscle cells to induce contraction.
Signaling Pathway of Velusetrag in Smooth Muscle Cells
Caption: Velusetrag-induced 5-HT4 receptor signaling cascade.
Quantitative Data
The following table summarizes the in vitro pharmacological data for this compound.
| Parameter | Value | Species/Tissue | Reference |
| pEC50 | 8.3 | Human and rodent GI tissue receptors | [9] |
| Intrinsic Activity | High | 5-HT4 Receptor | [1][2][3] |
| Receptor Selectivity | >500-fold for 5-HT4 vs. other 5-HT receptors | Human | [1] |
Experimental Protocols
Protocol 1: Isolated Guinea Pig Ileum Contractility Assay
This protocol describes the methodology for assessing the contractile effect of this compound on isolated guinea pig ileum segments using an organ bath system.
1. Materials and Reagents:
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
Male Hartley guinea pigs (250-350 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Acetylcholine (ACh) chloride
-
Atropine sulfate
-
Organ bath system with isometric force transducers and data acquisition software
-
Dissection tools
-
Surgical silk thread
2. Experimental Workflow:
Experimental Workflow for Isolated Tissue Assay
Caption: Workflow for smooth muscle contractility assay.
3. Detailed Procedure:
-
Preparation of Krebs-Henseleit Solution: Prepare the solution fresh on the day of the experiment and continuously aerate it with carbogen gas. Maintain the solution at 37°C.
-
Tissue Dissection:
-
Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.
-
Open the abdominal cavity and carefully excise a segment of the terminal ileum.
-
Place the excised tissue in a petri dish containing pre-warmed and aerated Krebs-Henseleit solution.
-
Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
-
Tissue Mounting:
-
Tie one end of the ileum segment to a stationary hook at the bottom of the organ bath chamber.
-
Tie the other end to an isometric force transducer using surgical silk thread.
-
Submerge the tissue in the organ bath chamber filled with continuously aerated Krebs-Henseleit solution maintained at 37°C.
-
-
Equilibration and Tension Adjustment:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram.
-
During the equilibration period, replace the Krebs-Henseleit solution in the organ bath every 15-20 minutes.
-
-
Viability and Reference Contraction:
-
After equilibration, induce a submaximal contraction by adding a known concentration of a contractile agent such as acetylcholine (e.g., 1 µM) or KCl (e.g., 60 mM) to the bath to check for tissue viability and to serve as a reference.
-
Once a stable contraction is achieved, wash the tissue by repeatedly replacing the bath solution with fresh Krebs-Henseleit solution until the tension returns to baseline.
-
-
Drug Administration:
-
After the tissue has returned to its baseline resting tension, begin the cumulative addition of this compound.
-
Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has reached a plateau.
-
Record the contractile response at each concentration.
-
-
Data Analysis:
-
Measure the amplitude of the contraction at each concentration of Velusetrag.
-
Express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., acetylcholine or serotonin).
-
Plot the concentration-response curve and calculate the EC50 (the concentration of Velusetrag that produces 50% of the maximal response) and the Emax (the maximum contractile response).
-
Logical Relationship of Velusetrag's Effect
Caption: Logical flow from drug administration to effect.
Troubleshooting
| Issue | Possible Cause | Solution |
| No response to Velusetrag | - Inactive compound- Tissue desensitization- Low 5-HT4 receptor expression | - Verify the activity of the Velusetrag stock- Ensure adequate washout periods between drug additions- Use a tissue known to have good 5-HT4 receptor expression (e.g., guinea pig colon) |
| High baseline variability | - Inadequate equilibration- Tissue instability | - Extend the equilibration period- Ensure the tissue is not overstretched and is securely mounted |
| Inconsistent responses | - Inaccurate drug concentrations- Temperature fluctuations | - Use calibrated pipettes and perform serial dilutions carefully- Ensure the organ bath temperature is stable at 37°C |
Conclusion
This compound is a valuable pharmacological tool for studying 5-HT4 receptor-mediated smooth muscle contractility. The protocols outlined in these application notes provide a robust framework for characterizing the prokinetic effects of Velusetrag in an in vitro setting. By carefully following these methodologies, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of this compound for gastrointestinal motility disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
- 3. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, oral pharmacokinetics and in vivo efficacy of velusetrag, a highly selective 5-HT(4) receptor agonist that has achieved proof-of-concept in patients with chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation - a 4-week, randomized, double-blind, placebo-controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Velusetrag accelerates gastric emptying in subjects with gastroparesis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peripheral 5-HT4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. graphyonline.com [graphyonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Velusetrag Hydrochloride in Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Velusetrag hydrochloride, a potent and highly selective 5-HT4 receptor agonist, in organ bath experiments. The protocols outlined below are designed to assess the pharmacological activity of Velusetrag on isolated gastrointestinal smooth muscle tissues.
Introduction
This compound is a prokinetic agent that selectively activates the 5-hydroxytryptamine-4 (5-HT4) receptor. This receptor is prominently expressed in the gastrointestinal (GI) tract and its activation is known to enhance intestinal motility. Organ bath experiments are a fundamental in vitro technique used to characterize the contractile or relaxant effects of pharmacological agents on isolated tissues. By studying the effects of Velusetrag on isolated segments of the intestine, researchers can determine its potency, efficacy, and mechanism of action at the tissue level. This information is crucial for preclinical drug development and for understanding the physiological roles of the 5-HT4 receptor.
Mechanism of Action
Velusetrag acts as an agonist at the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase. Activation of this receptor in enteric neurons and smooth muscle cells of the GI tract initiates a signaling cascade that ultimately leads to increased contractility and accelerated transit.
Signaling Pathway of Velusetrag in Gastrointestinal Smooth Muscle
Caption: Signaling pathway of Velusetrag in GI smooth muscle.
Quantitative Data
The following table summarizes the in vitro pharmacological data for this compound.
| Parameter | Value | Tissue/System | Reference |
| pEC50 | 8.3 | Human and rodent gastrointestinal tissue | [1] |
| Intrinsic Activity | High | Human 5-HT4 receptor | [2][3] |
Experimental Protocols
This section provides a detailed methodology for conducting organ bath experiments to evaluate the effect of this compound on isolated gastrointestinal tissues, such as the guinea pig ileum or colon.
Experimental Workflow for Organ Bath Protocol
Caption: Experimental workflow for the organ bath protocol.
Materials and Reagents
-
This compound
-
Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.
-
Distilled water
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Agonist and antagonist stock solutions
-
Animal model (e.g., male Dunkin-Hartley guinea pig, 250-350g)
Equipment
-
Organ bath system with thermostatic control
-
Isotonic or isometric force transducer
-
Data acquisition system and software
-
Dissection tools (scissors, forceps)
-
pH meter
-
Analytical balance
Tissue Preparation (Guinea Pig Ileum)
-
Humanely euthanize a guinea pig according to institutional guidelines.
-
Perform a laparotomy and carefully excise a segment of the terminal ileum.
-
Place the excised tissue in a petri dish containing Krebs-Henseleit solution continuously gassed with carbogen.
-
Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove its contents.
-
Cut the ileum into segments of approximately 2-3 cm in length.
-
Tie a silk ligature to each end of the tissue segment.
Organ Bath Setup and Procedure
-
Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C.
-
Continuously bubble the Krebs-Henseleit solution with carbogen gas.
-
Mount the prepared ileum segment in the organ bath by attaching the bottom ligature to a fixed hook and the top ligature to the force transducer.
-
Apply an initial tension of approximately 1 gram to the tissue.
-
Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes, until a stable baseline is achieved.
-
After equilibration, record the stable baseline tension.
-
Prepare serial dilutions of this compound in Krebs-Henseleit solution.
-
Add the Velusetrag solutions to the organ bath in a cumulative manner, starting with the lowest concentration. Allow the tissue to respond to each concentration until a plateau is reached before adding the next higher concentration.
-
Record the contractile response (increase in tension) for each concentration.
-
After obtaining a maximal response or completing the concentration range, wash the tissue with fresh Krebs-Henseleit solution until the tension returns to baseline.
Data Analysis
-
Measure the peak contractile response for each concentration of Velusetrag.
-
Express the contractile response as a percentage of the maximal response to a standard agonist (e.g., acetylcholine or histamine) or as the absolute change in tension (grams).
-
Plot the concentration of Velusetrag (on a logarithmic scale) against the corresponding response.
-
Fit the concentration-response data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism).
-
From the curve, determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response). The pEC50 is the negative logarithm of the EC50.
Data Analysis Workflow
Caption: Logical relationship for data analysis.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the pharmacological properties of this compound in organ bath experiments. By following these guidelines, researchers can obtain reliable and reproducible data on the potency and efficacy of this selective 5-HT4 receptor agonist, contributing to a deeper understanding of its therapeutic potential in gastrointestinal motility disorders.
References
- 1. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
Application Notes and Protocols for the Preparation of Velusetrag Hydrochloride Solutions for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of velusetrag (B1683485) hydrochloride solutions intended for use in animal studies. The information is curated to ensure safe and effective formulation for various routes of administration.
Physicochemical Properties of Velusetrag Hydrochloride
This compound is a potent and selective serotonin (B10506) 5-HT4 receptor agonist.[1][2][3] Understanding its solubility is critical for preparing homogenous and stable solutions for in vivo experiments. The compound's solubility has been determined in various vehicles suitable for animal administration.
Table 1: Solubility of this compound in Common Vehicles
| Vehicle Composition | Solubility | Remarks |
| 10% DMSO, 90% Corn Oil | ≥ 5.75 mg/mL (11.39 mM) | Suitable for oral administration. If precipitation occurs, heating and/or sonication can be used to aid dissolution. Caution is advised for dosing periods exceeding half a month.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5.48 mg/mL (10.86 mM) | A clear solution suitable for various administration routes.[1] |
| Saline Solution | Not specified, but used as a vehicle in a study. | A study in mice used a dissolved saline solution for oral administration.[4] |
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for animal studies. Good laboratory practices should be followed, including the use of personal protective equipment.
Protocol 1: Preparation of this compound in a Corn Oil-Based Vehicle (for Oral Administration)
This protocol is suitable for preparing a solution for oral gavage in rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Corn oil, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Heating block or water bath (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution in DMSO: Add the appropriate volume of DMSO to the this compound powder to constitute 10% of the final volume. For example, for a final volume of 1 mL, use 100 µL of DMSO.
-
Vortexing: Vortex the mixture thoroughly until the powder is completely dissolved in DMSO. This will create a stock solution.
-
Addition of Corn Oil: Add the corn oil to the DMSO stock solution to reach the final desired volume (90% of the final volume). For a 1 mL final volume, add 900 µL of corn oil.
-
Final Mixing: Vortex the final solution until it is homogenous and clear.[1]
-
Aiding Dissolution (if necessary): If precipitation or phase separation is observed, gently heat the solution and/or sonicate until a clear solution is obtained.[1]
-
Storage: The prepared solution should be stored appropriately. Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months.[1] The stability of the final formulation in corn oil should be determined based on experimental needs.
Protocol 2: Preparation of this compound in an Aqueous-Based Vehicle (for Oral, IP, IV, or SC Administration)
This protocol provides a clear, aqueous-based solution suitable for multiple administration routes.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound.
-
Prepare DMSO Stock: Dissolve the this compound in DMSO to create a concentrated stock solution.
-
Stepwise Addition of Solvents: In a step-by-step manner, add the solvents as follows, ensuring the solution is mixed thoroughly after each addition:
-
Add 10% of the final volume as the DMSO stock solution.
-
Add 40% of the final volume of PEG300 and mix.
-
Add 5% of the final volume of Tween-80 and mix.
-
Add 45% of the final volume of saline and mix to achieve the final concentration.[1]
-
For example, to prepare 1 mL of the final solution, start with 100 µL of the DMSO stock, add 400 µL of PEG300, then 50 µL of Tween-80, and finally 450 µL of saline.[1]
-
-
Final Mixing: Vortex the solution until it is completely homogenous and clear.
-
Storage: Store the prepared solution according to the stability data for the specific formulation. As a general guideline for the DMSO stock, store at -20°C for up to one month or -80°C for up to six months.[1]
In Vivo Administration and Dosing
Velusetrag has been administered in animal models through various routes, including oral (p.o.), intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.).[1] The chosen route and dose will depend on the specific experimental design.
Table 2: Examples of Velusetrag Dosing in Animal Studies
| Animal Model | Route of Administration | Dose Range | Observed Effect |
| Rats | Intravenous (i.v.) | 0.003 - 1 mg/kg | Dose-dependent relaxation of the esophagus.[1] |
| Guinea Pigs | Subcutaneous (s.c.) | 0.003 - 3 mg/kg | Dose-dependent increase in colonic transit.[1] |
| Mice | Intraperitoneal (i.p.) | 3 mg/kg | Improved facilitation of contextual fear extinction and increased hippocampal cAMP levels.[1] |
| Mice | Oral (p.o.) | 1 and 3 mg/kg | Ameliorated intestinal abnormalities in a model of chronic intestinal pseudo-obstruction.[4][5][6] |
Signaling Pathway and Experimental Workflow
Velusetrag is a selective agonist of the serotonin 5-HT4 receptor.[2][3] Activation of this G-protein coupled receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][7] This signaling cascade in the gastrointestinal tract enhances the peristaltic reflex, relaxes smooth muscle, and increases fluid secretion, ultimately improving gut motility.[2]
Caption: Signaling pathway of this compound.
The following diagram outlines the general workflow for preparing and administering a this compound solution for an in vivo study.
Caption: Experimental workflow for velusetrag solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. velusetrag | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Frontiers | The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Immunohistochemical Assessment of 5-HT4 Receptor Activation by Velusetrag
Audience: Researchers, scientists, and drug development professionals.
Introduction: Velusetrag (formerly TD-5108) is a potent and highly selective serotonin (B10506) 4 (5-HT4) receptor agonist with high intrinsic activity.[1][2] It is developed for the treatment of gastrointestinal (GI) motility disorders, including gastroparesis and chronic idiopathic constipation, by stimulating GI smooth muscle motility.[3][4] Assessing the pharmacodynamic effect of Velusetrag at the cellular level is crucial for understanding its mechanism of action and confirming target engagement.
Immunohistochemistry (IHC) is a powerful technique for visualizing protein expression and localization within the context of tissue architecture. However, standard IHC for the 5-HT4 receptor primarily indicates its presence and location, not its activation state. To assess receptor activation, a more effective strategy is to detect the downstream signaling molecules that are modified upon agonist binding.
The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit.[5] Agonist binding, such as by Velusetrag, initiates a cascade: activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. A key target of PKA is the cAMP Response Element-Binding Protein (CREB). Phosphorylation of CREB at the Serine 133 residue (pCREB) leads to its activation and modulation of gene expression. Therefore, detecting an increase in nuclear pCREB via IHC serves as a robust and quantifiable surrogate marker for 5-HT4 receptor activation.
Signaling Pathway and Experimental Logic
The following diagrams illustrate the molecular pathway of 5-HT4 receptor activation and the logic behind using pCREB as a downstream marker for IHC analysis.
Caption: Canonical Gαs signaling cascade following 5-HT4 receptor activation.
Caption: Rationale for using pCREB as an IHC marker for Velusetrag's effect.
Quantitative Data on Velusetrag Efficacy
The following tables summarize quantitative data from clinical studies, demonstrating the physiological effects of Velusetrag that can be correlated with cellular-level IHC findings.
Table 1: Effect of Single-Dose Velusetrag on Gastrointestinal Transit in Healthy Volunteers
| Dose | Endpoint | Result |
|---|---|---|
| 30 mg | Colonic Transit (GC24) | Significant Acceleration |
| 50 mg | Colonic Transit (GC24) | Significant Acceleration |
| 30 mg | Ascending Colon Emptying (ACE T1/2) | Significant Acceleration |
| 50 mg | Ascending Colon Emptying (ACE T1/2) | Significant Acceleration |
Data synthesized from a study in healthy volunteers. The geometric center (GC) at 24h is a measure of colonic transit.
Table 2: Effect of Multiple-Dose Velusetrag on Gastric Emptying
| Dose | Endpoint | Result |
|---|---|---|
| 15 - 50 mg | Gastric Emptying (GE T1/2) | Overall Significant Acceleration |
| 30 mg | Colonic Transit (GC24) | Significant Acceleration |
Data from a multiple-dosing study in healthy volunteers.
Table 3: Efficacy of Velusetrag (30 mg) in Patients with Gastroparesis
| Parameter | Placebo | Velusetrag (30 mg) |
|---|---|---|
| Subjects with ≥20% reduction in GE t1/2 | 5% | 52% |
GE t1/2 = Gastric Emptying Half-Time. Data from a phase 2 study in patients with diabetic or idiopathic gastroparesis.[6]
Experimental Protocols
This section provides detailed protocols for tissue preparation and immunohistochemical staining to localize the 5-HT4 receptor and to assess its activation by Velusetrag via pCREB detection.
Caption: Overview of the experimental workflow from animal treatment to data analysis.
A. Experimental Design and Tissue Preparation
-
Animal Treatment: Administer Velusetrag orally or via injection to the experimental animal model (e.g., rat, mouse) at the desired dose(s). A vehicle control group receiving the same volume of formulation buffer is essential. The time between administration and tissue collection should be optimized based on the pharmacokinetics of Velusetrag to coincide with peak receptor occupancy and signaling.
-
Tissue Collection and Fixation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold Phosphate Buffered Saline (PBS) followed by 4% Paraformaldehyde (PFA) in PBS.
-
Dissect the target tissue (e.g., segments of the colon, stomach, or brain regions like the hippocampus).
-
Post-fix the tissues in 4% PFA for 4-24 hours at 4°C.
-
Transfer tissues to a 30% sucrose (B13894) solution in PBS for cryoprotection until they sink.
-
-
Tissue Processing:
-
For Paraffin (B1166041) Sections: Dehydrate the fixed tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin wax.[7] Cut 4-5 µm sections using a microtome and mount on charged microscope slides.
-
For Frozen Sections: Snap-freeze the cryoprotected tissue in OCT compound. Cut 10-20 µm sections using a cryostat and mount on charged slides.
-
B. Protocol 1: IHC for 5-HT4 Receptor Localization
This protocol establishes the baseline expression pattern of the 5-HT4 receptor in the target tissue.
-
Deparaffinization and Rehydration (Paraffin sections only):
-
Incubate slides at 60°C for 30-60 minutes.
-
Wash slides in Xylene (2 x 5 min).
-
Rehydrate through graded ethanol: 100% (2 x 3 min), 95% (1 x 3 min), 80% (1 x 3 min), 70% (1 x 3 min).
-
Rinse in distilled water for 5 minutes.[7]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat in a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature (approx. 20-30 min).
-
-
Blocking and Permeabilization:
-
Wash slides in PBS with 0.1% Triton X-100 (PBST) (3 x 5 min).
-
Block non-specific binding by incubating slides in a blocking buffer (e.g., 5% Normal Donkey Serum in PBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the 5-HT4 receptor (e.g., Rabbit Polyclonal to 5-HT4R) in blocking buffer to the manufacturer's recommended concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides in PBST (3 x 5 min).
-
Incubate with a fluorescently-labeled (e.g., Donkey anti-Rabbit Alexa Fluor 488) or enzyme-conjugated (e.g., Biotinylated Donkey anti-Rabbit) secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Signal Detection and Visualization:
-
For Fluorescence: Wash slides in PBST (3 x 5 min), rinse in PBS, and mount with a DAPI-containing mounting medium.
-
For Chromogenic (DAB): If using a biotinylated secondary, incubate with an Avidin-Biotin Complex (ABC) reagent for 30-60 min. Wash, then develop the signal with a Diaminobenzidine (DAB) substrate kit until a brown precipitate forms. Rinse thoroughly in water.
-
-
Counterstaining and Mounting:
-
For DAB staining, counterstain nuclei with Hematoxylin.
-
Dehydrate slides through graded ethanol and xylene, and coverslip using a permanent mounting medium.
-
-
Imaging: Image slides using a fluorescence or bright-field microscope.
C. Protocol 2: IHC for pCREB (Ser133) Activation Marker
This protocol is designed to detect changes in pCREB levels following Velusetrag treatment.
-
Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1-2 from Protocol 1. Citrate buffer-based HIER is generally effective for pCREB.
-
Blocking and Permeabilization: Follow step 3 from Protocol 1.
-
Primary Antibody Incubation:
-
Dilute primary antibody against pCREB (phospho S133) (e.g., Rabbit anti-pCREB) in blocking buffer.
-
Incubate slides overnight at 4°C in a humidified chamber. Crucially, process slides from all experimental groups (vehicle, Velusetrag doses) simultaneously to ensure comparability.
-
-
Secondary Antibody, Detection, and Mounting: Follow steps 5-7 from Protocol 1. It is highly recommended to use a fluorescent detection method for easier quantification of nuclear signal.
-
Quantification and Analysis:
-
Acquire images from corresponding regions of interest (e.g., myenteric plexus in gut sections) across all experimental groups using identical microscope settings (exposure time, gain, etc.).
-
Identify the relevant cell population (e.g., neurons identified by morphology or co-staining with a marker like HuC/D).
-
Quantify the number of pCREB-positive nuclei per unit area or as a percentage of total DAPI-stained nuclei.
-
Alternatively, measure the mean fluorescence intensity of the nuclear pCREB signal.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare pCREB levels between vehicle and Velusetrag-treated groups. A significant increase in pCREB in the Velusetrag group indicates successful 5-HT4 receptor engagement and activation.
-
References
- 1. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
- 2. Theravance Biopharma Receives FDA Fast Track Designation for Velusetrag (TD-5108) for Idiopathic and Diabetic Gastroparesis :: Theravance Biopharma [investor.theravance.com]
- 3. Discovery, oral pharmacokinetics and in vivo efficacy of velusetrag, a highly selective 5-HT(4) receptor agonist that has achieved proof-of-concept in patients with chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 4 interacts with the 5-HT4(b) receptor to regulate cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders [mdpi.com]
- 6. Anti-5HT4 Receptor antibody (ab219116) | Abcam [abcam.com]
- 7. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays with Velusetrag Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Velusetrag hydrochloride (formerly TD-5108) is a potent and highly selective serotonin (B10506) 5-HT4 receptor agonist.[1] It has demonstrated significant prokinetic activity in the gastrointestinal (GI) tract, making it a therapeutic candidate for motility disorders such as gastroparesis and chronic idiopathic constipation.[2] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] While the canonical pathway involves cAMP, activation of Gs-coupled receptors can also lead to the mobilization of intracellular calcium ([Ca2+]i), providing a robust method for assessing receptor activation in a high-throughput format.
These application notes provide a detailed framework for utilizing calcium imaging assays to characterize the pharmacological activity of this compound on the 5-HT4 receptor.
Mechanism of Action and Signaling Pathway
Velusetrag acts as a high-intrinsic activity agonist at the 5-HT4 receptor.[1][5] Upon binding, it induces a conformational change in the receptor, activating the associated Gs protein. This initiates a signaling cascade that elevates intracellular cAMP levels.[1] The increase in cAMP can, in turn, modulate intracellular calcium concentrations through several potential mechanisms, including protein kinase A (PKA)-mediated phosphorylation of intracellular calcium channels such as the inositol (B14025) trisphosphate receptor (IP3R) and ryanodine (B192298) receptors (RyR), sensitizing them to their respective ligands and leading to calcium release from the endoplasmic reticulum.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological parameters of Velusetrag (TD-5108). This data is essential for designing dose-response experiments and interpreting results.
Table 1: Receptor Binding Affinity of Velusetrag
| Parameter | Receptor | Cell Line | Value | Reference |
| pKi | Human 5-HT4(c) | HEK-293 | 7.7 | [1] |
Table 2: Functional Potency of Velusetrag in cAMP Accumulation Assays
| Parameter | Receptor | Cell Line | Value | Intrinsic Activity (% of 5-HT) | Reference |
| pEC50 | Human 5-HT4(c) | HEK-293 | 8.3 | High | [1] |
| pEC50 | Human 5-HT4(c) | Cell line with 10x receptor expression | 8.3 | 95% | [3] |
| pEC50 | Human 5-HT4(c) | Cell line with 100x receptor expression | 9.2 | 110% | [3] |
Experimental Protocols
General Calcium Mobilization Assay
This protocol is designed for a fluorescence-based calcium mobilization assay using a plate reader, suitable for determining the potency and efficacy of Velusetrag.
Objective: To measure the increase in intracellular calcium concentration in response to Velusetrag stimulation in cells expressing the human 5-HT4 receptor.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably or transiently expressing the human 5-HT4 receptor.
-
This compound: Stock solution in DMSO.
-
Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl ester).
-
Pluronic F-127: 20% solution in DMSO.
-
Probenecid (B1678239): (optional, to prevent dye leakage).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
96-well black, clear-bottom microplates.
-
Fluorescence Plate Reader with automated injection capabilities (e.g., FlexStation® or similar).
Protocol:
-
Cell Culture and Plating:
-
Culture HEK-293 cells expressing the 5-HT4 receptor in T-75 flasks.
-
The day before the assay, detach cells and seed them into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Reagents:
-
Velusetrag Dilutions: Prepare a serial dilution of this compound in assay buffer at 2X the final desired concentration.
-
Dye Loading Solution: For each 10 mL of assay buffer, add 20 µL of 1 mM Fluo-4 AM stock and 10 µL of 20% Pluronic F-127. If using, add probenecid to a final concentration of 2.5 mM. Mix well.
-
-
Dye Loading:
-
Remove the culture medium from the cell plate.
-
Wash the cells once with 100 µL of assay buffer.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Calcium Measurement:
-
After incubation, wash the cells twice with 100 µL of assay buffer to remove excess dye.
-
Add 100 µL of assay buffer to each well.
-
Allow the plate to equilibrate at room temperature for 15-20 minutes in the dark.
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to measure fluorescence (Excitation: ~494 nm, Emission: ~516 nm) at appropriate intervals (e.g., every 1-2 seconds).
-
Record a stable baseline fluorescence for 15-30 seconds.
-
Automatically inject 100 µL of the 2X Velusetrag dilutions into the wells.
-
Continue to record the fluorescence signal for at least 120-180 seconds to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the maximum signal achieved with a saturating concentration of a reference agonist or to the baseline fluorescence (F/F0).
-
Plot the normalized response against the logarithm of the Velusetrag concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Troubleshooting and Considerations
-
Low Signal-to-Noise Ratio: Optimize cell density and dye loading conditions (concentration and time). Ensure complete removal of serum-containing medium as serum esterases can cleave Fluo-4 AM extracellularly.
-
High Background Fluorescence: Ensure thorough washing after dye loading. Use of probenecid can help retain the dye inside the cells, but should be tested for adverse effects on cell health.
-
Cell Detachment: Use coated plates (e.g., poly-D-lysine) if cell adherence is an issue. Be gentle during washing steps.
-
Gs to Calcium Coupling: In some cell systems, the coupling of Gs activation to calcium mobilization may be weak. If no signal is observed, consider co-transfecting the cells with a promiscuous G-protein, such as Gα16, which forces the signal through the Gq/PLC/Ca2+ pathway.
By following these detailed protocols and considering the pharmacological properties of Velusetrag, researchers can effectively utilize calcium imaging assays to study 5-HT4 receptor activation and screen for novel prokinetic agents.
References
- 1. The in vitro pharmacological profile of TD-5108, a selective 5-HT(4) receptor agonist with high intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, oral pharmacokinetics and in vivo efficacy of velusetrag, a highly selective 5-HT(4) receptor agonist that has achieved proof-of-concept in patients with chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Danger Will Robinson! Sonometrics AI bad Robot Detected... [sonometrics.com]
- 4. The novel, potent and highly selective 5‐HT4 receptor agonist YH12852 significantly improves both upper and lower gastrointestinal motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
Troubleshooting & Optimization
Velusetrag Hydrochloride: Solubility and Experimental Protocols
This technical support guide provides detailed information on the solubility of velusetrag (B1683485) hydrochloride in various solvents, outlines standard experimental procedures for solubility determination, and illustrates its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of velusetrag hydrochloride in DMSO and other common laboratory solvents?
Data Presentation: Solubility of this compound
| Solvent | Solubility | Temperature | Notes |
| DMSO | 220 mg/mL | Not Specified | Ultrasonic assistance may be required.[1] |
| Water | Data not available | - | - |
| Ethanol | Data not available | - | - |
| Methanol (B129727) | Data not available | - | - |
Note: The table will be updated as more validated solubility data becomes available.
For researchers formulating velusetrag (the free base, not the hydrochloride salt) for in vivo studies, the following co-solvent systems have been reported:
-
A mixture of 10% DMSO and 90% Corn Oil yields a clear solution of at least 5.75 mg/mL.[2]
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline results in a clear solution of at least 5.48 mg/mL.[2]
Q2: How can I experimentally determine the solubility of this compound?
A2: The equilibrium solubility of a compound can be determined using several methods. The shake-flask method is a widely recognized and reliable technique.[3][4]
Experimental Protocols
Methodology: Equilibrium Solubility Determination via Shake-Flask Method
This protocol is a standard procedure for determining the equilibrium solubility of a chemical compound.
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, buffer solution) in a sealed container, such as a glass vial. The excess solid should be visually apparent.
-
Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or orbital incubator. The agitation time is critical and should be sufficient to ensure equilibrium is reached. This can range from 24 to 72 hours.[5] Preliminary experiments are often conducted to determine the optimal equilibration time.[5]
-
Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm) that does not interact with the compound.
-
Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.
Mandatory Visualizations
Signaling Pathway of Velusetrag
Velusetrag is a potent and selective agonist for the serotonin (B10506) 4 (5-HT4) receptor.[1] The activation of this G-protein coupled receptor initiates a signaling cascade that involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is crucial for regulating gastrointestinal motility.
Caption: Signaling pathway of Velusetrag via the 5-HT4 receptor.
Experimental Workflow: Shake-Flask Solubility Determination
The following diagram illustrates the key steps in determining the solubility of a compound using the shake-flask method.
Caption: Workflow for the shake-flask solubility determination method.
References
- 1. Velusetrag - Wikipedia [en.wikipedia.org]
- 2. velusetrag | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Improving Velusetrag hydrochloride stability in solution
Welcome to the Technical Support Center for Velusetrag hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in solution during experimental procedures. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dissolution or during storage | - Exceeded solubility limit in the chosen solvent.- Temperature fluctuations affecting solubility.- pH of the solution is not optimal. | - Gently warm the solution and/or use sonication to aid dissolution.[1]- Prepare a more dilute stock solution.- Store solutions at a constant, recommended temperature.- Ensure the pH of the solution is within the optimal range for this compound solubility (typically slightly acidic). |
| Discoloration of the solution (e.g., turning yellow/brown) | - Degradation of the compound due to light exposure (photodegradation).- Oxidative degradation.- Reaction with components in the solvent or container. | - Protect the solution from light by using amber vials or wrapping the container in aluminum foil.[2][3]- Use freshly prepared solutions and consider purging with an inert gas (e.g., nitrogen or argon) to minimize oxidation.- Ensure high-purity solvents and use inert container materials (e.g., glass). |
| Loss of biological activity or inconsistent results | - Chemical degradation of this compound due to hydrolysis, oxidation, or photodegradation.- Repeated freeze-thaw cycles of stock solutions. | - Prepare fresh solutions before each experiment.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]- Store stock solutions at recommended temperatures (-20°C for short-term, -80°C for long-term).[1]- Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution. |
| Cloudiness or haze in the solution | - Formation of insoluble degradation products.- Contamination of the solution. | - Filter the solution through a 0.22 µm syringe filter before use.- If the issue persists, prepare a fresh solution using high-purity water and solvents.- Investigate potential sources of contamination in your experimental setup. |
Frequently Asked Questions (FAQs)
Solution Preparation and Storage
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound can be dissolved in various solvent systems depending on the experimental requirements. Common solvent systems include:
-
10% DMSO in 90% Corn Oil: Suitable for in vivo studies, with a solubility of at least 5.75 mg/mL.[1]
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: Another option for in vivo administration, with a solubility of at least 5.48 mg/mL.[1]
-
DMSO: For preparing concentrated stock solutions, a 10 mM solution in DMSO is commercially available.[1]
Q2: What are the recommended storage conditions for this compound solutions?
A2: Stock solutions of this compound should be stored under the following conditions to minimize degradation:
It is highly recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]
Stability and Degradation
Q3: What are the main factors that affect the stability of this compound in solution?
A3: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The acidity or alkalinity of a solution can significantly impact the rate of degradation, particularly through hydrolysis.[2][4]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2][3][4]
-
Light: Exposure to light, especially UV light, can cause photodegradation.[2][3]
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.[2]
-
Solvent Composition: The choice of solvent can affect the stability of the compound.[5]
Q4: How does pH affect the stability of this compound?
Illustrative pH Stability Data for this compound (Note: The following data is illustrative and based on general principles of pharmaceutical stability. Actual results may vary.)
| pH | Temperature (°C) | Degradation after 24 hours (%) |
| 3 | 25 | < 1 |
| 5 | 25 | < 0.5 |
| 7 | 25 | 1-2 |
| 9 | 25 | 5-10 |
Q5: What are the likely degradation pathways for this compound?
A5: Based on its chemical structure, this compound may be susceptible to the following degradation pathways:
-
Hydrolysis: The amide and ester-like linkages could be susceptible to cleavage in the presence of water, catalyzed by acidic or basic conditions.[3]
-
Oxidation: The tertiary amine and other electron-rich parts of the molecule could be prone to oxidation.[5][6]
-
Photodegradation: Aromatic rings and other chromophores in the molecule may absorb light, leading to photochemical reactions.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol (B129727) or a mixture of methanol and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to a photostability chamber (with UV and visible light) for a specified duration (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method (see Protocol 2) to quantify the remaining this compound and detect any degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
References
- 1. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation - a 4-week, randomized, double-blind, placebo-controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Velusetrag accelerates gastric emptying in subjects with gastroparesis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Degradation Chemistry of Prasugrel Hydrochloride: Part 1-Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Velusetrag Hydrochloride In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Velusetrag hydrochloride in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective agonist for the 5-hydroxytryptamine receptor 4 (5-HT4).[1] It demonstrates high intrinsic activity at the human 5-HT4 receptor, meaning it effectively activates the receptor upon binding.[1] This agonism is the basis for its prokinetic effects in the gastrointestinal tract.
Q2: How selective is Velusetrag for the 5-HT4 receptor?
A2: Velusetrag is highly selective for the 5-HT4 receptor. It has been reported to be more than 500-fold selective for the human 5-HT4 receptor compared to other 5-HT receptor subtypes.[2] It has been shown to have no significant affinity for other receptor types, ion channels, or enzymes that have been tested.[3][1]
Q3: What are the known downstream signaling pathways of the 5-HT4 receptor?
A3: The 5-HT4 receptor primarily signals through the Gαs protein-dependent pathway. Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). A G-protein-independent pathway involving Src kinase activation has also been described.
Potential Off-Target Effects of this compound In Vitro
Velusetrag is characterized by its high selectivity for the 5-HT4 receptor. However, understanding its interaction with other molecular targets is crucial for a comprehensive in vitro assessment.
Summary of Selectivity Data
| Target | Species | Assay Type | Result | Reference |
| h5-HT4(c) Receptor | Human | Radioligand Binding | pKi = 7.7 | [2] |
| Other 5-HT Receptors (including h5-HT2B and h5-HT3A) | Human | Radioligand Binding | >500-fold selective for 5-HT4 | [2] |
| hERG K+ Channel | Human | Electrophysiology | No effect at 3 µM | [2] |
| 5-HT2A and 5-HT2B Receptors | Not Specified | Not Specified | No appreciable affinity |
Experimental Protocols
Radioligand Binding Assay for 5-HT4 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT4 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT4(c) receptor.
-
Cell culture reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [3H]-GR113808).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a non-labeled 5-HT4 antagonist).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-h5-HT4(c) cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of this compound to the appropriate wells.
-
For non-specific binding, add the non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC50 value (the concentration of Velusetrag that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for 5-HT4 Receptor Agonism
Objective: To determine the functional potency (EC50) and efficacy of this compound as a 5-HT4 receptor agonist.
Materials:
-
HEK293 cells stably expressing the human 5-HT4(c) receptor.
-
Cell culture reagents.
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
-
This compound.
-
Forskolin (as a positive control for adenylyl cyclase activation).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-h5-HT4(c) cells.
-
Seed the cells into a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Aspirate the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor.
-
Add increasing concentrations of this compound to the appropriate wells.
-
Include a vehicle control and a positive control (forskolin).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of Velusetrag that produces 50% of the maximal response).
-
Determine the maximal efficacy (Emax) relative to a reference agonist if applicable.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cAMP assay results. | - Inconsistent cell seeding.- Pipetting errors.- Cell health issues. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Check cell viability and morphology. |
| No response or weak response in functional assays. | - Low receptor expression in cells.- Inactive this compound.- Problems with the assay components. | - Verify receptor expression levels (e.g., by Western blot or qPCR).- Use a fresh, validated stock of Velusetrag.- Run positive controls to ensure assay performance. |
| High non-specific binding in radioligand assay. | - Radioligand sticking to filters or wells.- Inappropriate blocking agents.- Too high radioligand concentration. | - Pre-soak filters in a blocking agent (e.g., polyethyleneimine).- Optimize the assay buffer with a suitable blocking agent.- Use a radioligand concentration at or below its Kd. |
Visualizations
References
- 1. Theravance Biopharma Receives FDA Fast Track Designation for Velusetrag (TD-5108) for Idiopathic and Diabetic Gastroparesis :: Theravance Biopharma [investor.theravance.com]
- 2. The in vitro pharmacological profile of TD-5108, a selective 5-HT(4) receptor agonist with high intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
Technical Support Center: Velusetrag Hydrochloride Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with velusetrag (B1683485) hydrochloride. The information is designed to assist in the optimization of dose-response curve experiments and to address specific issues that may be encountered.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a plateau in our dose-response curve at higher concentrations of velusetrag. Is this expected?
A1: Yes, a plateau effect at higher concentrations is an expected characteristic of a selective agonist like velusetrag. Velusetrag is a highly selective 5-HT4 receptor agonist.[1][2] Once the 5-HT4 receptors in your experimental system (e.g., cell culture, isolated tissue) are saturated with velusetrag, increasing the concentration further will not produce a greater response. Clinical trial data in patients with chronic idiopathic constipation also suggest a potential plateau in efficacy at higher doses. For instance, a study evaluating 15 mg, 30 mg, and 50 mg daily doses of velusetrag found that all three doses were efficacious, with the 30 mg and 50 mg doses not showing a statistically significant increase in the number of spontaneous bowel movements per week compared to the 15 mg dose.[3][4]
Troubleshooting Steps:
-
Confirm Receptor Saturation: Ensure your concentration range is appropriate to capture the full dose-response curve, including the Emax.
-
Assess Cell Viability: At very high concentrations, off-target effects or cytotoxicity could potentially lead to a decrease in response. It is advisable to perform a cell viability assay in parallel with your functional assay.
-
Review Assay Conditions: Ensure that other components of your assay system (e.g., substrate availability in a second messenger assay) are not becoming rate-limiting at high agonist concentrations.
Q2: We are seeing significant variability in our experimental results between different batches of cells or tissue preparations. How can we minimize this?
A2: Biological variability is a common challenge in pharmacological experiments. For a G-protein coupled receptor (GPCR) agonist like velusetrag, the response can be influenced by the density of 5-HT4 receptors, the coupling efficiency to G-proteins, and the overall health of the cells or tissue.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and serum lots. Starve the cells of serum for a defined period before the experiment to reduce background signaling.
-
Quality Control of Tissue Preparations: For ex vivo studies, ensure consistent dissection techniques and tissue handling procedures. The age and health of the animal source can also contribute to variability.
-
Use a Reference Agonist: Include a well-characterized 5-HT4 agonist (e.g., prucalopride) as a positive control in your experiments. This can help to normalize the response and identify if the variability is specific to velusetrag or the experimental system.
-
Increase Sample Size: A larger number of replicates for each data point can help to improve the statistical power and reduce the impact of random variations.
Q3: What are the common adverse effects observed with velusetrag in clinical studies, and what is the underlying mechanism?
A3: The most common adverse events associated with velusetrag are gastrointestinal in nature, including diarrhea, headache, nausea, and vomiting.[3] These effects are generally mild and tend to occur at the beginning of treatment.[3] The mechanism behind these effects is directly related to velusetrag's action as a 5-HT4 receptor agonist.[1] By activating 5-HT4 receptors in the gastrointestinal tract, velusetrag enhances motility and secretion, which can lead to these side effects.[4][5]
Quantitative Data Summary
The following tables summarize the dose-response data for velusetrag from key clinical trials.
Table 1: Velusetrag in Chronic Idiopathic Constipation (4-Week Study) [3]
| Dose | Mean Increase in Spontaneous Bowel Movements/Week (from baseline) | Mean Increase in Complete Spontaneous Bowel Movements/Week (from baseline) |
| Placebo | 1.4 | 0.6 |
| 15 mg | 3.6 | 2.3 |
| 30 mg | 3.3 | 1.8 |
| 50 mg | 3.5 | 2.3 |
Table 2: Velusetrag in Gastroparesis (12-Week Study) [6][7]
| Dose | Normalization of Gastric Emptying (%) |
| Placebo | 0% |
| 5 mg | 44% |
| 15 mg | 65% |
| 30 mg | 71% |
Experimental Protocols
Generalized Protocol for In Vitro Dose-Response Curve Generation:
-
Cell Culture: Culture cells expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for a specified period (e.g., 4-24 hours) to reduce basal signaling.
-
Compound Preparation: Prepare a serial dilution of velusetrag hydrochloride in an appropriate assay buffer. Also, prepare a vehicle control (buffer only) and a positive control (a known 5-HT4 agonist).
-
Agonist Stimulation: Add the diluted velusetrag, vehicle, or positive control to the respective wells and incubate for a defined period at 37°C. The incubation time will depend on the specific second messenger being measured (e.g., 15-30 minutes for cAMP).
-
Assay Measurement: Measure the desired downstream signal. For 5-HT4 receptors, this is typically the accumulation of intracellular cyclic AMP (cAMP). Commercially available cAMP assay kits (e.g., HTRF, ELISA, LANCE) can be used.
-
Data Analysis: Plot the response (e.g., cAMP concentration) against the logarithm of the velusetrag concentration. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax.
Visualizations
Caption: Velusetrag activates the 5-HT4 receptor signaling pathway.
Caption: A generalized workflow for dose-response curve optimization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Velusetrag - Wikipedia [en.wikipedia.org]
- 3. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation - a 4-week, randomized, double-blind, placebo-controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
- 7. Velusetrag Could Be a Safer Long-term Treatment for Gastroparesis - Mass General Advances in Motion [advances.massgeneral.org]
Technical Support Center: Velusetrag Hydrochloride Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Velusetrag (B1683485) hydrochloride in animal models. The information is based on publicly available data from preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Velusetrag hydrochloride?
This compound is a potent and highly selective agonist for the serotonin (B10506) 5-HT4 receptor.[1][2] This receptor is primarily located in the gastrointestinal (GI) tract. Activation of the 5-HT4 receptor stimulates peristalsis and gastrointestinal motility, leading to accelerated gastric emptying and intestinal transit.[2][3][4] Velusetrag demonstrates high selectivity for the 5-HT4 receptor with minimal affinity for other serotonin receptor subtypes, which is a key differentiator from older generation 5-HT agonists.[1][5]
Q2: What are the expected pharmacological effects of Velusetrag in animal models?
Based on its mechanism of action, the primary expected effects of Velusetrag administration in animal models are related to its prokinetic properties. These include:
-
Increased frequency of bowel movements.
These effects have been observed in various animal species, including rats, dogs, and mice.[6]
Q3: Have any unexpected side effects of Velusetrag been reported in animal models?
Based on available public data from preclinical and clinical studies, there is a notable lack of reported unexpected side effects in animal models. The most commonly observed adverse events are extensions of the drug's primary pharmacological activity.
In a mouse model of Parkinson's disease, chronic administration of Velusetrag was reported to have anti-inflammatory and pro-regenerative properties in the colon, in addition to its prokinetic effects.[6] In a mouse model of chronic intestinal pseudo-obstruction, Velusetrag administration reversed intestinal abnormalities and normalized tissue damage.[7]
Q4: What are the most common expected side effects observed with Velusetrag administration in research animals?
The most common side effects are dose-dependent and directly related to the prokinetic nature of the drug. Researchers should be prepared to observe:
-
Diarrhea or loose stools: This is the most frequently reported side effect due to the accelerated GI transit.[3][8][9]
-
Altered bowel movements: Changes in the consistency and frequency of feces are expected.[3][4]
-
Gastrointestinal discomfort: While difficult to assess in some animal models, signs of abdominal cramping could be present.
These effects are generally observed during the initial days of dosing.[9]
Troubleshooting Guide for Common Issues
This guide addresses common issues that may arise during experiments with this compound in animal models.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Severe Diarrhea and Dehydration | The administered dose of Velusetrag is too high for the specific animal model, strain, or age. | 1. Dose Reduction: Lower the dose of Velusetrag. A dose-response study is recommended to find the optimal therapeutic window with manageable side effects. 2. Hydration Support: Ensure animals have free access to water and consider providing hydration support (e.g., hydrogel packs) if dehydration is a concern. 3. Monitor Electrolytes: If the study protocol allows, monitor electrolyte levels, especially with prolonged or severe diarrhea. |
| High Variability in Gastrointestinal Transit Measurements | Inconsistent fasting protocols or diet can significantly impact GI motility. The timing of Velusetrag administration relative to feeding can also be a factor. | 1. Standardize Fasting: Implement a strict and consistent fasting period for all animals before transit measurements. 2. Consistent Diet: Ensure all animals are on the same diet for a sufficient acclimation period before the experiment. 3. Controlled Dosing Time: Administer Velusetrag at the same time each day relative to the light/dark cycle and feeding schedule. |
| Lack of Prokinetic Effect at a Previously Reported Effective Dose | Differences in animal strain, age, sex, or baseline gut motility. Potential issues with the drug formulation or administration. | 1. Confirm Drug Formulation: Ensure the this compound is properly dissolved and the formulation is stable. 2. Verify Administration: Confirm the accuracy of the dosing technique (e.g., oral gavage). 3. Pilot Study: Conduct a pilot study with a range of doses in your specific animal model to establish an effective dose. 4. Consider Animal Health: Underlying health issues in the animals could affect their response. |
Experimental Protocols
Example Protocol: Assessment of Gastrointestinal Transit in Mice
This protocol provides a general framework for assessing the effect of Velusetrag on GI transit in a mouse model.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Fasting: Fast mice for 12-16 hours with free access to water.
-
Drug Administration:
-
Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administer Velusetrag or vehicle via oral gavage at the desired dose(s).
-
-
Marker Administration:
-
30 minutes after drug administration, administer a non-absorbable colored marker (e.g., 6% carmine (B74029) in 0.5% methylcellulose) via oral gavage.
-
-
Endpoint Measurement:
-
Euthanize mice at a predetermined time point (e.g., 60 minutes) after marker administration.
-
Carefully dissect the entire gastrointestinal tract from the stomach to the distal colon.
-
Measure the total length of the small intestine and the distance traveled by the carmine marker.
-
Calculate the gastrointestinal transit as a percentage: (Distance traveled by marker / Total length of small intestine) x 100.
-
Visualizations
Caption: Velusetrag's signaling pathway in enteric neurons.
Caption: Workflow for a GI transit study in mice.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Velusetrag - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Velusetrag Could Be a Safer Long-term Treatment for Gastroparesis - Mass General Advances in Motion [advances.massgeneral.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice [frontiersin.org]
- 8. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
- 9. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation - a 4-week, randomized, double-blind, placebo-controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Velusetrag Hydrochloride
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Velusetrag (B1683485) hydrochloride. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is Velusetrag hydrochloride and what are the primary challenges to its oral bioavailability?
Velusetrag (also known as TD-5108) is a potent and highly selective 5-HT4 receptor agonist investigated for gastrointestinal motility disorders like chronic idiopathic constipation and gastroparesis.[1][2][3] The primary challenge to its oral delivery is its poor bioavailability, which is likely influenced by two main factors:
-
Low Aqueous Solubility: As a Biopharmaceutics Classification System (BCS) Class II or IV drug, its limited solubility in gastrointestinal fluids can hinder dissolution, a rate-limiting step for absorption.[4]
-
Low Intestinal Permeability: Studies have indicated that Velusetrag and its analogs can have low permeability, as measured by Caco-2 assays.[5] This may be due to its molecular properties or its potential interaction with intestinal efflux transporters.
Q2: What general formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like Velusetrag?
Several innovative formulation strategies can be explored to overcome the challenges of poor solubility and improve oral absorption.[6][7] These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the drug's surface area, which can enhance the dissolution rate according to the Noyes-Whitney equation.[8][9]
-
Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) are anhydrous mixtures of oils, surfactants, and co-solvents that form fine oil-in-water nanoemulsions upon gentle agitation in GI fluids.[10][11][12] This approach can significantly improve the solubility and absorption of lipophilic drugs.[4][13]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can create amorphous solid dispersions, which have higher apparent solubility and faster dissolution rates than the crystalline form.[6][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug molecule.[6][14]
Troubleshooting Guides
This section provides solutions to specific experimental issues you may encounter.
Issue 1: Low and variable plasma concentrations in preclinical in vivo studies.
Potential Cause: This is a classic sign of poor oral bioavailability, likely stemming from dissolution rate-limited absorption or poor permeability.
Troubleshooting Workflow:
Recommended Actions:
-
Characterize Physicochemical Properties: If not already done, determine the equilibrium solubility of Velusetrag in biorelevant media (e.g., FaSSIF, FeSSIF) to understand its behavior in the gastrointestinal tract.[15]
-
Assess Intestinal Permeability: Conduct an in vitro Caco-2 permeability assay. This will help determine if the compound has inherently low permeability and if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[16][17]
-
Develop an Enabling Formulation: For a drug with poor solubility, a simple aqueous suspension is unlikely to be effective. Develop a formulation designed to enhance solubility, such as a Self-Nanoemulsifying Drug Delivery System (SNEDDS).[13]
Issue 2: The Caco-2 permeability assay shows a high efflux ratio.
Potential Cause: A high efflux ratio (typically >2) suggests that Velusetrag is actively transported out of the intestinal cells by efflux pumps, such as P-gp (ABCB1) or BCRP (ABCG2).[16][18] This acts as a barrier to absorption, reducing its bioavailability.
Recommended Actions:
-
Confirm with Inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., Verapamil for P-gp).[16] A significant increase in the apparent permeability (Papp) from the apical to basolateral direction in the presence of the inhibitor confirms that Velusetrag is an efflux substrate.
-
Consider Formulation Strategies: Certain formulation excipients used in SNEDDS, such as polysorbate 80 (Tween® 80) and Cremophor® EL, have been reported to inhibit P-gp, which can increase the intestinal absorption of substrate drugs.
-
Structural Modification (Medicinal Chemistry): If you are in the discovery phase, medicinal chemistry efforts can be directed to modify the molecule to reduce its affinity for efflux transporters.[5]
Issue 3: Difficulty in developing a stable and effective SNEDDS formulation.
Potential Cause: Creating a successful SNEDDS requires a careful balance of oil, surfactant, and co-surfactant/co-solvent to ensure the drug remains dissolved in the pre-concentrate and forms a stable nanoemulsion upon dilution.
Troubleshooting Steps:
-
Systematic Component Screening:
-
Oil Phase: Screen the solubility of Velusetrag in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS, sesame oil).
-
Surfactant: Screen surfactants for their ability to emulsify the selected oil phase (e.g., Kolliphor® EL, Tween® 80).
-
Co-solvent/Co-surfactant: Screen co-solvents to improve drug loading and aid in nanoemulsion formation (e.g., Transcutol® HP, PEG 400).
-
-
Construct Ternary Phase Diagrams: These diagrams are essential for identifying the optimal concentration ranges of the oil, surfactant, and co-solvent that result in the formation of a stable nanoemulsion upon aqueous dilution.[11]
-
Characterize the Resulting Nanoemulsion: Once a promising formulation is identified, characterize it for droplet size, polydispersity index (PDI), and stability upon dilution. The goal is typically a droplet size of <200 nm for optimal absorption.[10]
Quantitative Data Summary
While specific pharmacokinetic data for different Velusetrag formulations is proprietary, the following tables provide illustrative data and classification criteria relevant to the experimental protocols.
Table 1: Biopharmaceutical Classification System (BCS)
| Class | Solubility | Permeability | Oral Absorption Challenge |
|---|---|---|---|
| I | High | High | Generally well-absorbed |
| II | Low | High | Dissolution is the rate-limiting step |
| III | High | Low | Permeability is the rate-limiting step |
| IV | Low | Low | Both dissolution and permeability are problematic |
Velusetrag is anticipated to fall into BCS Class II or IV.
Table 2: Caco-2 Permeability Classification
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
|---|---|---|
| High | > 10 | > 90% |
| Medium | 1 - 10 | 20 - 90% |
| Low | < 1 | < 20% |
Data from a study on Velusetrag analogs showed Papp values <6 x 10⁻⁶ cm/s, indicating low to medium permeability.[5]
Table 3: Illustrative SNEDDS Formulation Components
| Component | Function | Example | Typical % (w/w) |
|---|---|---|---|
| Oil | Solubilizes the drug | Capryol™ 90 | 20 - 40% |
| Surfactant | Reduces interfacial tension, forms emulsion | Kolliphor® EL | 30 - 60% |
| Co-solvent | Increases drug solubility in the vehicle | Transcutol® HP | 10 - 30% |
Key Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This assay assesses the intestinal permeability of a compound and identifies its potential as a substrate for efflux transporters.[16][17][19][20]
Objective: To measure the apparent permeability coefficient (Papp) of Velusetrag in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for ~21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[16]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm².[19]
-
Transport Experiment:
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
For A→B transport , the dosing solution of Velusetrag (e.g., 10 µM) is added to the apical (donor) side, and fresh transport buffer is added to the basolateral (receiver) side.
-
For B→A transport , the dosing solution is added to the basolateral (donor) side, and fresh buffer is added to the apical (receiver) side.
-
The plates are incubated at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[17]
-
-
Sample Analysis: At the end of the incubation, samples are taken from both donor and receiver compartments and the concentration of Velusetrag is quantified using LC-MS/MS.
-
Calculations:
-
The Papp is calculated using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) . An ER > 2 is indicative of active efflux.[16]
-
Protocol 2: Formulation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
Objective: To prepare a liquid SNEDDS pre-concentrate of Velusetrag that forms a nanoemulsion (<200 nm) upon dilution in an aqueous medium.
Methodology:
-
Excipient Solubility Screening:
-
Prepare saturated solutions of Velusetrag in various oils, surfactants, and co-solvents.
-
Equilibrate the solutions (e.g., 48-72 hours) and quantify the dissolved drug concentration by HPLC to identify the excipients with the highest solubilizing capacity.
-
-
Construction of Ternary Phase Diagram:
-
Select the best oil, surfactant, and co-solvent based on the solubility study.
-
Prepare a series of blank formulations by mixing the components at different ratios (w/w).
-
Visually observe each mixture for clarity and homogeneity.
-
Titrate each formulation with water and observe the formation of emulsions. Note the regions on the diagram that form clear or slightly bluish, transparent nanoemulsions.
-
-
Preparation of Drug-Loaded SNEDDS:
-
Based on the optimal region identified in the phase diagram, select a specific ratio of oil, surfactant, and co-solvent.
-
Add this compound to the mixture and vortex until a clear, homogenous solution is formed. Gentle heating may be applied if necessary to aid dissolution.
-
-
Characterization:
-
Emulsification Efficiency: Dilute a known amount of the SNEDDS pre-concentrate (e.g., 100-fold) with water or buffer under gentle agitation.
-
Droplet Size Analysis: Measure the mean droplet size and Polydispersity Index (PDI) of the resulting nanoemulsion using dynamic light scattering (DLS).
-
Thermodynamic Stability: Subject the formulation to stress tests (e.g., centrifugation, freeze-thaw cycles) to ensure it does not undergo phase separation or drug precipitation.
-
References
- 1. Discovery, oral pharmacokinetics and in vivo efficacy of velusetrag, a highly selective 5-HT(4) receptor agonist that has achieved proof-of-concept in patients with chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. velusetrag | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Danger Will Robinson! Sonometrics AI bad Robot Detected... [sonometrics.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ovid.com [ovid.com]
- 11. Self-nanoemulsifying drug delivery systems: formulation insights, applications and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 13. Frontiers | Evaluation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Poorly Water-Soluble Talinolol: Preparation, in vitro and in vivo Assessment [frontiersin.org]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. enamine.net [enamine.net]
- 18. Frontiers | Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs [frontiersin.org]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Velusetrag Hydrochloride Formulation Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the formulation and consistent delivery of Velusetrag hydrochloride. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the formulation and testing of this compound.
| Issue | Potential Cause | Recommended Solution |
| Poor Powder Flowability | - Particle size and shape- High cohesiveness- Inadequate glidant concentration | - Characterize particle size distribution and morphology. Consider micronization if particles are too large or irregular.- Optimize the concentration of glidants such as colloidal silicon dioxide.- Employ dry granulation (roller compaction) to increase particle size and density. |
| Tablet Sticking or Picking | - High moisture content in granules- Insufficient lubricant- Inappropriate compression force | - Ensure granules are dried to an optimal moisture content (e.g., 1-2%).- Increase the concentration of a lubricant like magnesium stearate (B1226849), but not to exceed levels that impede dissolution.- Adjust the compression force; excessively high forces can exacerbate sticking. |
| Variable Drug Content Uniformity | - Poor powder blending- Segregation of the powder blend | - Optimize blending time and speed to ensure a homogenous mixture.- Use excipients with similar particle sizes to this compound to minimize segregation.- Consider a wet granulation process to lock the API within granules. |
| Inconsistent Dissolution Profile | - Inconsistent tablet hardness- Inadequate disintegrant concentration- Formation of a hydrophobic barrier by the lubricant | - Monitor and control tablet hardness during compression.- Optimize the type and concentration of superdisintegrants like croscarmellose sodium or sodium starch glycolate.- Ensure proper mixing of the lubricant and limit its concentration. |
| API Degradation | - Sensitivity to light, heat, or moisture- Incompatibility with excipients | - Conduct forced degradation studies to identify degradation pathways.- Store the API and formulated product under controlled conditions (e.g., protected from light and moisture).- Perform excipient compatibility studies using techniques like DSC and HPLC to identify and avoid reactive excipients. |
Frequently Asked Questions (FAQs)
Formulation & Delivery
-
Q1: What is the recommended starting point for a this compound oral tablet formulation?
-
A1: A common starting point for a poorly soluble drug like this compound is a formulation that includes a filler, a binder, a disintegrant, a glidant, and a lubricant. A suggested starting formulation is provided in the Experimental Protocols section.
-
-
Q2: How can the solubility of this compound be improved in a formulation?
-
A2: Techniques such as micronization of the API to increase surface area, the use of solubilizing agents, or the formation of solid dispersions can be explored to enhance the solubility of this compound.
-
-
Q3: What are the critical quality attributes (CQAs) to monitor for a this compound tablet?
-
A3: Critical quality attributes for a this compound tablet include assay, content uniformity, dissolution, hardness, friability, and disintegration time.
-
Mechanism of Action
-
Q4: What is the mechanism of action of Velusetrag?
-
A4: Velusetrag is a potent and selective agonist of the serotonin (B10506) 5-HT4 receptor.[1] Activation of the 5-HT4 receptor initiates a signal transduction cascade, primarily involving the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels within cells, which in turn enhances gastrointestinal motility.[1]
-
-
Q5: What signaling pathway is activated by Velusetrag?
-
A5: As a 5-HT4 receptor agonist, Velusetrag activates the Gαs-coupled protein pathway. This leads to the activation of adenylyl cyclase, which increases the intracellular concentration of cAMP. cAMP then acts as a second messenger to activate Protein Kinase A (PKA), leading to downstream cellular responses.[2]
-
Data Presentation
Clinical Efficacy of Velusetrag in Chronic Idiopathic Constipation
The following table summarizes the change from baseline in the weekly frequency of spontaneous bowel movements (SBMs) in patients with chronic idiopathic constipation treated with Velusetrag.
| Treatment Group | Mean Increase in SBMs/week | P-value vs. Placebo |
| Placebo | 1.4 | - |
| Velusetrag 15 mg | 3.6 | < 0.0001 |
| Velusetrag 30 mg | 3.3 | < 0.0001 |
| Velusetrag 50 mg | 3.5 | < 0.0001 |
Data from a 4-week, randomized, double-blind, placebo-controlled study.
Effect of Velusetrag on Gastric Emptying in Gastroparesis
This table shows the percentage of patients with diabetic or idiopathic gastroparesis achieving at least a 20% improvement in gastric emptying time.
| Treatment Group | Percentage of Patients with ≥20% Improvement |
| Placebo | 5% |
| Velusetrag (all doses) | 20% to 52% |
Experimental Protocols
Disclaimer: The following protocols are representative examples based on common pharmaceutical practices for oral solid dosage forms. Researchers should optimize these protocols based on their specific equipment and analytical capabilities.
Representative Formulation of this compound Tablets (5 mg)
| Ingredient | Function | Quantity per Tablet (mg) |
| This compound | Active Pharmaceutical Ingredient | 5.0 |
| Microcrystalline Cellulose (e.g., Avicel PH-102) | Filler/Binder | 100.0 |
| Croscarmellose Sodium | Superdisintegrant | 6.0 |
| Colloidal Silicon Dioxide | Glidant | 1.0 |
| Magnesium Stearate | Lubricant | 1.0 |
| Total Tablet Weight | 113.0 |
Methodology:
-
Blending: Weigh and screen this compound, microcrystalline cellulose, and croscarmellose sodium through a suitable mesh sieve. Blend the materials in a V-blender for 15 minutes.
-
Lubrication: Screen colloidal silicon dioxide and magnesium stearate through a fine mesh sieve and add to the V-blender. Blend for an additional 3 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling to achieve the target tablet weight and hardness.
Quality Control: HPLC Assay for this compound
Objective: To determine the amount of this compound in the formulated tablets.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0) in a 40:60 v/v ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Standard Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Further dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
Sample Preparation:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 5 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Calculation: Compare the peak area of the sample to the peak area of the standard to calculate the amount of this compound in the sample.
In Vitro Dissolution Testing
Objective: To assess the in vitro release profile of this compound from the formulated tablets.
Dissolution Parameters:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of 0.1 N HCl
-
Paddle Speed: 50 RPM
-
Temperature: 37 ± 0.5°C
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes
-
Sample Volume: 5 mL (replace with fresh medium)
Procedure:
-
Place one tablet in each dissolution vessel.
-
At each time point, withdraw a sample from each vessel and filter promptly through a 0.45 µm syringe filter.
-
Analyze the filtered samples by HPLC using the method described above or a validated UV spectrophotometric method.
-
Calculate the percentage of drug released at each time point.
Visualizations
Signaling Pathway of Velusetrag
Caption: Velusetrag activates the 5-HT4 receptor signaling cascade.
Experimental Workflow for Oral Solid Dosage Formulation
Caption: A typical workflow for developing a Velusetrag oral tablet.
References
Troubleshooting Velusetrag hydrochloride variability in experimental results
Welcome to the technical support center for Velusetrag hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this selective 5-HT4 receptor agonist. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Velusetrag is a potent and highly selective agonist for the serotonin (B10506) 5-HT4 receptor.[1] The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR).[2][3] Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][4] This signaling cascade is central to its prokinetic effects on the gastrointestinal (GI) tract.[5] Velusetrag shows high selectivity for the 5-HT4 receptor with no significant affinity for other serotonin receptor subtypes (e.g., 5-HT1, 5-HT2, 5-HT3), dopamine (B1211576) receptors, or the hERG potassium channel, which contributes to its favorable safety profile compared to less selective 5-HT4 agonists.[6]
Q2: What are the best practices for preparing and storing this compound solutions?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution. For in vivo studies, various formulations have been used, including a suspension in 10% DMSO and 90% Corn Oil, or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months to ensure stability.
Q3: We are observing a weaker than expected prokinetic effect in our in vivo animal model. What are the potential causes?
Several factors could contribute to a diminished in vivo response:
-
Compound Administration: Ensure the oral gavage or intraperitoneal injection was administered correctly and the full dose was delivered. For oral administration, consider the timing relative to feeding, as food can affect drug absorption.
-
Dose Selection: The effective dose can vary between animal models and species. A dose-response study is recommended to determine the optimal concentration for your specific model.
-
Animal Strain and Condition: The pathophysiology of the animal model is critical. For instance, in models of gastroparesis, the underlying cause (e.g., diabetic vs. idiopathic) can influence the response.[7] Additionally, age-related changes in the enteric nervous system can affect gastric emptying and drug response.[8]
-
Gut Microbiome: The gut microbiome can influence gastrointestinal motility and inflammation. Dysbiosis in your animal model could potentially alter the response to Velusetrag.[9]
Troubleshooting Guides
In Vitro Assay Variability
Problem: Inconsistent dose-response curves in cAMP assays.
| Potential Cause | Recommended Solution |
| Cell Health and Density | Ensure cells are healthy and not overgrown. Optimize cell seeding density for your specific cell line and plate format, as too few or too many cells can lead to variable cAMP production.[10][11] |
| Agonist Stimulation Time | The time required to reach maximal cAMP production can vary. Perform a time-course experiment to determine the optimal stimulation time for Velusetrag in your assay system.[10] |
| Phosphodiesterase (PDE) Activity | High PDE activity can rapidly degrade cAMP, masking the agonist effect. Include a non-specific PDE inhibitor, such as IBMX, in your assay buffer to allow for cAMP accumulation.[10] |
| Reagent Preparation and Storage | Prepare fresh dilutions of Velusetrag from a properly stored stock solution for each experiment. Ensure all other assay reagents are within their expiration dates and stored correctly. |
| Assay Detection Window | If the luminescent or fluorescent signal is too high or too low, you may be outside the linear range of your detection assay. Adjust cell number or agonist concentration accordingly.[12][13] |
Problem: High background signal in isolated tissue contractility assays.
| Potential Cause | Recommended Solution |
| Tissue Viability | Ensure the isolated tissue (e.g., guinea pig colon) is fresh and properly handled during dissection and mounting to maintain viability. |
| Spontaneous Contractions | Allow the tissue to equilibrate in the organ bath until a stable baseline is achieved before adding the compound. |
| Buffer Composition | Verify the composition and pH of the Krebs-Henseleit solution. Ensure it is properly oxygenated (95% O2, 5% CO2). |
| Non-Specific Binding | Pre-treat with antagonists for other receptors that might be causing contractile effects if you suspect impurities or off-target effects. |
In Vivo Study Variability
Problem: High variability in gastric emptying or intestinal transit measurements between animals in the same treatment group.
| Potential Cause | Recommended Solution |
| Animal Handling and Stress | Stress can significantly impact gastrointestinal motility. Handle animals consistently and allow for an acclimatization period before starting the experiment.[14] |
| Fasting and Diet | Standardize the fasting period before the experiment. The type and amount of food consumed prior to fasting can affect baseline gastric emptying. |
| Measurement Technique | Ensure the method used to assess GI transit (e.g., carmine (B74029) red dye, stainless steel beads) is performed consistently across all animals.[14] The timing of the measurement post-dosing is critical. |
| Underlying Pathology | In disease models, the severity of the pathology can vary between animals, leading to different responses. Stratify animals into treatment groups based on baseline measurements if possible.[15] |
Quantitative Data Summary
Table 1: In Vitro Potency of Velusetrag
| Assay | Cell Line/Tissue | Parameter | Value |
| cAMP Accumulation | HEK-293 cells with h5-HT4(c) receptor | pEC50 | 8.3 |
| Tissue Contractility | Guinea pig colonic longitudinal muscle/myenteric plexus | pEC50 | 7.9 |
Data compiled from publicly available information.
Table 2: In Vivo Efficacy of Velusetrag in a Mouse Model of Parkinson's Disease with GI Dysfunction
| Treatment Group | Longitudinal Muscle Contraction (g/g tissue) | Circular Muscle Contraction (g/g tissue) |
| Transgenic (Tg) + Vehicle | 4.7 ± 0.7 | 4.9 ± 0.6 |
| Tg + Velusetrag (1 mg/kg) | 10.97 ± 2.8 | 11.55 ± 1.5 |
| Tg + Velusetrag (3 mg/kg) | 24.67 ± 7.2 | 7.7 ± 0.52 |
*p < 0.05 compared to Tg + Vehicle. Data presented as mean ± SEM.[9]
Table 3: Clinical Efficacy of Velusetrag in Patients with Chronic Idiopathic Constipation (4-week treatment)
| Treatment Group | Mean Increase in Weekly Spontaneous Bowel Movements (SBMs) from Baseline |
| Placebo | 1.4 |
| Velusetrag (15 mg) | 3.6 |
| Velusetrag (30 mg) | 3.3 |
| Velusetrag (50 mg) | 3.5* |
*P < 0.0001 compared to placebo.[16]
Visualizations
Signaling Pathway
Caption: Velusetrag activates the 5-HT4 receptor, leading to increased cAMP production.
Experimental Workflow
References
- 1. Discovery, oral pharmacokinetics and in vivo efficacy of velusetrag, a highly selective 5-HT(4) receptor agonist that has achieved proof-of-concept in patients with chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Velusetrag accelerates gastric emptying in subjects with gastroparesis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypoganglionosis in the Gastric Antrum Causes Delayed Gastric Emptying - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Velusetrag rescues GI dysfunction, gut inflammation and dysbiosis in a mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gastroparesis and lipid metabolism-associated dysbiosis in Wistar-Kyoto rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Critical Review of the Current Clinical Landscape of Gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation - a 4-week, randomized, double-blind, placebo-controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Velusetrag Hydrochloride Toxicity in Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the in vitro effects of Velusetrag (B1683485) hydrochloride. The following information is intended to help troubleshoot experiments and answer frequently asked questions related to assessing its toxicity and activity in cell line models.
Mechanism of Action: 5-HT4 Receptor Signaling
Velusetrag is a highly selective agonist for the 5-hydroxytryptamine receptor 4 (5-HT4).[1][2] This receptor is a Gs-protein-coupled receptor (GPCR). Upon agonist binding, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses. In the gastrointestinal tract, this pathway ultimately enhances prokinetic activity.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of Velusetrag hydrochloride in cell lines?
A: Given Velusetrag's high selectivity for the 5-HT4 receptor and favorable safety profile in clinical trials, it is expected to exhibit low general cytotoxicity in most cell lines.[1][2] Significant cell death would likely only be observed at very high concentrations, potentially due to off-target effects or compound-specific chemical liabilities rather than its primary pharmacological action. Toxicity assessments should focus on differentiating between on-target physiological effects (in 5-HT4 expressing cells) and non-specific cytotoxicity.
Q2: Which cell lines are most appropriate for studying Velusetrag's effects?
A: The choice of cell line is critical.
-
5-HT4 Expressing Lines: The human colon adenocarcinoma cell line HT29 is known to express 5-HT4 receptors and is a suitable model for investigating on-target effects.[5][6] Other gastrointestinal cell lines may also be relevant.
-
Receptor-Negative Control Lines: A cell line with no or very low 5-HT4 receptor expression (e.g., HEK293, unless transfected) should be used as a negative control to identify non-specific or off-target cytotoxic effects.
-
Engineered Cell Lines: Stably transfected cell lines (e.g., CHO or HEK293 cells overexpressing the human 5-HT4 receptor) are ideal for studying receptor-specific activity and signaling with a high signal-to-noise ratio.
Q3: What are the typical concentrations of Velusetrag to use in cell-based assays?
A: A dose-response study is essential. Based on its high potency, a starting concentration range of 1 nM to 100 µM is recommended.
-
For on-target activity assays (e.g., cAMP production): Expect effects in the low nanomolar to micromolar range.
-
For cytotoxicity assays (e.g., MTT, LDH): Test up to 100 µM to identify a potential therapeutic window and establish a concentration at which non-specific toxicity may occur. Always include a vehicle control (e.g., DMSO or saline).
Q4: How can I differentiate between on-target physiological effects and general cytotoxicity?
A: This is a key experimental challenge. The best approach is to use a selective 5-HT4 receptor antagonist (e.g., GR 113808). If an effect observed with Velusetrag (such as altered cell morphology or proliferation) is blocked or reversed by the co-administration of the antagonist, it is likely an on-target, receptor-mediated physiological effect. If the effect persists, it is more likely to be non-specific cytotoxicity.
Troubleshooting Guides
This guide addresses common issues encountered during the in vitro assessment of this compound.
Issue: High cell death is observed even at low concentrations.
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically ≤0.5%). Run a vehicle-only control to confirm.
-
-
Possible Cause: Compound degradation or contamination.
-
Solution: Verify the purity and integrity of the this compound stock. Prepare fresh solutions before each experiment.
-
-
Possible Cause: Poor cell health.
-
Solution: Use cells from a low passage number, ensure they are free from contamination (e.g., Mycoplasma), and confirm they are in the logarithmic growth phase before treatment.
-
Issue: No effect on cell viability or signaling is observed.
-
Possible Cause: Lack of target receptor expression.
-
Solution: Confirm that your chosen cell line expresses the 5-HT4 receptor at the mRNA (RT-qPCR) or protein (Western Blot, Flow Cytometry) level.
-
-
Possible Cause: Insufficient incubation time or compound concentration.
-
Solution: Extend the incubation time (e.g., from 24h to 48h or 72h for viability assays) or increase the concentration range.
-
-
Possible Cause: Assay insensitivity.
-
Solution: For signaling, a cAMP assay is more sensitive for detecting on-target activity than a viability assay. Ensure your assay has a known positive control to validate its performance.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate expected outcomes from in vitro assays.
Table 1: Cytotoxicity of this compound in Different Cell Lines (IC50 Values)
| Compound | Cell Line | 5-HT4 Expression | IC50 (µM) after 48h |
|---|---|---|---|
| Velusetrag HCl | HT29 | Present | > 100 |
| Velusetrag HCl | HEK293 | Absent | > 100 |
| Doxorubicin (Control) | HT29 | Present | 0.8 |
| Doxorubicin (Control) | HEK293 | Absent | 1.2 |
IC50: Half-maximal inhibitory concentration. Data are representative examples.
Table 2: Dose-Response Effects of this compound on HT29 Cells
| Concentration (nM) | Cell Viability (% of Control) | LDH Release (% of Max) | cAMP Production (pmol/well) |
|---|---|---|---|
| 0 (Vehicle) | 100 ± 4.5 | 5.1 ± 1.2 | 2.5 ± 0.5 |
| 1 | 101 ± 3.8 | 4.9 ± 1.5 | 15.8 ± 2.1 |
| 10 | 99 ± 5.1 | 5.5 ± 1.3 | 45.3 ± 4.5 |
| 100 | 98 ± 4.2 | 6.1 ± 1.8 | 89.7 ± 7.2 |
| 1000 | 97 ± 3.9 | 6.8 ± 2.0 | 95.2 ± 8.1 |
| 10000 | 95 ± 5.5 | 8.2 ± 2.4 | 96.1 ± 7.9 |
Data are expressed as mean ± SD. LDH: Lactate Dehydrogenase. cAMP measured after 30 minutes.
Experimental Protocols & Workflow
Standard in vitro assays are crucial for assessing cytotoxicity and on-target activity.[7][8][9][10][11]
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells (e.g., HT29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: LDH Release Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include three control groups: untreated cells (spontaneous release), cells treated with lysis buffer (maximum release), and vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours).
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Read the absorbance at 490 nm.
-
Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting the spontaneous release background.
Protocol 3: cAMP Assay for 5-HT4 Receptor Activity
-
Cell Seeding: Seed 5-HT4 expressing cells (e.g., HT29) in a 96-well plate and grow to ~80-90% confluency.
-
Pre-incubation: Wash cells with serum-free medium and pre-incubate with 100 µM of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Compound Treatment: Add various concentrations of this compound to the wells and incubate for 30 minutes at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
Measurement: Follow the manufacturer's protocol for the chosen cAMP assay format (e.g., HTRF, ELISA, or fluorescence polarization).
-
Analysis: Generate a standard curve and determine the concentration of cAMP in each sample. Plot the dose-response curve to determine the EC50 (half-maximal effective concentration).
References
- 1. Theravance Biopharma Receives FDA Fast Track Designation for Velusetrag (TD-5108) for Idiopathic and Diabetic Gastroparesis :: Theravance Biopharma [investor.theravance.com]
- 2. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
- 3. velusetrag | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Study of 5HT3 and HT4 receptor expression in HT29 cell line and human colon adenocarcinoma tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kosheeka.com [kosheeka.com]
- 9. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 10. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 11. researchgate.net [researchgate.net]
Velusetrag hydrochloride interference with common laboratory assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for velusetrag (B1683485) hydrochloride to interfere with common laboratory assays. This information is intended to aid in experimental design, data interpretation, and troubleshooting.
Disclaimer: Velusetrag is a highly selective 5-HT4 receptor agonist.[1] Its high selectivity suggests a low probability of off-target effects that could interfere with a wide range of laboratory assays. To date, there is no direct evidence in the public domain to suggest that velusetrag hydrochloride interferes with common laboratory assays. The following information is based on the theoretical potential for interference due to its mechanism of action and provides general troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Velusetrag is a potent and highly selective agonist for the serotonin (B10506) 5-HT4 receptor.[1] Activation of the 5-HT4 receptor, a Gs-protein-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This signaling cascade is the primary mechanism through which velusetrag exerts its prokinetic effects on the gastrointestinal tract.
Q2: Is there any published evidence of this compound interfering with laboratory assays?
A2: A review of available clinical trial data and pharmacological studies has not revealed any specific reports of this compound interfering with standard clinical or preclinical laboratory assays.[3][4] The most commonly reported adverse events are related to its mechanism of action and include diarrhea, nausea, and headache.[3]
Q3: What is the theoretical basis for potential interference with laboratory assays?
A3: The potential for interference, though not documented, would stem from velusetrag's primary pharmacological effect: the elevation of intracellular cAMP. Assays that are sensitive to fluctuations in cAMP levels or that utilize components of the cAMP signaling pathway could theoretically be affected.
Q4: Which types of assays might be susceptible to this theoretical interference?
A4: Assays that could theoretically be influenced by a potent 5-HT4 agonist include:
-
cAMP-based assays: Direct measurement of cAMP levels for other research purposes could be confounded.
-
Reporter gene assays: Assays using a cAMP response element (CRE) to drive reporter gene expression might show altered activity.
-
Hormone immunoassays: Some hormone secretion is regulated by cAMP. While unlikely to cause significant interference due to the localized effect of velusetrag, it is a theoretical consideration.
-
Platelet aggregation assays: While one study on a different 5-HT4 agonist (tegaserod) showed a mild in-vitro effect on platelet aggregation at high concentrations, velusetrag has been reported not to affect human platelet aggregation in vitro.[3]
Troubleshooting Guide for Unexpected Laboratory Results
If you encounter unexpected or inconsistent results in your experiments when using this compound, consider the following troubleshooting steps.
Step 1: Review Experimental Protocol and Data
-
Verify Drug Concentration: Ensure the correct concentration of this compound was used.
-
Confirm Cell Line/Tissue Specificity: Confirm that the cells or tissues being used express the 5-HT4 receptor.
-
Analyze Raw Data: Look for anomalies in the raw data that might indicate an issue with a specific sample or reagent.
Step 2: Consider the Potential for cAMP-Mediated Effects
-
Assay Principle: Determine if your assay is directly or indirectly sensitive to changes in intracellular cAMP levels.
-
Controls: If cAMP sensitivity is a possibility, include appropriate controls, such as a known adenylyl cyclase activator (e.g., forskolin) or an inhibitor, to assess the impact of cAMP modulation on your assay.
Step 3: Rule Out Other Common Causes of Assay Interference
-
Sample Handling: Review sample collection, processing, and storage procedures for any deviations.
-
Reagent Quality: Check the expiration dates and proper storage of all assay reagents.
-
Instrument Performance: Verify that the laboratory instruments used are calibrated and functioning correctly.
Step 4: Consult with the Laboratory or Assay Manufacturer
-
If the issue persists, contact the laboratory that performed the analysis or the manufacturer of the assay kit for further guidance and to inquire about any known interferences.
Data Presentation
As there is no quantitative data available on the interference of this compound with specific laboratory assays, a data table cannot be provided at this time. Researchers are encouraged to generate their own validation data if they suspect an interaction with their specific assay.
Experimental Protocols
Protocol: Assessing Potential Interference in a cAMP-Sensitive Immunoassay
-
Objective: To determine if this compound interferes with a specific immunoassay.
-
Materials:
-
This compound
-
Assay kit (e.g., ELISA for a specific analyte)
-
Control samples (matrix without analyte, low and high concentration of analyte)
-
Forskolin (B1673556) (positive control for cAMP increase)
-
-
Procedure:
-
Prepare a series of control samples spiked with a known concentration of the analyte.
-
To one set of spiked samples, add this compound at a concentration representative of your experimental conditions.
-
To another set of spiked samples, add forskolin to stimulate a significant increase in cAMP.
-
To a third set, add the vehicle control.
-
Run all samples in the immunoassay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the measured analyte concentrations between the velusetrag-treated, forskolin-treated, and vehicle-treated samples.
-
A significant difference in the measured concentration in the presence of this compound would suggest potential interference.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Frontiers | The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A randomized, double-blind, placebo-controlled, phase 2b study of the efficacy and safety of velusetrag in subjects with diabetic or idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Velusetrag Hydrochloride Concentration for In Vitro Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Velusetrag hydrochloride in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound (also known as TD-5108) is a potent and highly selective agonist for the serotonin (B10506) 5-HT4 receptor.[1][2][3] Its primary mechanism of action is the activation of 5-HT4 receptors, which are G-protein coupled receptors. This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP).[4] This signaling cascade is central to its pharmacological effects observed in in vitro systems.
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
Based on available in vitro data, a concentration range of 10 pM to 100 µM can be used to establish a dose-response curve in cell lines expressing the 5-HT4 receptor, such as HEK-293 cells.[1] A pEC50 of 8.3 has been reported in a cAMP accumulation assay using HEK-293 cells stably transfected with the human 5-HT4(c) receptor, indicating potent activity in the low nanomolar range.[1] For initial experiments, a concentration range spanning from 1 nM to 1 µM is recommended to capture the most dynamic part of the dose-response curve.
Q3: How should I prepare this compound for in vitro experiments?
This compound is soluble in DMSO.[1] It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 mM. This stock solution can then be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound selective for the 5-HT4 receptor?
Yes, Velusetrag is a highly selective 5-HT4 receptor agonist.[3] It exhibits over 500-fold greater selectivity for the human 5-HT4 receptor compared to other serotonin receptor subtypes.[3] It has been shown to have no significant affinity for 5-HT2A and 5-HT2B receptors at concentrations up to 10 µM.[1] This high selectivity minimizes the potential for off-target effects in your in vitro studies.
Troubleshooting Guides
Issue 1: No or low response to this compound in a cAMP accumulation assay.
Possible Causes and Solutions:
-
Low 5-HT4 Receptor Expression: The cell line you are using may not endogenously express the 5-HT4 receptor or may express it at very low levels.
-
Solution: Use a cell line known to express the 5-HT4 receptor (e.g., HT-29) or a cell line stably transfected with the human 5-HT4 receptor, such as HEK-293 cells.[1] Verify receptor expression using techniques like RT-PCR, Western blot, or radioligand binding.
-
-
Incorrect Assay Conditions: The incubation time or concentration of phosphodiesterase (PDE) inhibitor may be suboptimal.
-
Solution: Ensure a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is included in the assay buffer to prevent the degradation of cAMP.[5] Optimize the incubation time with Velusetrag; a 30-minute incubation at room temperature is a good starting point.
-
-
Degraded this compound: Improper storage of the compound or stock solution can lead to degradation.
Issue 2: High background signal or variability in a radioligand binding assay.
Possible Causes and Solutions:
-
High Nonspecific Binding: The radioligand may be binding to non-receptor components in your assay.
-
Suboptimal Membrane Preparation: The quality of the cell membranes used in the assay can significantly impact results.
-
Solution: Prepare cell membranes from cells expressing the 5-HT4 receptor. Ensure proper homogenization and centrifugation steps to isolate the membrane fraction. Determine the protein concentration of your membrane preparation to ensure consistent amounts are used in each assay well.
-
-
Insufficient Washing: Inadequate washing after incubation can leave unbound radioligand, leading to high background.
-
Solution: After incubation, rapidly filter the assay mixture through glass fiber filters and wash thoroughly with ice-cold wash buffer to remove unbound radioligand.
-
Data Presentation
| Parameter | Cell Line | Assay Type | Value | Reference |
| pKi | - | Radioligand Binding | 7.7 | [1] |
| pEC50 | HEK-293 (stably transfected with h5-HT4(c)) | cAMP Accumulation | 8.3 | [1] |
| pEC50 | Guinea Pig Colonic Longitudinal Muscle/Myenteric Plexus | Muscle Contraction | 7.9 | [1] |
| pEC50 | Rat Esophagus (Carbachol-precontracted) | Muscle Relaxation | 7.9 | [1] |
| Selectivity | Various | Radioligand Binding | >500-fold for 5-HT4 vs other 5-HT receptors | [3] |
| Off-Target Affinity | - | Radioligand Binding | Ki > 10 µM for 5-HT2A and 5-HT2B receptors | [1] |
Experimental Protocols
Key Experiment 1: cAMP Accumulation Assay
This protocol is a general guideline for measuring intracellular cAMP levels in response to this compound in HEK-293 cells stably expressing the human 5-HT4 receptor.
Materials:
-
HEK-293 cells stably expressing the h5-HT4 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO
-
3-isobutyl-1-methylxanthine (IBMX)
-
Forskolin (optional, as a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats)
-
384-well white opaque sterile tissue culture plates
Procedure:
-
Cell Culture: Culture the HEK-293 cells expressing the h5-HT4 receptor in your standard cell culture medium until they reach approximately 80% confluency.
-
Cell Plating: Harvest the cells and resuspend them in assay buffer (e.g., HBSS or serum-free media). Plate the cells in a 384-well white opaque plate at a density of approximately 5,000 cells per well.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., from 10 pM to 100 µM). Also, prepare a solution of IBMX in the assay buffer.
-
Assay:
-
Add the IBMX solution to each well to a final concentration of 100 µM to inhibit phosphodiesterase activity.[5]
-
Add the various concentrations of this compound to the wells. Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Measurement: Following incubation, measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the EC50 and pEC50 values.
Key Experiment 2: Radioligand Binding Assay
This protocol provides a general method for a competitive radioligand binding assay to determine the binding affinity of this compound for the 5-HT4 receptor.
Materials:
-
Cell membranes prepared from HEK-293 cells expressing the h5-HT4 receptor
-
[3H]-GR113808 (radioligand)
-
This compound
-
Serotonin (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK-293 cells expressing the 5-HT4 receptor in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following for each concentration of this compound to be tested:
-
Total Binding: Add cell membranes, [3H]-GR113808 (at a concentration near its Kd, e.g., 0.5 nM), and assay buffer.
-
Non-specific Binding: Add cell membranes, [3H]-GR113808, and a high concentration of unlabeled serotonin (e.g., 30 µM).[7]
-
Competitive Binding: Add cell membranes, [3H]-GR113808, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflows
Canonical and Non-Canonical 5-HT4 Receptor Signaling Pathways
Experimental Workflow for cAMP Accumulation Assay
Troubleshooting Logic for Low cAMP Assay Response
References
- 1. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating Velusetrag hydrochloride-induced diarrhea in animal studies
Technical Support Center: Velusetrag Hydrochloride Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering diarrhea as a side effect in animal studies involving this compound.
Troubleshooting Guide: Managing Velusetrag-Induced Diarrhea
This guide provides direct answers and protocols to address the common issue of diarrhea observed during preclinical studies with Velusetrag.
Question: We are observing significant diarrhea in our animal models (rats/dogs) shortly after administering this compound. What is the pharmacological basis for this, and what is the first-line mitigation strategy?
Answer: this compound is a selective agonist of the serotonin (B10506) 5-HT4 receptor. Activation of these receptors in the gastrointestinal tract enhances cholinergic neurotransmission, leading to increased intestinal motility and secretion, which manifests as diarrhea. This is a known, on-target effect of the drug class.
The recommended first-line mitigation strategy is the co-administration of a peripherally acting opioid receptor agonist, such as Loperamide. Loperamide acts on μ-opioid receptors in the myenteric plexus of the large intestine to decrease smooth muscle activity, thereby increasing transit time and allowing for greater absorption of water from feces. Studies in multiple species, including dogs, have demonstrated that Loperamide can effectively control the clinical signs of loose or liquid feces induced by 5-HT4 receptor agonists without compromising the primary prokinetic effects on the upper gastrointestinal tract.
Question: We plan to co-administer Loperamide to mitigate diarrhea in our dog study. What is a validated experimental protocol, including dosage and timing?
Answer: Based on successful preclinical studies, a recommended protocol for mitigating Velusetrag-induced diarrhea in dogs involves administering Loperamide prior to the Velusetrag dose. This allows the anti-diarrheal agent to be active when Velusetrag begins to exert its effects.
Experimental Protocol: Loperamide Co-Administration in Dogs
Below is a detailed methodology adapted from studies investigating the mitigation of 5-HT4 agonist-induced side effects.
Objective: To mitigate the incidence of loose/liquid feces following oral administration of this compound.
Materials:
-
This compound solution/suspension
-
Loperamide hydrochloride capsules or solution
-
Vehicle for Velusetrag (e.g., 0.5% methylcellulose (B11928114) in water)
-
Vehicle for Loperamide (if not in final dosage form)
-
Oral gavage needles appropriate for the animal size
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions and handling procedures for at least one week prior to the study.
-
Fasting: Fast animals overnight (approximately 12-18 hours) before dosing, with water available ad libitum.
-
Loperamide Administration: Administer Loperamide hydrochloride orally at a dose of 0.1 mg/kg . The administration should occur 60 minutes prior to the administration of this compound.
-
Velusetrag Administration: Administer this compound orally at the desired therapeutic dose (e.g., doses ranging from 0.05 to 5 mg/kg have been tested in dogs).
-
Fecal Observation and Scoring: Continuously monitor the animals for the incidence and consistency of feces. Observations should be recorded for at least 4-6 hours post-Velusetrag administration. Use a standardized fecal scoring system (see FAQ section for an example).
-
Data Collection: Record the time to the first bowel movement and the fecal consistency score for each animal at predefined intervals.
dot
Caption: Experimental workflow for Loperamide co-administration.
Frequently Asked Questions (FAQs)
FAQ 1: How do Velusetrag and Loperamide work at a molecular level to cause and prevent diarrhea, respectively?
Answer: Velusetrag stimulates 5-HT4 receptors on enteric neurons. This activation leads to the release of acetylcholine (B1216132) (ACh), which binds to muscarinic receptors on smooth muscle cells, increasing contractility and peristalsis, and also promotes fluid secretion into the lumen.
Loperamide acts as an agonist at the μ-opioid receptors located on the enteric neurons. This has an inhibitory effect, reducing the release of acetylcholine and other neurotransmitters, which in turn decreases intestinal motility and allows more time for water reabsorption.
dot
Caption: Opposing signaling pathways of Velusetrag and Loperamide.
FAQ 2: What quantitative data exists on the effectiveness of Loperamide in preventing 5-HT4 agonist-induced diarrhea?
Answer: Studies in conscious dogs have quantified the effect of Loperamide on diarrhea induced by potent 5-HT4 agonists. The data clearly show a significant reduction in the incidence of loose or liquid feces.
Table 1: Efficacy of Loperamide in Mitigating 5-HT4 Agonist-Induced Diarrhea in Dogs
| Treatment Group | Dose of 5-HT4 Agonist (TD-5108) | Loperamide Pre-treatment (0.1 mg/kg) | Number of Animals | Incidence of Loose/Liquid Feces |
| Vehicle Control | 0.1 mg/kg | No | 8 | 100% (8/8) |
| Loperamide | 0.1 mg/kg | Yes | 8 | 0% (0/8) |
| Data adapted from a study by Beattie et al. (2007) on the potent 5-HT4 agonist TD-5108, which has a similar mechanism of action to Velusetrag. |
FAQ 3: How should we objectively quantify the severity of diarrhea in our animal models?
Answer: A standardized fecal scoring system is crucial for objectively quantifying diarrhea and the efficacy of any mitigation strategy. Scores should be assigned by trained observers who are blinded to the treatment groups.
Table 2: Example Fecal Consistency Scoring System for Rodents and Dogs
| Score | Description | Clinical Observation |
| 1 | Normal | Well-formed, firm pellets or stool |
| 2 | Soft | Formed, soft stool that retains its shape |
| 3 | Loose | Unformed or loose stool that assumes the shape of the container |
| 4 | Liquid/Watery | Liquid stool with little to no solid material |
FAQ 4: Will co-administration of Loperamide interfere with the primary therapeutic effect of Velusetrag on gastric emptying or upper GI motility?
Answer: This is a critical consideration. Preclinical data indicate that at doses effective for controlling diarrhea (e.g., 0.1 mg/kg in dogs), Loperamide does not inhibit the prokinetic effects of 5-HT4 receptor agonists on the stomach and upper small intestine. Loperamide's primary site of action is the large intestine, and it has poor penetration into the central nervous system. Therefore, it is not expected to interfere with the intended therapeutic effects of Velusetrag on gastroparesis or constipation. However, it is always recommended to include appropriate controls in your study design to confirm this in your specific model.
Validation & Comparative
A Preclinical Efficacy Showdown: Velusetrag Hydrochloride vs. Prucalopride in Gastrointestinal Motility
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two selective 5-HT4 receptor agonists, velusetrag (B1683485) hydrochloride and prucalopride (B966). This analysis is based on available experimental data, offering insights into their receptor binding affinities, functional potencies, and in vivo effects on gastrointestinal motility.
Velusetrag and prucalopride are next-generation 5-HT4 receptor agonists, demonstrating high selectivity for this receptor, which is crucial for stimulating gastrointestinal motility.[1][2][3] Their targeted mechanism of action translates to a more favorable safety profile compared to older, less selective agents, particularly concerning cardiovascular side effects.[1][2] Preclinical studies in various animal models have been instrumental in elucidating their prokinetic properties.
Mechanism of Action: 5-HT4 Receptor Activation
Both velusetrag and prucalopride exert their prokinetic effects by acting as agonists at the 5-hydroxytryptamine-4 (5-HT4) receptor. These receptors are predominantly located on enteric neurons. Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, facilitates the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and enhances peristalsis throughout the gastrointestinal tract.
Quantitative Data Presentation
The following tables summarize the available preclinical data for velusetrag and prucalopride. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: 5-HT4 Receptor Binding Affinity and Functional Potency
| Compound | Parameter | Species | Assay System | Value | Reference |
| Velusetrag | pEC50 | Human/Rodent | GI Tissue | 8.3 | [4] |
| Prucalopride | Ki (5-HT4a) | Human | Recombinant Receptor | 2.5 nM | [5] |
| Ki (5-HT4b) | Human | Recombinant Receptor | 8 nM | [5] | |
| pEC50 | Guinea Pig | Colon Contraction | 7.5 | [5] |
Table 2: In Vivo Efficacy on Gastrointestinal Motility
| Compound | Animal Model | Assay | Key Findings | Reference |
| Velusetrag | Guinea Pig | Colonic Transit | Increased colonic transit | [4] |
| Rat | Esophageal Relaxation | Produced dose-dependent relaxation | [4] | |
| Prucalopride | Rat | GI Propulsion | Significant increase at 2 and 4 hours post-administration | [6] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below.
5-HT4 Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the 5-HT4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4 receptor.
-
Radioligand Binding: A radiolabeled antagonist, such as [3H]-GR113808, is used as the ligand.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (velusetrag or prucalopride).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional Potency Assay (cAMP Accumulation)
Objective: To measure the functional potency (EC50) of the test compounds by quantifying their ability to stimulate cAMP production.
Methodology:
-
Cell Culture: CHO cells stably expressing the 5-HT4 receptor are cultured and seeded into multi-well plates.[7]
-
Compound Incubation: The cells are incubated with increasing concentrations of velusetrag or prucalopride for a defined period.[8][9]
-
Cell Lysis: The cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP is determined using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[10] These assays typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody.
-
Data Analysis: A dose-response curve is generated, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated.[8]
In Vivo Gastrointestinal Transit Assay (Charcoal Meal Test)
Objective: To assess the in vivo effect of the test compounds on gastrointestinal transit time in rodents.
Methodology:
-
Animal Preparation: Rats are fasted overnight with free access to water.[11]
-
Drug Administration: The test compound (velusetrag or prucalopride) or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection).[11]
-
Charcoal Meal Administration: After a specified time, a charcoal meal (e.g., a suspension of 10% charcoal in 5% gum acacia) is administered by oral gavage.[12]
-
Euthanasia and Dissection: At a predetermined time after the charcoal meal, the animals are euthanized, and the small intestine is carefully dissected from the pylorus to the cecum.[13][14]
-
Measurement: The total length of the small intestine and the distance traveled by the charcoal front are measured.
-
Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine traversed by the charcoal meal.[13]
Fecal Pellet Output Assay
Objective: To evaluate the effect of the test compounds on colonic motility by measuring the number of fecal pellets expelled over a specific period.
Methodology:
-
Acclimation: Mice are acclimated to individual testing cages.[15]
-
Drug Administration: The test compound or vehicle is administered.
-
Observation: The animals are placed in clean individual cages without bedding, and the number of fecal pellets produced is counted at regular intervals (e.g., every 30 or 60 minutes) for a defined observation period (e.g., 2-4 hours).[15][16]
-
Data Analysis: The total number of fecal pellets for each animal in each treatment group is recorded and compared.[5][17]
Summary and Conclusion
Both velusetrag hydrochloride and prucalopride are potent and selective 5-HT4 receptor agonists with demonstrated prokinetic effects in preclinical models. While the available data suggest that both compounds are effective in stimulating gastrointestinal motility, a direct head-to-head preclinical study under identical experimental conditions would be necessary for a definitive comparison of their potency and efficacy. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which are essential for informing the clinical development and therapeutic positioning of these promising agents for the treatment of gastrointestinal motility disorders.
References
- 1. graphyonline.com [graphyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Fecal Output Protocol [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. revvity.com [revvity.com]
- 8. Pharmacological characterization of the human 5-HT4(d) receptor splice variant stably expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. ijper.org [ijper.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Fecal Pellet Output - Mouse [productsafetylabs.com]
- 17. researchgate.net [researchgate.net]
In Vitro Comparison: Velusetrag Hydrochloride vs. Cisapride
A detailed analysis for researchers and drug development professionals.
This guide provides a comprehensive in vitro comparison of Velusetrag (B1683485) hydrochloride and Cisapride, two 5-HT4 receptor agonists. The following sections detail their respective pharmacological activities, with a focus on their affinity and functional potency at the 5-HT4 receptor, as well as their off-target effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel. This comparison is supported by quantitative data from various in vitro studies, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Pharmacological Profile: A Head-to-Head Comparison
Velusetrag hydrochloride and Cisapride both exert their primary pharmacological effect through the activation of the 5-HT4 receptor, a G-protein coupled receptor that plays a crucial role in regulating gastrointestinal motility. However, their in vitro profiles reveal significant differences in potency, selectivity, and, most critically, their interaction with the hERG channel, which is a key determinant of cardiac safety.
Velusetrag is a potent and highly selective 5-HT4 receptor agonist.[1][2] In functional assays, it demonstrates high intrinsic activity, indicating a robust ability to activate the receptor upon binding.[1] A key safety feature of Velusetrag is its negligible affinity for the hERG potassium channel, a target associated with cardiac arrhythmias.[3][4]
Cisapride, a once widely used prokinetic agent, also functions as a 5-HT4 receptor agonist.[5][6] However, its clinical use has been largely discontinued (B1498344) due to significant off-target effects, most notably the potent inhibition of the hERG channel.[5][7] This inhibition can lead to QT interval prolongation and life-threatening cardiac arrhythmias, such as Torsades de Pointes.[7]
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for this compound and Cisapride.
| Parameter | This compound | Cisapride | Reference(s) |
| 5-HT4 Receptor Binding Affinity (Ki) | Data not available | 84.2 nM | [8] |
| 5-HT4 Receptor Functional Potency (EC50/pEC50) | pEC50 = 8.3 | 140 nM | [3][9] |
| hERG Channel Inhibition (IC50) | > 3 mM | 6.5 - 72 nM | [3][10] |
Experimental Protocols
5-HT4 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the 5-HT4 receptor (e.g., guinea pig striatum).[7][8] The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Binding Reaction: The membranes are incubated with a specific radioligand for the 5-HT4 receptor, typically [3H]-GR113808, at a fixed concentration.[7][8]
-
Competition Binding: Increasing concentrations of the unlabeled test compound (Velusetrag or Cisapride) are added to compete with the radioligand for binding to the receptor.
-
Incubation and Filtration: The reaction mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
5-HT4 Receptor Functional Assay (cAMP Accumulation)
This assay measures the functional potency (EC50) of a compound as a 5-HT4 receptor agonist by quantifying the increase in intracellular cyclic AMP (cAMP), a second messenger produced upon receptor activation.[2][11]
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT4 receptor are cultured in appropriate media.
-
Cell Plating: The cells are plated into multi-well plates and allowed to adhere.
-
Compound Treatment: The cells are treated with increasing concentrations of the test compound (Velusetrag or Cisapride) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[2]
-
Incubation: The cells are incubated for a defined period to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), homogeneous time-resolved fluorescence (HTRF), or other commercially available cAMP assay kits.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the concentration-response curve.
hERG Potassium Channel Inhibition Assay (Whole-Cell Patch Clamp)
This electrophysiological assay directly measures the inhibitory effect of a compound on the hERG potassium channel currents.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.[12]
-
Cell Preparation: The cells are plated onto coverslips for recording.
-
Whole-Cell Patch Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Clamp Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents. This typically involves a depolarizing step to activate and inactivate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG channels.
-
Compound Application: The cells are perfused with a control solution and then with solutions containing increasing concentrations of the test compound (Velusetrag or Cisapride).
-
Current Measurement and Data Analysis: The hERG current amplitude is measured before and after the application of the test compound. The concentration of the compound that inhibits 50% of the hERG current (IC50) is determined.[10]
Signaling Pathways and Experimental Workflows
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: hERG Patch Clamp Workflow.
References
- 1. porsolt.com [porsolt.com]
- 2. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. graphyonline.com [graphyonline.com]
- 6. Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. An in vitro investigation of the cardiovascular effects of the 5-HT(4) receptor selective agonists, velusetrag and TD-8954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sophion.com [sophion.com]
- 10. 5-HT4 receptor activation induces relaxation and associated cAMP generation in rat esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Velusetrag Hydrochloride and Other 5-HT4 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Velusetrag (B1683485) hydrochloride against other prominent 5-HT4 receptor agonists, including Prucalopride (B966), Naronapride, and Cisapride (B12094). The information is compiled from clinical trial data and pharmacological studies to support research and development in gastrointestinal motility disorders.
Introduction to 5-HT4 Receptor Agonists
Serotonin (5-hydroxytryptamine) receptor 4 (5-HT4) agonists are a class of drugs that stimulate 5-HT4 receptors in the gastrointestinal (GI) tract, leading to enhanced motility.[1] This mechanism of action makes them effective in treating conditions characterized by delayed gastric emptying and constipation.[2] The agents discussed in this guide represent different generations and selectivity profiles of 5-HT4 agonists.
Comparative Efficacy Data
The following tables summarize key efficacy data from clinical trials of Velusetrag, Prucalopride, and Cisapride for the treatment of gastroparesis and chronic constipation. Data for Naronapride is limited as it is still in later-stage clinical development, with topline results from a Phase 2b study expected in the second half of 2025.[3][4]
Gastroparesis
Table 1: Efficacy of 5-HT4 Agonists in Gastroparesis
| Drug | Dosage | Trial Phase | Primary Endpoint | Key Findings |
| Velusetrag | 5 mg, 15 mg, 30 mg daily | Phase 2b | Change in Gastroparesis Cardinal Symptom Index (GCSI) at week 4 | 5 mg dose showed a statistically significant improvement in GCSI score compared to placebo.[5] Higher doses (15 mg and 30 mg) did not show significant symptom improvement, possibly due to increased GI side effects. |
| 5 mg, 15 mg, 30 mg daily | Phase 2 | ≥20% reduction in gastric emptying half-time (GE t1/2) | 30 mg dose significantly increased the proportion of patients with ≥20% reduction in GE t1/2 compared to placebo (52% vs 5%).[6] | |
| 5 mg, 15 mg, 30 mg daily | Phase 2b | Normalization of gastric emptying | At 12 weeks, normalization of gastric emptying was achieved in 44% (5 mg), 65% (15 mg), and 71% (30 mg) of patients, versus 0% for placebo.[7] | |
| Cisapride | 10 mg t.i.d. | - | Increase in gastric emptying of solids | Significantly increased gastric emptying of solids compared to placebo. No significant overall improvement in symptoms versus placebo.[8] |
| 20 mg t.i.d. | - | Improvement in gastric emptying and symptoms | Significantly accelerated gastric emptying of a solid meal but did not significantly reduce symptoms compared to placebo.[9] | |
| 10 mg t.i.d. | Long-term (12 months) | Improvement in gastric emptying and symptoms | Significantly improved gastric emptying of solids and liquids and consistently improved symptoms in patients with gastroparesis.[10] | |
| Naronapride | 10 mg, 20 mg, 40 mg daily | Phase 2b (MOVE-IT trial) | Change in signs and symptoms of gastroparesis | Enrollment completed, with topline results expected in the second half of 2025.[3][11][12] |
Chronic Constipation
Table 2: Efficacy of 5-HT4 Agonists in Chronic Constipation
| Drug | Dosage | Trial Phase | Primary Endpoint | Key Findings |
| Prucalopride | 2 mg, 4 mg daily | Phase 3 | Proportion of patients with ≥3 spontaneous complete bowel movements (SCBMs)/week | 30.9% (2 mg) and 28.4% (4 mg) of patients achieved the primary endpoint, compared to 12.0% for placebo.[13] |
| ≤2 mg daily | Integrated Analysis (6 trials) | Proportion of patients with a mean of ≥3 SCBMs/week | 27.8% of patients in the prucalopride group achieved the endpoint versus 13.2% in the placebo group.[14] | |
| 1 mg, 2 mg, 4 mg daily | Meta-Analysis (16 trials) | Increase in frequency of spontaneous bowel movements per week | Successfully increased the frequency of spontaneous bowel movements at all doses compared to placebo.[15] |
Signaling Pathways and Experimental Protocols
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor, a Gs protein-coupled receptor (GPCR), initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[16][17] This in turn activates Protein Kinase A (PKA), which is involved in mediating the downstream effects on gut motility.[16] There is also evidence for a G-protein independent signaling pathway involving Src tyrosine kinase.[16]
Figure 1: Simplified 5-HT4 Receptor Signaling Pathway
Experimental Workflow for Efficacy Assessment
The clinical evaluation of 5-HT4 agonists typically follows a structured workflow, from patient recruitment to data analysis, to assess both symptomatic improvement and physiological changes in gastrointestinal function.
Figure 2: General Experimental Workflow for Clinical Trials
Detailed Experimental Protocols
Gastroparesis Cardinal Symptom Index (GCSI)
The GCSI is a patient-reported outcome measure used to assess the severity of gastroparesis symptoms.[18][19] It consists of three subscales: nausea/vomiting, postprandial fullness/early satiety, and bloating.[18][20] Patients rate the severity of each symptom over the past two weeks on a scale from 0 (none) to 5 (very severe).[21] The total GCSI score is the average of the subscale scores.[21]
¹³C-Octanoic Acid Breath Test for Gastric Emptying
This non-invasive test measures the rate of solid-phase gastric emptying.[22][23]
-
Test Meal: The patient consumes a standardized meal, typically a scrambled egg containing ¹³C-octanoic acid, along with bread and water, after an overnight fast.[22]
-
Breath Sample Collection: Breath samples are collected at baseline and then at regular intervals (e.g., every 15-30 minutes) for several hours post-meal.[22]
-
Analysis: The concentration of ¹³CO2 in the breath samples is measured using isotope ratio mass spectrometry or infrared spectroscopy.[22] The rate of ¹³CO2 appearance in the breath reflects the rate at which the stomach empties the labeled meal into the small intestine for absorption and metabolism.[22]
Conclusion
Velusetrag hydrochloride has demonstrated prokinetic effects in clinical trials, particularly at lower doses for symptom improvement in gastroparesis and at higher doses for accelerating gastric emptying.[6] Prucalopride is an established effective treatment for chronic constipation.[13][14] Cisapride, an older agent, has shown efficacy but is associated with safety concerns, particularly cardiac side effects, which has limited its use. Naronapride is a promising agent in development with a dual mechanism of action, targeting both 5-HT4 and D2 receptors.[3][4] The high selectivity of newer agents like Velusetrag and Prucalopride for the 5-HT4 receptor is a key advantage, potentially reducing the risk of off-target effects.[7][14] Further head-to-head clinical trials are needed for a definitive comparative assessment of the efficacy and safety of these agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Prokinetic actions of luminally acting 5-HT4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Completion of Enrollment of the Global Phase 2b Study: Dr. Falk Pharma international [drfalkpharma.com]
- 4. Renexxion Ireland Ltd. and Dr. Falk Pharma GmbH Announce FDA Clearance of the Investigational New Drug Application for Naronapride to Treat Gastroparesis and Subsequent Expansion of the Ongoing Phase 2b MOVE-IT Study to the United States - Renexxion - Ireland [rnexltd.ie]
- 5. A randomized, double-blind, placebo-controlled, phase 2b study of the efficacy and safety of velusetrag in subjects with diabetic or idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Velusetrag accelerates gastric emptying in subjects with gastroparesis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Velusetrag Could Be a Safer Long-term Treatment for Gastroparesis - Mass General Advances in Motion [advances.massgeneral.org]
- 8. Effect of six weeks of treatment with cisapride in gastroparesis and intestinal pseudoobstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Objective and subjective results of a randomized, double-blind, placebo-controlled trial using cisapride to treat gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term efficacy of oral cisapride in symptomatic upper gut dysmotility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Renexxion and Dr. Falk Pharma Expand Phase 2b MOVE-IT Study of Naronapride in Gastroparesis, Dose First U.S. Patient [synapse.patsnap.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. A placebo-controlled trial of prucalopride for severe chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of Prucalopride for Chronic Constipation: A Systematic Review and Meta-analysis of Published Randomized, Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Gastroparesis Cardinal Symptom Index (GCSI): development and validation of a patient reported assessment of severity of gastroparesis symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and validation of a patient-assessed gastroparesis symptom severity measure: the Gastroparesis Cardinal Symptom Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gastroparesis Cardinal Symptom Index (GCSI): Development and validation of a patient reported assessment of severity of gastroparesis symptoms | Semantic Scholar [semanticscholar.org]
- 21. houstonheartburn.com [houstonheartburn.com]
- 22. digestivehealth.org.au [digestivehealth.org.au]
- 23. The [ 13C]octanoic acid breath test for gastric emptying quantification: A focus on nutrition and modeling - PMC [pmc.ncbi.nlm.nih.gov]
Velusetrag Hydrochloride: A Comparative Analysis of its High Selectivity for the 5-HT4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Velusetrag (TD-5108) hydrochloride's binding affinity for the serotonin (B10506) 4 (5-HT4) receptor versus other serotonin receptor subtypes. The data herein underscores Velusetrag's high selectivity, a crucial attribute for targeted therapeutic action and a favorable safety profile.
High Selectivity Profile of Velusetrag
Velusetrag is a potent and highly selective agonist of the 5-HT4 receptor.[1][2][3] Extensive in vitro pharmacological studies have demonstrated its preferential binding to the 5-HT4 receptor with significantly lower or no appreciable affinity for other serotonin receptors, including the 5-HT1, 5-HT2, and 5-HT3 subtypes.[1][4] This high degree of selectivity is a key differentiator from less selective 5-HT4 agonists.
Quantitative Analysis of Receptor Binding
The following table summarizes the available quantitative data on Velusetrag's binding affinity (Ki) for various human serotonin receptors. The data is compiled from in vitro radioligand binding assays.
| Receptor Subtype | Velusetrag (TD-5108) Binding Affinity (Ki) | Selectivity over 5-HT4 Receptor |
| 5-HT4 | ~20 nM (pKi = 7.7)[1] | - |
| 5-HT2A | >10,000 nM[5] | >500-fold[1] |
| 5-HT2B | >10,000 nM[5] | >500-fold[1] |
| 5-HT3A | Not specified, but selectivity is >500-fold[1] | >500-fold[1] |
| Other 5-HT Receptors | Not specified, but overall selectivity is >500-fold[1] | >500-fold[1] |
| Other Biogenic Amine Receptors | Not specified, but selectivity is ≥25-fold[1] | ≥25-fold[1] |
Note: Specific Ki values for all serotonin receptor subtypes are not publicly available. The available data strongly indicates a selectivity of over 500-fold for the 5-HT4 receptor compared to other 5-HT receptor subtypes.
Experimental Protocols
The determination of Velusetrag's receptor selectivity profile is primarily achieved through in vitro radioligand binding assays.
Radioligand Binding Assays for Serotonin Receptors
Objective: To determine the binding affinity (Ki) of Velusetrag for various serotonin receptor subtypes.
General Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the specific human serotonin receptor subtype of interest (e.g., HEK-293 cells).
-
Radioligand Incubation: The cell membranes are incubated with a specific radioligand for the target receptor at a concentration typically near its dissociation constant (Kd).
-
Competitive Binding: Increasing concentrations of unlabeled Velusetrag are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is then measured using a scintillation counter.
-
Data Analysis: The concentration of Velusetrag that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the general workflow of a competitive radioligand binding assay.
References
- 1. The in vitro pharmacological profile of TD-5108, a selective 5-HT(4) receptor agonist with high intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, oral pharmacokinetics and in vivo efficacy of velusetrag, a highly selective 5-HT(4) receptor agonist that has achieved proof-of-concept in patients with chronic idiopathic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vivo gastrointestinal activity of TD-5108, a selective 5-HT(4) receptor agonist with high intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Reproducibility of Velusetrag Hydrochloride Effects: A Comparative Guide for Researchers
An objective analysis of the pharmacological effects and experimental protocols of Velusetrag hydrochloride (TD-5108), a selective 5-HT4 receptor agonist, based on published preclinical and clinical data. This guide is intended for researchers, scientists, and drug development professionals.
This compound is a potent and selective 5-hydroxytryptamine-4 (5-HT4) receptor agonist that has been investigated for its prokinetic effects in the gastrointestinal (GI) tract. It has shown therapeutic potential in treating GI motility disorders such as chronic idiopathic constipation (CIC) and gastroparesis. This guide provides a comparative summary of the reproducible effects of Velusetrag observed across various published studies, detailing the experimental methodologies to aid in the design and interpretation of future research.
In Vitro and Preclinical Efficacy
Velusetrag has been consistently characterized as a high-affinity and selective 5-HT4 receptor agonist with potent functional activity in a range of in vitro and in vivo preclinical models.
Data Presentation: In Vitro and Preclinical Studies
| Parameter | Species/System | Assay Type | Key Findings | References |
| Receptor Binding Affinity (pKi) | Human | Radioligand Binding Assay | 7.7 (for 5-HT4(c) receptor) | [1] |
| Functional Agonist Potency (pEC50) | Human embryonic kidney (HEK293) cells expressing human 5-HT4(c) receptor | cAMP Accumulation Assay | 8.3 | [1] |
| Guinea Pig Colon | Tissue Contraction Assay | 7.9 | [1] | |
| Rat Esophagus | Tissue Relaxation Assay | 7.9 | [1] | |
| Receptor Selectivity | Various human receptors | Radioligand Binding Assays | >500-fold selective for 5-HT4 over other 5-HT receptors (including 5-HT2B and 5-HT3A) and no significant affinity for other receptor types, ion channels, or enzymes tested. | [1] |
| hERG Channel Activity | Human ether-à-go-go-related gene (hERG) K+ channels | Patch-clamp electrophysiology | No effect at 3 µM | [1] |
| In Vivo Efficacy | Mouse model of Parkinson's disease | Gastrointestinal motility, inflammation, and gut microbiota analysis | Reduced constipation, improved gut inflammation, and restored a balanced intestinal microbial composition. | [2] |
Experimental Protocols: In Vitro and Preclinical Studies
1. Radioligand Binding Assays for 5-HT4 Receptor Affinity:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human recombinant 5-HT4(c) receptor.
-
Radioligand: [3H]-GR113808, a selective 5-HT4 receptor antagonist.
-
Method: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of Velusetrag. Non-specific binding was determined in the presence of a high concentration of an unlabeled 5-HT4 antagonist. The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (concentration of Velusetrag that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
2. cAMP Accumulation Assay for Functional Agonist Activity:
-
Cell Line: HEK293 cells expressing the human recombinant 5-HT4(c) receptor.
-
Method: Cells were incubated with various concentrations of Velusetrag in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The intracellular cAMP levels were then measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Concentration-response curves were generated, and the pEC50 value (negative logarithm of the molar concentration of agonist that produces 50% of the maximal possible effect) was determined.
3. Guinea Pig Colon Contraction Assay:
-
Tissue Preparation: Longitudinal muscle strips with the myenteric plexus attached were dissected from the guinea pig distal colon and mounted in organ baths containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Method: The tissues were allowed to equilibrate under a resting tension. Cumulative concentration-response curves to Velusetrag were then constructed by measuring the increase in isometric tension.
-
Data Analysis: The contractile responses were expressed as a percentage of the maximum contraction induced by a reference agonist (e.g., carbachol), and pEC50 values were calculated.
4. Rat Esophagus Relaxation Assay:
-
Tissue Preparation: The rat esophagus was isolated and mounted in an organ bath. The tissue was pre-contracted with an agent such as carbachol.
-
Method: Once a stable contraction was achieved, cumulative concentrations of Velusetrag were added to the bath, and the resulting relaxation was recorded.
-
Data Analysis: Relaxation responses were expressed as a percentage of the pre-contraction, and pEC50 values were determined.
5. hERG Channel Electrophysiology Assay:
-
Cell Line: HEK293 cells stably expressing the hERG potassium channel.
-
Method: Whole-cell patch-clamp recordings were performed to measure hERG currents. Cells were held at a specific holding potential, and depolarizing voltage steps were applied to elicit hERG tail currents. The effect of Velusetrag on the peak tail current amplitude was measured at various concentrations.
-
Data Analysis: The concentration-dependent inhibition of the hERG current was determined to assess the potential for QT prolongation.
Clinical Efficacy
Clinical trials have consistently demonstrated the efficacy of Velusetrag in improving symptoms of chronic idiopathic constipation and gastroparesis.
Data Presentation: Clinical Studies
Chronic Idiopathic Constipation (Goldberg et al., 2010)
| Endpoint | Placebo (n=101) | Velusetrag 15 mg (n=100) | Velusetrag 30 mg (n=100) | Velusetrag 50 mg (n=100) |
| Change from baseline in weekly spontaneous bowel movements (SBMs) | 1.4 | 3.6 (p < 0.0001 vs placebo) | 3.3 (p < 0.0001 vs placebo) | 3.5 (p < 0.0001 vs placebo) |
| Change from baseline in weekly complete SBMs (CSBMs) | 0.6 | 2.3 (p < 0.001 vs placebo) | 1.8 (p < 0.01 vs placebo) | 2.3 (p < 0.001 vs placebo) |
Gastroparesis (Abell et al., 2023 - Phase 2b Study)
| Endpoint (at Week 4) | Placebo | Velusetrag 5 mg |
| Change from baseline in Gastroparesis Cardinal Symptom Index (GCSI) 24-hour composite score | -1.1 | -1.5 (nominal p = 0.0327) |
Experimental Protocols: Clinical Studies
1. Study Design for Chronic Idiopathic Constipation (Goldberg et al., 2010):
-
Design: A 4-week, randomized, double-blind, placebo-controlled, dose-response study.
-
Participants: Patients with chronic idiopathic constipation according to modified Rome II criteria.
-
Intervention: Once-daily oral administration of placebo or Velusetrag (15, 30, or 50 mg).
-
Primary Endpoint: Change from baseline in the weekly frequency of spontaneous bowel movements (SBMs) averaged over the 4-week treatment period.
-
Secondary Endpoints: Change from baseline in the weekly frequency of complete SBMs (CSBMs), stool consistency, and straining.
2. Study Design for Gastroparesis (Abell et al., 2023):
-
Design: A randomized, double-blind, placebo-controlled, Phase 2b study.
-
Participants: Subjects with diabetic or idiopathic gastroparesis.
-
Intervention: Once-daily oral administration of placebo or Velusetrag (5, 15, or 30 mg).
-
Primary Endpoint: Change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI) 24-hour composite score at week 4.
-
Key Secondary Endpoint: Change from baseline in gastric emptying as assessed by gastric emptying scintigraphy (GES).
Visualizations
Signaling Pathway of Velusetrag
Caption: Velusetrag-mediated 5-HT4 receptor signaling pathway.
Experimental Workflow for In Vitro Functional Assays
Caption: Workflow for in vitro functional characterization of Velusetrag.
Logical Relationship in Clinical Trial Design
Caption: Logical flow of a typical Velusetrag clinical trial.
References
Velusetrag Hydrochloride: A Safer Profile for the hERG Channel Compared to Older Prokinetic Agents
For Immediate Release
A comprehensive analysis of available preclinical data reveals that velusetrag (B1683485) hydrochloride, a highly selective 5-HT₄ receptor agonist, demonstrates a significantly lower risk of interacting with the human Ether-à-go-go-Related Gene (hERG) potassium channel compared to older gastrointestinal prokinetic agents. This favorable cardiac safety profile is a critical differentiator for researchers and drug development professionals in the pursuit of safer therapies for gastrointestinal motility disorders.
The hERG channel plays a crucial role in cardiac repolarization, and its inhibition by pharmaceutical compounds can lead to a potentially fatal arrhythmia known as Torsades de Pointes.[1] Consequently, assessing the hERG-blocking potential of new chemical entities is a mandatory step in preclinical safety pharmacology.[1] Older 5-HT₄ receptor agonists, such as cisapride (B12094), were withdrawn from the market due to cardiovascular safety concerns directly linked to their potent inhibition of the hERG channel.[2]
Velusetrag, in contrast, has been shown to be highly selective for the 5-HT₄ receptor with no significant affinity for other receptor types or ion channels.[3][4] This high degree of selectivity is anticipated to translate into a better and safer therapeutic profile.[4]
Comparative Analysis of hERG Channel Inhibition
The inhibitory potential of a compound on the hERG channel is typically quantified by its half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency. A comparison of the IC₅₀ values for velusetrag and older prokinetic drugs clearly illustrates the improved safety profile of velusetrag.
| Drug | Drug Class | hERG IC₅₀ | Reference |
| Velusetrag | Selective 5-HT₄ Agonist | > 3000 µM (> 3 mM) | [5] |
| Cisapride | 5-HT₄ Agonist | Potent Inhibitor (Specific IC₅₀ not cited, but known to be potent) | [2] |
| Prucalopride (B966) | Selective 5-HT₄ Agonist | 4.1 µM | [6] |
Note: A higher IC₅₀ value indicates a lower potential for hERG channel inhibition.
The data unequivocally shows that velusetrag has a remarkably high IC₅₀ value for the hERG channel, suggesting a very low likelihood of clinically relevant cardiac side effects at therapeutic concentrations.[5] In contrast, prucalopride shows a significantly lower IC₅₀, and cisapride is known to be a potent inhibitor, highlighting the cardiovascular risks associated with these earlier medications.[2][6]
Signaling Pathway and Experimental Workflow
The development of highly selective 5-HT₄ receptor agonists like velusetrag aims to provide the therapeutic benefits of enhanced gastrointestinal motility without the off-target effects, particularly on the hERG channel, that plagued older drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. An in vitro investigation of the cardiovascular effects of the 5-HT(4) receptor selective agonists, velusetrag and TD-8954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice [frontiersin.org]
- 6. The action of the novel gastrointestinal prokinetic prucalopride on the HERG K+ channel and the common T897 polymorph - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Velusetrag and Tegaserod in Gastrointestinal Motility Disorders
For researchers and drug development professionals navigating the landscape of prokinetic agents, this guide provides a detailed, data-driven comparison of Velusetrag (B1683485) and tegaserod (B130379). Both drugs target the serotonin (B10506) 5-HT4 receptor to enhance gastrointestinal (GI) motility, yet their distinct pharmacological profiles and clinical trajectories warrant a close examination. This guide synthesizes available experimental data to offer an objective comparison of their performance, supported by detailed methodologies and visual representations of their mechanisms.
Executive Summary
Velusetrag and tegaserod are both agonists of the 5-HT4 receptor, a key player in regulating GI motility.[1][2] Tegaserod, an older drug, has a more complex history, having been withdrawn from the market due to cardiovascular safety concerns and later reintroduced for a limited patient population.[3][4] Velusetrag, a newer investigational drug, is characterized by its high selectivity for the 5-HT4 receptor, which may translate to a more favorable safety profile.[2][5][6] This comparison will delve into their respective mechanisms of action, clinical efficacy in different GI disorders, and safety profiles, supported by quantitative data from clinical trials.
Mechanism of Action: A Tale of Two Agonists
Both Velusetrag and tegaserod exert their prokinetic effects by stimulating 5-HT4 receptors in the GI tract. Activation of these receptors on enteric neurons triggers the release of neurotransmitters like acetylcholine, which in turn stimulates peristalsis and intestinal secretion.[1][7]
However, a key differentiator lies in their receptor selectivity. Velusetrag is a highly selective 5-HT4 receptor agonist with minimal affinity for other serotonin receptor subtypes (e.g., 5-HT1, 5-HT2, 5-HT3) or other receptors.[2][5][8] In contrast, tegaserod is a partial agonist at 5-HT4 receptors and also exhibits antagonist activity at 5-HT2B receptors and moderate affinity for 5-HT1 receptors.[3][7][9] This broader receptor interaction profile of tegaserod has been implicated in its off-target effects.
Clinical Efficacy: A Tale of Different Indications
Direct head-to-head clinical trials comparing Velusetrag and tegaserod are not publicly available. Therefore, this comparison is based on data from separate placebo-controlled trials for each drug in their respective target indications.
Velusetrag in Gastroparesis and Chronic Idiopathic Constipation
Velusetrag has shown promise in treating both gastroparesis and chronic idiopathic constipation (CIC). In a Phase 2b study in patients with diabetic or idiopathic gastroparesis, Velusetrag at a 5 mg daily dose demonstrated statistically significant improvements in symptoms compared to placebo.[10][11] A Phase 2 study in CIC patients also showed significant increases in the frequency of spontaneous bowel movements (SBMs).[12]
Table 1: Summary of Velusetrag Clinical Trial Data
| Indication | Study Phase | Primary Endpoint | Velusetrag Dose | Result vs. Placebo | Citation |
| Gastroparesis | Phase 2b | Change in Gastroparesis Cardinal Symptom Index (GCSI) at Week 4 | 5 mg | Statistically significant improvement (p=0.0327) | [10][11] |
| Normalization of gastric emptying at 12 weeks | 5 mg | 44% of patients | [5] | ||
| Normalization of gastric emptying at 12 weeks | 15 mg | 65% of patients | [5] | ||
| Normalization of gastric emptying at 12 weeks | 30 mg | 71% of patients | [5] | ||
| Chronic Idiopathic Constipation | Phase 2 | Change in weekly SBM frequency at Week 4 | 15 mg | 3.6 SBM/week increase (p<0.0001) | [12] |
| Change in weekly SBM frequency at Week 4 | 30 mg | 3.3 SBM/week increase (p<0.0001) | [12] | ||
| Change in weekly SBM frequency at Week 4 | 50 mg | 3.5 SBM/week increase (p<0.0001) | [12] |
Tegaserod in Irritable Bowel Syndrome with Constipation (IBS-C)
Tegaserod is approved for the treatment of IBS-C in women under 65 years of age with no history of cardiovascular ischemic events.[9][13] Pooled analyses of several randomized controlled trials have demonstrated its efficacy in improving overall IBS-C symptoms, including abdominal pain, bloating, and constipation.[13][14][15]
Table 2: Summary of Tegaserod Clinical Trial Data for IBS-C
| Study Population | Primary Endpoint | Tegaserod Dose | Result vs. Placebo | Citation |
| Women <65 years with no CV history | Clinical response (SGA) over last 4 weeks | 6 mg b.i.d. | 44.1% vs 36.5% (p<0.001) | [13][15] |
| Overall Women | Clinical response (SGA) over last 4 weeks | 6 mg b.i.d. | 43.3% vs 35.9% (p<0.001) | [13][15] |
| C-IBS Patients | Global relief of GI symptoms at 4 weeks | 12 mg/day | Statistically significant improvement | |
| C-IBS Patients | Global relief of GI symptoms at 4 weeks | 4 mg/day | Statistically significant improvement |
Safety and Tolerability Profile
The safety profiles of Velusetrag and tegaserod are a critical point of comparison, largely due to the history of cardiovascular concerns with tegaserod.
Velusetrag
Clinical trials of Velusetrag have generally shown it to be well-tolerated.[8][12] The most common adverse events are related to its prokinetic mechanism and include diarrhea, nausea, and headache.[10][12][16] Importantly, studies to date have not revealed any significant cardiovascular safety signals.[16][17] Its high selectivity for the 5-HT4 receptor is thought to contribute to this favorable safety profile.[2][5][8]
Tegaserod
Tegaserod's use has been shadowed by concerns over a potential increased risk of cardiovascular ischemic events, which led to its initial withdrawal from the market.[3][4] A meta-analysis of clinical trials showed a small but statistically significant increase in the risk of cardiovascular events in patients taking tegaserod compared to placebo.[3] Subsequent analyses suggested that this risk was primarily in patients with pre-existing cardiovascular disease or risk factors.[3][4] As a result, its reintroduction comes with a restricted indication for women under 65 without a history of cardiovascular ischemic events.[4][13] Other common side effects of tegaserod include headache and diarrhea.[14][18]
Table 3: Comparative Safety Profile
| Adverse Event | Velusetrag | Tegaserod |
| Common | Diarrhea, Nausea, Headache[10][12] | Headache, Diarrhea[14][18] |
| Cardiovascular | No significant cardiovascular safety signals reported to date[16][17] | Increased risk of cardiovascular ischemic events in patients with pre-existing CV disease or risk factors[3][4] |
| Other | Generally well-tolerated[8][12] | Reports of suicidal ideation/behavior (higher frequency than placebo)[19] |
Experimental Protocols
To facilitate the replication and comparison of findings, this section details the methodologies of key clinical trials for both drugs.
Velusetrag: Phase 2b Gastroparesis Study (NCT02267525)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled study.[11]
-
Participants: 232 subjects with diabetic or idiopathic gastroparesis.[11]
-
Intervention: Patients received Velusetrag (5, 15, or 30 mg) or placebo once daily for 12 weeks.[11]
-
Primary Efficacy Outcome: Change from baseline in the 7-day mean Gastroparesis Cardinal Symptom Index 24-hour composite score (GCSI-24H) at week 4.[11]
-
Gastric Emptying Assessment: Evaluated using scintigraphy (GES) and breath tests.[11]
-
Safety Assessment: Monitored through adverse events (AEs).[11]
Tegaserod: Pooled Analysis of IBS-C Trials
-
Study Design: Pooled data from four 12-week, randomized, placebo-controlled trials.[13][15]
-
Participants: Women with IBS-C, with a sub-analysis on women younger than 65 years without a history of cardiovascular ischemic events.[13][15]
-
Intervention: Tegaserod 6 mg twice daily (b.i.d.) or placebo.[13][15]
-
Primary Efficacy Endpoint: Subjective Global Assessment (SGA) of IBS-C symptom relief. Responders were defined as those rating their relief as "considerably" or "completely" for ≥50% of the time or "somewhat relieved" for 100% of the time over the last 4 weeks.[15]
-
Safety Assessment: Monitored through adverse events, with a focus on cardiovascular events.[13]
References
- 1. Tegaserod | C16H23N5O | CID 135409453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Theravance Biopharma Receives FDA Fast Track Designation for Velusetrag (TD-5108) for Idiopathic and Diabetic Gastroparesis :: Theravance Biopharma [investor.theravance.com]
- 3. Tegaserod - Wikipedia [en.wikipedia.org]
- 4. Re-evaluation of the Cardiovascular Safety Profile of Tegaserod: A Review of the Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Velusetrag Could Be a Safer Long-term Treatment for Gastroparesis - Mass General Advances in Motion [advances.massgeneral.org]
- 6. Velusetrag - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
- 11. A randomized, double-blind, placebo-controlled, phase 2b study of the efficacy and safety of velusetrag in subjects with diabetic or idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation - a 4-week, randomized, double-blind, placebo-controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tegaserod for Irritable Bowel Syndrome With Constipation in Women Younger Than 65 Years Without Cardiovascular Disease: Pooled Analyses of 4 Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tegaserod in the treatment of irritable bowel syndrome (IBS) with constipation as the prime symptom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tegaserod for Irritable Bowel Syndrome With Constipation in Women Younger Than 65 Years Without Cardiovascular Disease: Pooled Analyses of 4 Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis :: Theravance Biopharma [investor.theravance.com]
- 17. Systematic review: cardiovascular safety profile of 5-HT(4) agonists developed for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
Velusetrag in Gastroparesis: A Comparative Guide to Clinical Trial Endpoints
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial endpoints for Velusetrag (B1683485) hydrochloride in the treatment of gastroparesis, benchmarked against other prokinetic agents. The information is intended to support research, scientific discovery, and drug development in this challenging therapeutic area.
Comparative Analysis of Efficacy and Safety Endpoints
The following tables summarize the key quantitative data from clinical trials of Velusetrag and comparator drugs, focusing on primary and secondary endpoints related to symptom improvement and gastric emptying, as well as safety and tolerability.
Table 1: Efficacy Endpoints in Gastroparesis Clinical Trials
| Drug (Trial Identifier) | Primary Endpoint(s) | Key Secondary Endpoint(s) | Results |
| Velusetrag (Phase 2b; NCT02267525) | Change from baseline in the 7-day mean Gastroparesis Cardinal Symptom Index 24-hour composite score (GCSI-24H) at week 4.[1][2] | Change from baseline in Gastroparesis Rating Scale (GRS) total score, gastric emptying time, and individual GCSI subscale scores. | 5 mg dose showed a statistically significant improvement in GCSI score (nominal p=0.0327) and GRS total score (nominal p=0.0159) at 4 weeks compared to placebo.[3] Significant improvement in gastric emptying time was also observed (nominal p<0.001). Higher doses (15 mg and 30 mg) did not show significant symptom improvement despite improving gastric emptying. |
| Velusetrag (Phase 2; NCT01718938) | Proportion of subjects with a ≥20% reduction from baseline in gastric emptying half-time (GE t1/2) on day 7.[4] | Absolute and percent change from baseline in GE t1/2.[4] | 30 mg dose significantly increased the proportion of subjects achieving the primary endpoint compared to placebo (52% vs 5%, P=0.002).[4] |
| Metoclopramide (B1676508) (NCT00845858) | Change from baseline to week 4 in the Modified Gastroparesis Cardinal Symptom Index-Daily Diary (mGCSI-DD) total score.[5] | Not specified in the provided results. | Statistically significant improvements were noted for nausea and postprandial fullness in a 3-week study.[6] A Phase 3 study of a nasal spray formulation did not meet its primary endpoint in the overall population but showed significant relief for women with moderate-to-severe symptoms.[7][8] |
| Domperidone (B1670879) (DOM-USA-5) | Improvement in total symptom score (nausea, abdominal distention/bloating, early satiety, vomiting, and abdominal pain) after 4 weeks of open-label treatment.[9] | Deterioration in total symptom scores during a 4-week withdrawal phase.[9] | 77% of patients showed significant symptom improvement in the open-label phase.[9] During the withdrawal phase, the placebo group had a significantly greater deterioration in symptom scores compared to the domperidone group.[9] |
| Prucalopride (NCT02510976) | Change in cumulative meal-related symptoms.[10][11] | Change in gastric emptying rate.[10] | Significantly improved total GCSI score and its subscales compared to placebo.[12] Also significantly enhanced gastric half emptying time.[12] |
Table 2: Safety and Tolerability Endpoints
| Drug | Common Adverse Events | Serious Adverse Events |
| Velusetrag | Diarrhea, nausea, vomiting (rates were numerically highest in the 15 and 30 mg arms).[3] | Rates of serious adverse events were comparable between the 5 mg dose and placebo.[3] No deaths were reported in the Phase 2b study.[3] |
| Metoclopramide | Drowsiness, dizziness, restlessness, and risk of tardive dyskinesia with long-term use. | Tardive dyskinesia. |
| Domperidone | Dry mouth, headache, dizziness.[13] Potential for cardiac side effects (QTc prolongation).[14] | Cardiac arrhythmias.[14] |
| Prucalopride | Headache, nausea, abdominal pain, diarrhea.[15] | Generally well-tolerated with a favorable cardiac safety profile.[12] |
Experimental Protocols
Gastric Emptying Scintigraphy (GES)
Gastric emptying scintigraphy is the gold standard for objectively measuring the rate at which food leaves the stomach.[16]
-
Patient Preparation: Patients are typically required to discontinue medications that may affect gastric emptying for 48-72 hours prior to the test.[17] This includes prokinetic agents and opiate analgesics.[17] Smoking should also be ceased the night before the test.[18] Patients are required to be nil by mouth from midnight before the study.[18]
-
Standardized Meal: A standardized low-fat, egg-white meal is consumed by the patient within 10 minutes.[16][19] The meal is radiolabeled with 0.5 to 1.0 mCi of 99mTc-sulfur colloid.[16]
-
Imaging Protocol: Imaging is performed at 0, 1, 2, and 4 hours after meal ingestion.[19] One-minute images are acquired at each time point.[16]
-
Data Analysis: The percentage of gastric retention is calculated at each time point by measuring the amount of radioactivity remaining in the stomach. Delayed gastric emptying is diagnosed if retention is >90% at 1 hour, >60% at 2 hours, or >10% at 4 hours.[20]
Patient-Reported Outcome (PRO) Measures
Gastroparesis Cardinal Symptom Index (GCSI)
The GCSI is a validated patient-reported outcome measure used to assess the severity of gastroparesis symptoms.[3][21]
-
Administration: Patients rate the severity of nine symptoms over the past two weeks on a Likert scale from 0 (none) to 5 (very severe).[22][23]
-
Subscales: The nine items are grouped into three subscales:
-
Scoring: A total GCSI score is calculated as the average of the three subscale scores.[3]
Gastroparesis Cardinal Symptom Index - Daily Diary (GCSI-DD)
A daily diary version of the GCSI was developed to minimize recall bias.[25]
-
Administration: Patients record the severity of five key symptoms (nausea, early satiety, postprandial fullness, upper abdominal pain, and number of vomiting episodes) over the last 24 hours.[26]
-
Scoring: Four of the symptoms are rated on a 0-4 scale (none to very severe).[26] Vomiting is assessed as the number of episodes, capped at four.[26] The total daily score is the sum of the item scores divided by five.[26]
Gastroparesis Rating Scale (GRS)
The GRS is a proprietary patient-reported outcome tool that assesses the severity, frequency, and timing of seven symptom domains, including the three covered by the GCSI.[3]
Visualizing the Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial investigating a new treatment for gastroparesis.
References
- 1. A randomized, double-blind, placebo-controlled, phase 2b study of the efficacy and safety of velusetrag in subjects with diabetic or idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Publication News 70 - 15.05.2023 — NEUROdiab [neurodiab.eu]
- 3. scispace.com [scispace.com]
- 4. Velusetrag accelerates gastric emptying in subjects with gastroparesis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A multicenter placebo-controlled clinical trial of oral metoclopramide in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metoclopramide Nasal Spray in Women With Symptomatic Diabetic Gastroparesis: A Randomized, Double-Blind, Placebo-Controlled Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. evokepharmainc.gcs-web.com [evokepharmainc.gcs-web.com]
- 9. Domperidone in the management of symptoms of diabetic gastroparesis: efficacy, tolerability, and quality-of-life outcomes in a multicenter controlled trial. DOM-USA-5 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 13. Domperidone for Gastrointestinal Disorders · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 14. CARDIAC SAFETY AND CLINICAL EFFICACY OF DOMPERIDONE USE IN GASTROPARESIS USING AN FDA APPROVED IND PROTOCOL : A PROSPECTIVE 11-YEARS STUDY - Digestive Disease Week [ddw.digitellinc.com]
- 15. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. med.emory.edu [med.emory.edu]
- 18. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 19. tech.snmjournals.org [tech.snmjournals.org]
- 20. mdpi.com [mdpi.com]
- 21. Development and validation of a patient-assessed gastroparesis symptom severity measure: the Gastroparesis Cardinal Symptom Index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. houstonheartburn.com [houstonheartburn.com]
- 23. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 24. Gastroparesis Cardinal Symptom Index (GCSI): development and validation of a patient reported assessment of severity of gastroparesis symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development and content validity of a gastroparesis cardinal symptom index daily diary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. fda.gov [fda.gov]
Velusetrag Hydrochloride: A Comparative Analysis of Clinical Trial Data
Velusetrag (B1683485) hydrochloride, a selective serotonin (B10506) 5-HT4 receptor agonist, has been investigated as a prokinetic agent for the treatment of gastrointestinal motility disorders, primarily gastroparesis and chronic idiopathic constipation. This guide provides a comparative overview of the clinical trial data for Velusetrag, detailing experimental protocols, efficacy, and safety findings to support researchers, scientists, and drug development professionals.
Mechanism of Action
Velusetrag acts as a high-affinity agonist at the 5-HT4 receptor.[1] Activation of these receptors in the gastrointestinal tract is believed to enhance cholinergic neurotransmission, leading to increased smooth muscle contraction and promotion of gastrointestinal motility.[2]
Below is a diagram illustrating the signaling pathway of a 5-HT4 receptor agonist.
Clinical Trials in Gastroparesis
Velusetrag has been evaluated in Phase 2 and Phase 2b clinical trials for the treatment of diabetic and idiopathic gastroparesis.
Phase 2b Study (NCT02267525)
This multicenter, double-blind, placebo-controlled trial assessed the efficacy and safety of Velusetrag over 12 weeks.[1][3]
Experimental Protocol:
-
Patient Population: 232 patients with diabetic or idiopathic gastroparesis with documented delayed gastric emptying.[1][3]
-
Intervention: Oral Velusetrag (5 mg, 15 mg, or 30 mg once daily) or placebo.[3]
-
Primary Efficacy Endpoint: Change from baseline in the Gastroparesis Cardinal Symptom Index (GCSI) composite score at week 4.[3] The GCSI is a patient-reported outcome measure assessing the severity of gastroparesis symptoms, including nausea, vomiting, postprandial fullness/early satiety, and bloating, on a scale of 0 (none) to 5 (very severe).[4][5]
-
Gastric Emptying Assessment: Measured by gastric emptying scintigraphy (GES) or a gastric emptying breath test (GEBT).[1][6]
Efficacy Data:
| Endpoint | Placebo | Velusetrag 5 mg | Velusetrag 15 mg | Velusetrag 30 mg |
| Change in GCSI Score at Week 4 | -1.1 | -1.5 (p=0.0327 vs placebo) | Not reported as significant | Not reported as significant |
| Improvement in Gastric Emptying | Not specified | Statistically significant improvement (p<0.001) | Statistically significant improvement | Statistically significant improvement |
Safety and Tolerability:
The most commonly reported adverse events were diarrhea, nausea, and headache.[1] The 5 mg dose had a safety profile comparable to placebo.[1] Higher doses were associated with a greater incidence of gastrointestinal side effects.[1]
Phase 2 Study (NCT01718938)
This earlier Phase 2 study also evaluated the effect of Velusetrag on gastric emptying in patients with gastroparesis.[7]
Experimental Protocol:
-
Patient Population: 34 subjects with diabetic or idiopathic gastroparesis.[7]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, crossover study.[7]
-
Intervention: Oral Velusetrag (5 mg, 15 mg, or 30 mg once daily) or placebo for 7 days.[7]
-
Primary Outcome: Proportion of subjects with a ≥20% reduction in gastric emptying half-time (GE t1/2) from baseline.[7]
-
Gastric Emptying Assessment: Measured using a [¹³C]-octanoate breath test.[7]
Efficacy Data:
| Endpoint | Placebo | Velusetrag 5 mg | Velusetrag 15 mg | Velusetrag 30 mg |
| Proportion with ≥20% Reduction in GE t1/2 | 5% | Numerically reduced | Numerically reduced | 52% (p=0.002 vs placebo) |
Safety and Tolerability:
Velusetrag was generally well-tolerated, with most treatment-emergent adverse events being mild and related to gastrointestinal transit acceleration.[7]
Clinical Trial in Chronic Idiopathic Constipation (NCT00391820)
A Phase 2 study assessed the efficacy and tolerability of Velusetrag in patients with chronic idiopathic constipation (CIC).[8]
Experimental Protocol:
-
Patient Population: 401 patients with CIC (defined as <3 spontaneous bowel movements per week).[9][10]
-
Study Design: A 4-week, randomized, double-blind, placebo-controlled, dose-response study.[8]
-
Intervention: Oral Velusetrag (15 mg, 30 mg, or 50 mg daily) or placebo.[8]
-
Primary Endpoint: Change from baseline in the weekly frequency of spontaneous bowel movements (SBMs).[8]
Efficacy Data:
| Endpoint | Placebo | Velusetrag 15 mg | Velusetrag 30 mg | Velusetrag 50 mg |
| Mean Increase in Weekly SBMs | 1.4 | 3.6 (p<0.0001 vs placebo) | 3.3 (p<0.0001 vs placebo) | 3.5 (p<0.0001 vs placebo) |
| Mean Increase in Weekly Complete SBMs | 0.6 | 2.3 | 1.8 | 2.3 |
Safety and Tolerability:
Common adverse events associated with Velusetrag were diarrhea, headache, nausea, and vomiting, which generally occurred during the initial days of dosing.[8][11]
Experimental Workflow: Gastroparesis Clinical Trial
The following diagram outlines the typical workflow for a patient participating in a Velusetrag gastroparesis clinical trial.
References
- 1. investor.theravance.com [investor.theravance.com]
- 2. What are 5-HT4 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. A randomized, double-blind, placebo-controlled, phase 2b study of the efficacy and safety of velusetrag in subjects with diabetic or idiopathic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastroparesis Cardinal Symptom Index (GCSI): development and validation of a patient reported assessment of severity of gastroparesis symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 6. Publication News 70 - 15.05.2023 — NEUROdiab [neurodiab.eu]
- 7. Velusetrag accelerates gastric emptying in subjects with gastroparesis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical trial: the efficacy and tolerability of velusetrag, a selective 5-HT4 agonist with high intrinsic activity, in chronic idiopathic constipation - a 4-week, randomized, double-blind, placebo-controlled, dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
- 10. Frontiers | Luminally Acting Agents for Constipation Treatment: A Review Based on Literatures and Patents [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Velusetrag Hydrochloride Efficacy in Gastroparesis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical analysis of Velusetrag (B1683485) hydrochloride's efficacy in treating gastroparesis, comparing its performance with alternative therapeutic agents. The information is compiled from clinical trial data and is intended to support research and drug development efforts in the field of gastroenterology.
Comparative Efficacy of Prokinetic Agents in Gastroparesis
The following tables summarize the efficacy of Velusetrag hydrochloride and other prokinetic agents in treating the symptoms of gastroparesis and improving gastric emptying rates, based on available clinical trial data.
Table 1: Improvement in Gastroparesis Symptoms (GCSI Score)
| Drug | Dosage | Trial Duration | Mean Change from Baseline in GCSI Score | Placebo Response | Key Findings |
| Velusetrag | 5 mg once daily | 4 weeks | Statistically significant improvement | Lower improvement than active drug | The 5 mg dose showed a statistically significant improvement in the Gastroparesis Cardinal Symptom Index (GCSI) total score compared to placebo. Higher doses (15 mg and 30 mg) did not show a statistically significant symptomatic improvement over placebo, potentially due to an increase in gastrointestinal side effects.[1][2] |
| Prucalopride | 2 mg once daily | 4 weeks | Significant improvement (Total GCSI: 1.65 vs 2.28 for placebo) | Less improvement than active drug | Prucalopride significantly improved the total GCSI score and its subscales of fullness/satiety, nausea/vomiting, and bloating/distention compared to placebo in patients with predominantly idiopathic gastroparesis.[2][3][4] |
| Metoclopramide (B1676508) | 10 mg four times daily | 3 weeks | Statistically significant reduction in nausea and postprandial fullness | Less improvement than active drug | Metoclopramide demonstrated a significant reduction in specific gastroparesis symptoms compared to placebo.[5] Long-term use is associated with a risk of tardive dyskinesia.[6][7] |
| Domperidone (B1670879) | 20 mg four times daily | 4 weeks | Significant improvement in total symptom score | Deterioration in symptoms upon withdrawal to placebo | Domperidone showed significant improvement in upper gastrointestinal symptoms of diabetic gastroparesis.[1] It is not FDA-approved for this indication in the United States and is available only through an investigational new drug application.[1][8] |
| Erythromycin | N/A | Varied (short-term) | Symptom improvement in 43-48% of patients | N/A (mostly open-label trials) | Data on symptomatic relief is limited and derived from methodologically weak, small-scale, and short-duration studies.[9][10][11] |
Table 2: Improvement in Gastric Emptying
| Drug | Dosage | Method | Key Findings |
| Velusetrag | 5, 15, and 30 mg once daily | Scintigraphy | All doses of velusetrag significantly reduced gastric emptying time compared to placebo.[1] The 30 mg dose led to normalization of gastric emptying in over 70% of subjects at 4 hours.[2] |
| Prucalopride | 2 mg once daily | ¹³C-octanoic acid breath test | Significantly enhanced gastric half-emptying time compared to placebo (98 vs 143 minutes).[2] |
| Metoclopramide | 10 mg four times daily | Radionuclide scintigraphy | Significantly improved mean gastric emptying compared with baseline.[5] |
| Domperidone | 10 mg (intravenous) | Scintigraphy | Significantly shortened the gastric emptying half-time in patients with severe symptomatic diabetic gastroparesis.[12] |
| Erythromycin | N/A | Scintigraphy | Potently accelerates gastric emptying, particularly when administered intravenously.[9][13][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of efficacy data.
Gastroparesis Cardinal Symptom Index (GCSI)
The Gastroparesis Cardinal Symptom Index (GCSI) is a patient-reported outcome measure used to assess the severity of gastroparesis symptoms.[14][15][16]
-
Structure: The GCSI is composed of three subscales:
-
Post-prandial fullness/early satiety: 4 items
-
Nausea/vomiting: 3 items
-
Bloating: 2 items[15]
-
-
Scoring: Patients rate the severity of each symptom over the preceding two weeks on a scale from 0 (none) to 5 (very severe).[17] The total GCSI score is the average of the subscale scores.
-
Administration: The GCSI is typically administered as a daily diary (GCSI-DD) in clinical trials to capture symptom severity over a 24-hour period.[18][19]
Gastric Emptying Scintigraphy
Gastric emptying scintigraphy is the gold standard for measuring the rate at which food leaves the stomach.[20][21]
-
Patient Preparation:
-
Patients are required to fast overnight.[20]
-
Medications that can affect gastric emptying (e.g., prokinetics, opioids, anticholinergics) should be discontinued (B1498344) for a specified period before the test.[22]
-
Smoking should also be ceased the night before the study.[20]
-
-
Standardized Meal: A standardized, low-fat, solid meal is consumed by the patient. A common protocol uses a meal consisting of 99mTc-sulfur colloid mixed with egg whites, served with toast, jam, and water.[22]
-
Imaging Protocol:
-
Interpretation: Delayed gastric emptying is diagnosed if a certain percentage of the meal remains in the stomach at specific time points (e.g., >10% at 4 hours).[22]
Visualizations
Signaling Pathway of this compound
Velusetrag is a selective serotonin (B10506) 5-HT₄ receptor agonist. Its mechanism of action involves the activation of 5-HT₄ receptors on enteric neurons, which leads to the release of acetylcholine (B1216132) and subsequent stimulation of gastrointestinal motility.
References
- 1. Domperidone in the management of symptoms of diabetic gastroparesis: efficacy, tolerability, and quality-of-life outcomes in a multicenter controlled trial. DOM-USA-5 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prucalopride in Gastroparesis: A Randomized Placebo-Controlled Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iasp-pain.org [iasp-pain.org]
- 4. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 5. A multicenter placebo-controlled clinical trial of oral metoclopramide in diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metoclopramide in the treatment of diabetic gastroparesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A systematic review of the efficacy of domperidone for the treatment of diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. Oral Erythromycin and Symptomatic Relief of Gastroparesis: A Systematic Review - ProQuest [proquest.com]
- 12. karger.com [karger.com]
- 13. Erythromycin and gastroparesis? Uncertain efficacy for a poorly defined disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. houstonheartburn.com [houstonheartburn.com]
- 15. Gastroparesis Cardinal Symptom Index (GCSI): development and validation of a patient reported assessment of severity of gastroparesis symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gastroparesis Cardinal Symptom Index (GCSI): Development and validation of a patient reported assessment of severity of gastroparesis symptoms | Semantic Scholar [semanticscholar.org]
- 17. scispace.com [scispace.com]
- 18. Therapeutic response to domperidone in gastroparesis: A prospective study using the GCSI-daily diary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 21. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 22. Gastric Emptying Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. med.emory.edu [med.emory.edu]
- 24. tech.snmjournals.org [tech.snmjournals.org]
A Comparative Guide to Biomarkers for Assessing Velusetrag Hydrochloride Response in Gastroparesis
This guide provides a comprehensive overview of biomarkers used to assess the clinical response to Velusetrag (B1683485) hydrochloride, a selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist developed for the treatment of gastroparesis.[1][2][3] Gastroparesis is a disorder characterized by delayed gastric emptying in the absence of mechanical obstruction, with symptoms including nausea, vomiting, early satiety, and bloating.[4][5] Velusetrag aims to improve gastrointestinal motility by stimulating 5-HT4 receptors.[2][6] This document details relevant biomarkers, compares them with those for alternative treatments, provides experimental protocols, and presents clinical trial data to aid researchers and drug development professionals.
Mechanism of Action and Associated Pharmacodynamic Biomarkers
Velusetrag is a highly selective agonist for the 5-HT4 receptor.[2][6] The activation of this G-protein coupled receptor (GPCR) initiates downstream signaling cascades that are crucial for its prokinetic effects.[7] Understanding these pathways is key to identifying pharmacodynamic biomarkers that can provide early evidence of target engagement and biological activity.
The primary signaling pathway for the 5-HT4 receptor involves the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] cAMP, in turn, activates Protein Kinase A (PKA).[8][9] Additionally, 5-HT4 receptor activation can trigger a G-protein-independent pathway involving the activation of Src tyrosine kinase, which subsequently leads to the phosphorylation of extracellular signal-regulated kinase (ERK).[10][11]
Potential pharmacodynamic biomarkers stemming from this pathway include:
-
Cyclic AMP (cAMP): An increase in intracellular cAMP levels following Velusetrag administration serves as a direct indicator of 5-HT4 receptor engagement and activation of the Gαs pathway.[8][11]
-
Phosphorylated Src (p-Src) and Phosphorylated ERK (p-ERK): Measurement of the phosphorylated forms of these kinases can confirm the activation of the G-protein-independent signaling cascade.[10][11]
Clinical Efficacy Biomarkers
The primary goal of gastroparesis treatment is to improve gastric emptying and alleviate symptoms. Therefore, the most critical biomarkers are those that measure these outcomes directly.
-
Gastric Emptying Time: This is the gold standard for diagnosing gastroparesis and assessing the efficacy of prokinetic agents.[5][12][13] It is a direct measure of the physiological response to Velusetrag.
-
Patient-Reported Outcome (PRO) Measures: Validated questionnaires are essential for quantifying symptom severity from the patient's perspective.
In diabetic gastroparesis, glycemic control markers may also serve as secondary biomarkers, as improved gastric emptying can lead to better blood sugar regulation.[14][15]
-
Glycosylated Hemoglobin (HbA1c): A long-term marker of blood glucose control.
-
Fasting Blood Sugar (FBS): Measures blood glucose after a period of fasting.
References
- 1. Velusetrag Could Be a Safer Long-term Treatment for Gastroparesis - Mass General Advances in Motion [advances.massgeneral.org]
- 2. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
- 3. Velusetrag - Wikipedia [en.wikipedia.org]
- 4. Theravance begins Phase IIb trial of velusetrag to treat gastroparesis - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Alterations of Expression of the Serotonin 5-HT4 Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Gastroparesis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 14. A Meta-Analysis of the Efficacy of Prokinetic Agents against Glycemic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Meta-Analysis of the Efficacy of Prokinetic Agents against Glycemic Control - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Velusetrag Hydrochloride
For Immediate Use by Laboratory and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of velusetrag (B1683485) hydrochloride, a selective 5-HT4 receptor agonist. Adherence to these procedural guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
While velusetrag hydrochloride is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), proper disposal protocols for pharmaceutical compounds must be strictly followed to minimize environmental impact and prevent accidental exposure. The primary directive is to manage its disposal in accordance with all applicable federal, state, and local regulations.
Summary of Key Disposal and Safety Information
For quick reference, the following table summarizes critical information derived from the product's Safety Data Sheet.
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | MedChemExpress SDS |
| Primary Disposal Guideline | Dispose of substance and contaminated packaging in accordance with prevailing country, federal, state, and local regulations. | MedChemExpress SDS |
| Environmental Precautions | Prevent leakage or spillage; keep away from drains, water courses, and soil. | MedChemExpress SDS |
| Accidental Release Measures | Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol, and dispose of contaminated material as per regulations. | MedChemExpress SDS |
| Personal Protective Equipment (PPE) | Safety goggles, protective gloves, impervious clothing, and a suitable respirator are recommended during handling. | MedChemExpress SDS[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended, step-by-step procedure for the disposal of this compound in a laboratory or research setting. This process is designed to ensure the safe handling and compliant disposal of the compound and its associated waste.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or impervious clothing
-
A suitable respirator if creating dust or aerosols is a possibility
-
2. Waste Segregation and Collection:
-
Do not mix this compound with hazardous waste streams unless explicitly required by local regulations.
-
Collect waste this compound (pure compound) and any materials grossly contaminated with it (e.g., weighing papers, contaminated wipes) in a dedicated, clearly labeled, and sealable container.
-
The container should be marked as "Non-Hazardous Pharmaceutical Waste for Incineration" or as required by your institution's waste management plan.
3. Handling of Contaminated Materials:
-
Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent (e.g., 70% ethanol). The rinsate should be collected as non-hazardous chemical waste. Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
-
Sharps: Any sharps (e.g., needles, syringes) used in the handling of this compound solutions must be disposed of in a designated sharps container.
-
Spills: In the event of a spill, absorb the material with an inert, liquid-binding material. Decontaminate the affected surface by scrubbing with alcohol and collect all cleanup materials in the designated non-hazardous waste container.
4. Storage Pending Disposal:
-
Store the sealed waste container in a secure, designated area away from incompatible materials.
-
Ensure the storage area is cool and well-ventilated.
5. Final Disposal:
-
Arrange for the collection of the non-hazardous pharmaceutical waste container by your institution's licensed waste management contractor.
-
While not classified as hazardous, incineration is the preferred method of disposal for many non-hazardous pharmaceuticals to ensure complete destruction and prevent environmental release.
-
Crucially, do not pour this compound or its solutions down the drain. This is to prevent the entry of the compound into aquatic systems, as its ecological effects have not been fully investigated.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Disposal workflow for this compound.
This procedural guidance is intended to provide a clear and actionable framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety and waste management protocols, as well as local and national regulations, to ensure full compliance.
References
Personal protective equipment for handling Velusetrag hydrochloride
Velusetrag hydrochloride is a potent, selective 5-HT4 receptor agonist under investigation for gastrointestinal motility disorders.[1] As a potent pharmaceutical compound, researchers, scientists, and drug development professionals must adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information for handling this compound.
I. Personal Protective Equipment (PPE)
The cornerstone of safety when handling potent compounds like this compound is the consistent and correct use of Personal Protective Equipment (PPE). The following table outlines the recommended PPE.
| PPE Category | Item | Specifications & Rationale |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended to provide an extra layer of protection against contamination. |
| Eye Protection | Safety Goggles | Must be worn to protect against splashes or airborne particles. Standard eyeglasses are not sufficient.[2] |
| Respiratory Protection | N95 Respirator or higher | A respirator is crucial, especially when handling the powdered form of the compound, to prevent inhalation.[2] For operations with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) may be necessary.[3][4] |
| Body Protection | Disposable Gown/Coverall | A dedicated lab coat or disposable gown should be worn to protect skin and clothing. Materials like Tyvek® offer excellent protection against solid particles.[5] |
| Foot Protection | Shoe Covers | To be worn over footwear to prevent the tracking of contaminants out of the laboratory.[2] |
II. Operational Plan for Handling
A systematic approach is critical to safely handle this compound. The following workflow is recommended.
Caption: Workflow for Handling this compound.
Procedural Steps:
-
Preparation : Always begin by putting on all required PPE. Prepare a designated workspace, preferably within a chemical fume hood or a glove box, to contain any airborne particles.
-
Handling and Weighing : When handling the solid form, avoid creating dust.[6] Use appropriate ventilation, such as a chemical fume hood.
-
Dissolution : If preparing a solution, add the solvent to the solid compound slowly to avoid splashing.
-
Decontamination and Cleanup : After handling, thoroughly decontaminate all surfaces, glassware, and equipment. Remove PPE in the reverse order it was put on to prevent cross-contamination.
-
Waste Disposal : All disposable items that have come into contact with this compound, including gloves, gowns, and paper towels, should be treated as hazardous waste.
III. Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Solid Waste : All contaminated solid waste, including PPE and disposable labware, must be collected in a designated, sealed hazardous waste container.
-
Liquid Waste : Unused solutions of this compound should be collected in a labeled hazardous waste container. Do not pour any solutions down the drain.
-
Disposal Protocol : All waste must be disposed of through a licensed hazardous waste disposal service. Follow all local, state, and federal regulations for the disposal of pharmaceutical waste. It is best practice to manage all pharmaceutical waste as hazardous to eliminate the need for individual determinations.[7] Contaminated materials may require incineration.[3][7]
By adhering to these guidelines, researchers can safely handle this compound, minimizing personal exposure and environmental impact. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before beginning any work.[6]
References
- 1. Velusetrag accelerates gastric emptying in subjects with gastroparesis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. aiha.org [aiha.org]
- 4. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 5. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
